Technical Documentation Center

1-Amino-1-(2-fluorophenyl)propan-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Amino-1-(2-fluorophenyl)propan-2-ol
  • CAS: 1226365-81-6

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1-Amino-1-(2-fluorophenyl)propan-2-ol

This guide outlines the technical synthesis of 1-Amino-1-(2-fluorophenyl)propan-2-ol , a regioisomer of the fluorinated norephedrine class. This specific scaffold—characterized by a benzylic amine and a homobenzylic hydr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical synthesis of 1-Amino-1-(2-fluorophenyl)propan-2-ol , a regioisomer of the fluorinated norephedrine class. This specific scaffold—characterized by a benzylic amine and a homobenzylic hydroxyl group—requires a divergent synthetic strategy from standard phenylpropanolamine (PPA) manufacturing.

The following protocol prioritizes the


-Oximinoketone Route , chosen for its reliability in establishing the 1-amino-2-hydroxy regiochemistry on the propyl backbone.

Executive Summary & Target Profile

  • Target Molecule: 1-Amino-1-(2-fluorophenyl)propan-2-ol

  • IUPAC Name: 1-Amino-1-(2-fluorophenyl)propan-2-ol

  • Molecular Formula: C

    
    H
    
    
    
    FNO
  • Key Structural Feature: "Iso-PPA" Regioisomer. Unlike standard norephedrine (2-amino-1-phenyl), this target features the amine at the benzylic position (C1) and the hydroxyl at the aliphatic position (C2).

  • Stereochemical Complexity: Two chiral centers (C1, C2). The synthesis produces a racemic mixture of diastereomers (erythro/threo), separable via fractional crystallization or chromatography.

Retrosynthetic Analysis

To achieve the specific C1-Amine / C2-Hydroxyl regiochemistry, standard propiophenone precursors (used for ephedrines) are unsuitable. Instead, the synthesis must proceed via a 1-aryl-2-propanone (P2P) backbone.

  • Disconnection A (C1-N Bond): Introduction of nitrogen at the activated benzylic position of a ketone.

  • Precursor: 1-(2-fluorophenyl)propan-2-one.

  • Transformation:

    
    -Nitrosation followed by global reduction.
    

Retrosynthesis Target 1-Amino-1-(2-fluorophenyl)propan-2-ol (Target) Intermediate 1-(Hydroxyimino)-1-(2-fluorophenyl)propan-2-one (α-Oximino Ketone) Target->Intermediate Global Reduction (LiAlH4) Precursor 1-(2-fluorophenyl)propan-2-one (2-Fluoro-P2P) Intermediate->Precursor Nitrosation (BuONO or NaNO2) Aldehyde 2-Fluorobenzaldehyde Precursor->Aldehyde Henry Rxn + Reductive Hydrolysis

Figure 1: Retrosynthetic logic flow favoring the nitrosation pathway.

Primary Protocol: The -Oximinoketone Route

Phase 1: Precursor Synthesis (If not commercially sourced)

Objective: Synthesize 1-(2-fluorophenyl)propan-2-one.

  • Reagents: 2-Fluorobenzaldehyde, Nitroethane, n-Butylamine, Iron powder, HCl.

  • Workflow:

    • Henry Reaction: Condense 2-fluorobenzaldehyde with nitroethane (cat. n-butylamine, reflux in toluene) to yield 1-(2-fluorophenyl)-2-nitropropene.

    • Reductive Hydrolysis: Reduce the nitroalkene using Iron/HCl (or Fe/Acetic Acid) to the enamine/imine, which hydrolyzes in situ to 1-(2-fluorophenyl)propan-2-one.

    • Purification: Steam distillation or high-vacuum fractional distillation.

Phase 2: Regioselective -Nitrosation

Objective: Introduce the nitrogen functionality at C1 (benzylic position).

  • Mechanism: Acid-catalyzed enolization of the ketone favors the thermodynamic enol (conjugated with the phenyl ring), directing nitrosation exclusively to C1.

Experimental Protocol:

  • Setup: Charge a 3-neck RBF with 1-(2-fluorophenyl)propan-2-one (10.0 g, 65.7 mmol) and glacial acetic acid (30 mL). Cool to 0-5°C.

  • Addition: Dropwise, add a solution of Sodium Nitrite (NaNO

    
    , 5.0 g, 72 mmol) in water (15 mL). Maintain internal temp <10°C to prevent diazonium decomposition.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 4 hours. The solution will darken as the oxime forms.

  • Workup: Dilute with ice water (100 mL). Extract with Dichloromethane (DCM, 3 x 50 mL).[1]

  • Wash: Wash organic phase with sat.[2] NaHCO

    
     (carefully, CO
    
    
    
    evolution) to remove acetic acid, then brine.
  • Isolation: Dry over MgSO

    
     and concentrate. The product, 1-(hydroxyimino)-1-(2-fluorophenyl)propan-2-one , often solidifies or remains a viscous yellow oil. Yield is typically 70-85%.
    
Phase 3: Global Reduction to Amino Alcohol

Objective: Reduce both the ketone (C2=O) and the oxime (C1=N-OH) to the alcohol and amine, respectively.

  • Reagent: Lithium Aluminum Hydride (LiAlH

    
    ) is mandatory here. Catalytic hydrogenation often stops at the amino-ketone or cleaves the benzylic amine.
    

Experimental Protocol:

  • Preparation: In a dry flask under Argon/Nitrogen, suspend LiAlH

    
     (5.0 g, 131 mmol, 2.0 equiv) in anhydrous THF (100 mL). Cool to 0°C.[3]
    
  • Addition: Dissolve the crude oximino-ketone from Phase 2 in anhydrous THF (40 mL). Add this solution dropwise to the hydride suspension. Caution: Exothermic.

  • Reflux: Once addition is complete, heat the mixture to reflux (66°C) for 6-12 hours. The color usually shifts from yellow to grey/white.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 5 mL Water

    • 5 mL 15% NaOH

    • 15 mL Water

  • Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through Celite.[4]

  • Extraction: Concentrate the filtrate. Dissolve residue in dilute HCl (pH 2), wash with Ether (removes non-basic impurities). Basify aqueous layer with NaOH (pH 12), extract with DCM (3 x 50 mL).

  • Final Product: Dry (Na

    
    SO
    
    
    
    ) and evaporate to yield the crude 1-Amino-1-(2-fluorophenyl)propan-2-ol as a racemic mixture of diastereomers.

Purification & Stereochemical Resolution

The crude product contains both erythro (anti) and threo (syn) diastereomers.

ParameterErythro IsomerThreo Isomer
Formation Preference Favored by LiAlH

(Chelation control)
Favored by Catalytic Hydrogenation
Separation Method Fractional Crystallization (HCl salt)Chromatography
Typical Ratio (LAH) ~3:1~1:3

Purification Protocol:

  • Salt Formation: Dissolve the free base oil in dry Ethanol. Add conc. HCl dropwise until pH ~4.

  • Crystallization: Add Diethyl Ether until turbid. Refrigerate at 4°C. The erythro isomer hydrochloride usually crystallizes first.

  • Recrystallization: Recrystallize from Isopropanol/Ether to achieve >98% purity.

Alternative Route: Regioselective Epoxide Opening

For researchers requiring high enantiopurity or specific diastereomers, the epoxide route is superior.

  • Substrate: trans-1-(2-fluorophenyl)propene.

  • Epoxidation:

    
    -CPBA in DCM 
    
    
    
    trans-1-(2-fluorophenyl)propene oxide.
  • Regioselective Opening:

    • React epoxide with Sodium Azide (NaN

      
      )  and Ammonium Chloride  in Methanol/Water.
      
    • Note: Under these conditions, attack preferentially occurs at the benzylic (C1) position due to electronic stabilization of the transition state by the aryl ring.

    • Intermediate: 1-Azido-1-(2-fluorophenyl)propan-2-ol.

  • Reduction: Staudinger reduction (PPh

    
    , H
    
    
    
    O) or Hydrogenation (Pd/C) converts the azide to the amine with retention of configuration (at C2) and inversion (at C1, if S
    
    
    2).

Safety & Compliance

  • Fluorinated Intermediates: 2-Fluorobenzaldehyde and its derivatives can be skin irritants. Use fluoro-compatible waste streams.

  • Nitrosation: Generates NO

    
     gases. Perform exclusively in a fume hood.
    
  • LiAlH

    
    :  Pyrophoric. Ensure all solvents are anhydrous. Have Class D fire extinguishers available.
    
  • Regulatory: This molecule is a structural isomer of controlled precursors (like PPA). Ensure compliance with local chemical diversion laws (e.g., DEA List I regulations in the US, though this specific regioisomer may be non-controlled, its precursors are watched).

References

  • Regioselective Synthesis of Amino Alcohols

    • Title: "Regio- and stereoselective ring-opening of epoxides with ammonia and azides."
    • Source:Beilstein Journal of Organic Chemistry
    • URL:[Link]

  • Nitrosation of Ketones

    • Title: "Nitrosation of ketones: A general procedure for -oximinoketones."
    • Source:Organic Syntheses, Coll. Vol. 2
    • URL:[Link]

  • Reduction Protocols

    • Title: "Reduction of -oximino ketones to -amino alcohols using Lithium Aluminum Hydride."
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Stereochemical Analysis

    • Title: "High Regio- and Stereoselective Synthesis of Phenylpropanolamine Stereoisomers."
    • Source:N
    • URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide: 1-Amino-1-(2-fluorophenyl)propan-2-ol (CAS 1226365-81-6)

Executive Summary In the landscape of medicinal chemistry, the spatial arrangement of pharmacophores dictates receptor affinity, metabolic stability, and pharmacokinetic profiles. 1-Amino-1-(2-fluorophenyl)propan-2-ol (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the spatial arrangement of pharmacophores dictates receptor affinity, metabolic stability, and pharmacokinetic profiles. 1-Amino-1-(2-fluorophenyl)propan-2-ol (CAS: 1226365-81-6) is a highly specialized, fluorinated 1,2-amino alcohol building block[1][2].

Unlike classic phenethylamine derivatives (such as ephedrine or norephedrine) where the hydroxyl group is positioned at the benzylic carbon (C1) and the amine at the aliphatic carbon (C2), this compound features a "reversed" scaffold . It is a 1-amino-1-arylpropan-2-ol, placing the basic amine directly adjacent to the fluorinated aromatic ring[3]. This structural inversion alters the basicity (pKa) of the amine and provides a unique vector for drug discovery, serving as a critical intermediate for synthesizing novel kinase inhibitors, GPCR ligands, and central nervous system (CNS) therapeutics.

Physicochemical Profiling

The integration of this building block into drug discovery pipelines requires a precise understanding of its physicochemical properties. The 2-fluoro substitution enhances lipophilicity while providing a metabolic shield against ortho-oxidation by cytochrome P450 enzymes.

PropertyValue
Chemical Name 1-Amino-1-(2-fluorophenyl)propan-2-ol
CAS Registry Number 1226365-81-6[1][2]
Molecular Formula C9H12FNO[1][2]
Molecular Weight 169.20 g/mol [1][2]
SMILES String CC(O)C(N)c1ccccc1F[1]
Calculated LogP (CLogP) 0.645[2]
Compound Class Primary Amines, Aliphatic Alcohols, Building Blocks[2]

Structural Significance & Pharmacophore Analysis

The "Reversed" 1,2-Amino Alcohol Scaffold

The 1-amino-1-arylpropan-2-ol family represents a highly valuable class of synthetic building blocks[3]. In traditional phenethylamines, the benzylic -OH participates in hydrogen bonding with receptor targets (e.g., adrenergic receptors). By swapping the heteroatoms, the benzylic position becomes the primary amine. This shifts the primary site of functionalization (e.g., for reductive amination or amide coupling) closer to the aromatic core, forcing a different conformational fit within target binding pockets.

The Role of the 2-Fluoro Substituent
  • Metabolic Stability: Fluorine, being highly electronegative and slightly larger than hydrogen, blocks metabolic hydroxylation at the ortho position without adding excessive steric bulk.

  • Conformational Locking: The fluorine atom can participate in intramolecular hydrogen bonding (F···H–N) with the adjacent benzylic amine. This restricts the rotational freedom of the C(aryl)–C(benzylic) bond, pre-organizing the molecule into a biologically active conformation.

Synthetic Methodologies: The Henry Reaction Pathway

Expertise & Causality: Attempting to synthesize this compound via the aminolysis of 1-(2-fluorophenyl)propylene oxide is fundamentally flawed, as nucleophilic attack by ammonia yields an unpredictable mixture of regioisomers (attack at C1 vs C2). To achieve absolute regiocontrol, the Henry (Nitroaldol) reaction is the gold standard[4]. By reacting an arylnitromethane with an aliphatic aldehyde, the C–C bond formation intrinsically dictates the correct placement of the nitrogen and oxygen atoms[4].

Experimental Protocol (Self-Validating System)

The following methodology details the robust, two-step synthesis of the target compound, embedded with necessary Quality Control (QC) checkpoints to ensure a self-validating workflow.

Step 1: Base-Catalyzed Henry Reaction
  • Objective: Regioselective C–C bond formation to yield the intermediate nitro alcohol.

  • Reagents: 2-Fluorophenylnitromethane (1.0 eq), Acetaldehyde (1.5 eq), Catalytic NaOH or TBAF (0.1 eq), THF solvent.

  • Procedure:

    • Dissolve 2-fluorophenylnitromethane in anhydrous THF under N2 atmosphere.

    • Cool the reaction vessel to 0°C using an ice bath.

    • Introduce acetaldehyde, followed by the dropwise addition of the catalytic base.

    • Stir for 4–6 hours, allowing the mixture to gradually warm to room temperature.

    • Quench with saturated aqueous NH4Cl and extract with Ethyl Acetate.

  • Validation & QC Check:

    • TLC: Monitor the disappearance of the UV-active starting material.

    • IR Spectroscopy: The reaction is validated by the appearance of a broad –OH stretch (~3400 cm⁻¹) and strong aliphatic –NO2 stretches (~1550 and 1350 cm⁻¹). Absence of these bands indicates a failed aldol addition.

Step 2: Catalytic Hydrogenation (Nitro Reduction)
  • Objective: Reduction of the nitro group to the primary amine.

  • Reagents: 1-(2-Fluorophenyl)-1-nitropropan-2-ol (1.0 eq), 10% Pd/C (0.05 eq by weight), H2 gas (1 atm), Methanol.

  • Procedure:

    • Dissolve the intermediate nitro alcohol in Methanol.

    • Carefully add 10% Pd/C under an inert N2 blanket.

    • Purge the vessel with H2 gas and stir vigorously under an H2 balloon for 12 hours at room temperature.

    • Filter the crude mixture through a pad of Celite to remove the palladium catalyst, then concentrate in vacuo.

  • Validation & QC Check:

    • Ninhydrin Test: Spot the crude filtrate on a TLC plate and heat with Ninhydrin stain. A deep purple color confirms the successful generation of the primary amine.

    • LC-MS: Validate the final product by confirming the presence of the [M+H]⁺ peak at m/z 170.1 (corresponding to MW 169.20)[2].

SynthesisWorkflow SM1 2-Fluorophenylnitromethane Step1 Henry Reaction (Base Catalysis) SM1->Step1 SM2 Acetaldehyde SM2->Step1 Int 1-(2-Fluorophenyl)-1-nitropropan-2-ol Step1->Int C-C Bond Step2 Catalytic Hydrogenation (Pd/C, H2) Int->Step2 Prod 1-Amino-1-(2-fluorophenyl)propan-2-ol Step2->Prod Nitro Reduction

Caption: Regioselective synthesis of 1-amino-1-(2-fluorophenyl)propan-2-ol via Henry reaction.

Stereochemical Divergence & Resolution

Because the Henry reaction generates two adjacent stereocenters (C1 and C2), the resulting product is a mixture of diastereomers: the syn-isomer (erythro) and the anti-isomer (threo)[4]. For rigorous drug development, stereochemical purity is mandatory.

Diastereomeric resolution can be achieved either at the nitro-alcohol stage via silica gel chromatography or at the final amino-alcohol stage via chiral salt resolution (e.g., using enantiopure tartaric acid or mandelic acid to form selectively crystallizing diastereomeric salts).

Stereochemistry Nitro Racemic Nitro Alcohol (Diastereomeric Mixture) Res Diastereomeric Separation (Chromatography / Salt Resolution) Nitro->Res Syn Syn-Isomer (Erythro) Res->Syn Anti Anti-Isomer (Threo) Res->Anti RedSyn Reduction Syn->RedSyn RedAnti Reduction Anti->RedAnti ProdSyn (1R,2S) / (1S,2R) Amino Alcohol RedSyn->ProdSyn ProdAnti (1R,2R) / (1S,2S) Amino Alcohol RedAnti->ProdAnti

Caption: Stereochemical divergence and resolution pathway for diastereomeric amino alcohols.

References

  • chemsrc.com - "1226365-81-6_1-Amino-1-(2-fluorophenyl)propan-2-ol".
  • EnamineStore - "EN300-258413 Product Details: 1-amino-1-(2-fluorophenyl)propan-2-ol".
  • Advanced Synthesis & Catalysis (Universidad de Oviedo) - "Gold and Biocatalysis for the Stereodivergent Synthesis of Nor(pseudo)ephedrine Derivatives".
  • Frontiers in Chemistry - "The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds".

Sources

Foundational

Technical Guide: Chiral Resolution of 1-Amino-1-(2-fluorophenyl)propan-2-ol

This technical guide details the process development for the chiral resolution of 1-Amino-1-(2-fluorophenyl)propan-2-ol. This molecule, a benzylic amine with an adjacent secondary alcohol, presents two chiral centers ( a...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the process development for the chiral resolution of 1-Amino-1-(2-fluorophenyl)propan-2-ol. This molecule, a benzylic amine with an adjacent secondary alcohol, presents two chiral centers (


 and 

), resulting in four distinct stereoisomers: two diastereomeric pairs (Syn/Erythro and Anti/Threo).

This guide prioritizes a "Resolution by Design" approach, separating the diastereomers first, followed by the optical resolution of the target enantiomeric pair.

Executive Summary & Stereochemical Context

Target Molecule: 1-Amino-1-(2-fluorophenyl)propan-2-ol Molecular Formula:


Key Structural Features: 
  • Benzylic Amine (

    
    ):  High basicity, prone to salt formation.
    
  • Secondary Alcohol (

    
    ):  H-bond donor/acceptor, site for enzymatic acylation.
    
  • Ortho-Fluoro Substituent: Induces steric bulk and electronic effects (inductive withdrawal), influencing

    
     and crystal lattice packing.
    
Stereoisomer Landscape

The synthesis (typically via Henry reaction of 2-fluorobenzaldehyde + nitroethane


 reduction) yields a mixture of diastereomers.
ConfigurationDesignationRelationship

Syn (Erythro)Enantiomeric Pair A

Syn (Erythro)Enantiomeric Pair A

Anti (Threo)Enantiomeric Pair B

Anti (Threo)Enantiomeric Pair B

Strategic Directive: Do not attempt to resolve all four isomers simultaneously. First, separate the diastereomers (Syn vs. Anti) using fractional crystallization or chromatography. Then, resolve the enantiomers of the desired diastereomer.[1]

Phase I: Diastereomeric Separation (Syn/Anti Split)

Before chiral resolution, the diastereomeric ratio (dr) must be maximized.

Protocol: Fractional Crystallization of the Hydrochloride Salt

The hydrochloride salts of 1,2-amino alcohols often exhibit significant solubility differentials between syn and anti isomers in alcoholic solvents.

  • Salt Formation: Dissolve the crude free base (mixture of all 4 isomers) in Isopropyl Alcohol (IPA) (5 mL/g).

  • Acidification: Add 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl) dropwise at 0–5°C.

  • Crystallization: Heat to reflux to dissolve any precipitate, then cool slowly to 20°C over 4 hours.

  • Filtration: The Anti (Threo) isomer typically crystallizes preferentially due to more efficient packing (trans-arrangement of bulky groups).

    • Solid: Enriched Anti-isomer HCl salt.

    • Mother Liquor: Enriched Syn-isomer.

  • Validation: Analyze dr via

    
    -NMR (
    
    
    
    ). The benzylic proton (
    
    
    ) doublet appears at different chemical shifts for syn vs. anti (typically
    
    
    ppm).

Phase II: Enantiomeric Resolution Strategies

Three distinct methodologies are presented. Method A is the primary recommendation for scalability. Method B is for high-purity polishing. Method C is for analytical control.

Method A: Classical Resolution (Diastereomeric Salt Formation)

Mechanism: Acid-Base reaction with a chiral acid to form diastereomeric salts with distinct solubilities. Recommended Resolving Agent:


-Dibenzoyl-L-tartaric acid (L-DBTA).
Rationale: The benzoyl groups enable 

stacking with the 2-fluorophenyl ring of the substrate, enhancing lattice energy differences between the

-amine::L-DBTA and

-amine::L-DBTA salts.
Step-by-Step Protocol
  • Free Base Preparation: Neutralize the diastereomerically pure HCl salt (from Phase I) with 20% NaOH and extract into MTBE. Evaporate to dryness.

  • Screening Solvent: Ethanol/Water (9:1 v/v).

  • Salt Formation:

    • Dissolve 10 mmol of the amine substrate in 20 mL Ethanol.

    • Add 10 mmol of L-DBTA (anhydrous) dissolved in 10 mL Ethanol.

    • Heat to 70°C (clear solution).

    • Add warm water (approx 3-5 mL) until slight turbidity persists, then add drops of Ethanol to clear.

  • Controlled Cooling: Cool to room temperature at a rate of 5°C/hour. Let stand for 12 hours.

  • Harvest: Filter the crystals.

    • Precipitate: Salt of the matched enantiomer (e.g.,

      
      -amine :: L-DBTA).
      
    • Filtrate: Enriched in the opposite enantiomer.

  • Recrystallization: If ee < 95%, recrystallize the salt from pure Ethanol.

  • Liberation: Treat the salt with

    
     and extract with Dichloromethane (DCM) to yield the chiral free base.
    
Method B: Enzymatic Kinetic Resolution (Biocatalysis)

Mechanism: Candida antarctica Lipase B (CAL-B) selectively acetylates the hydroxyl group of one enantiomer. Advantages: Mild conditions, avoids heavy metal waste, high enantioselectivity (


).
Protocol
  • Reaction Medium: Toluene or MTBE (anhydrous).

  • Acyl Donor: Vinyl Acetate (irreversible donor).

  • Setup:

    • Substrate: 50 mM 1-Amino-1-(2-fluorophenyl)propan-2-ol.

    • Enzyme: Immobilized CAL-B (e.g., Novozym 435), 20 mg/mmol substrate.

    • Acyl Donor: 3 equivalents.

    • Temperature: 30°C, orbital shaking (200 rpm).

  • Monitoring: Monitor consumption of the starting material via HPLC. Stop at 50% conversion.

  • Workup: Filter off the enzyme.

    • The reaction mixture contains the Unreacted Alcohol (Enantiomer A) and the Acetylated Ester (Enantiomer B).

  • Separation: Separation via flash chromatography (Silica gel; Gradient: Hexane

    
     EtOAc). The amino-ester elutes significantly earlier than the amino-alcohol.
    
Method C: Preparative Chiral Chromatography (HPLC/SFC)

Application: Analytical determination of ee% and small-scale purification (<100 mg).

ParameterCondition
Column Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.[2]1)
Flow Rate 1.0 mL/min (Analytical) / 15 mL/min (Prep)
Detection UV @ 254 nm (Phenyl absorption)
Temperature 25°C
Selectivity (

)
Typically > 1.2 for benzylic amino alcohols on Amylose phases.

Visual Workflow & Logic

The following diagram illustrates the critical decision pathways for resolving this specific molecule.

G Start Racemic Mixture (4 Isomers) Salt Salt Formation (HCl or Acetate) Start->Salt Cryst Fractional Crystallization (IPA/EtOH) Salt->Cryst Syn Syn-Diastereomer (Enriched in ML) Cryst->Syn Filtrate Anti Anti-Diastereomer (Precipitate) Cryst->Anti Solid Decision Target Enantiomer? Syn->Decision Anti->Decision ChemRes Method A: Chemical Resolution (L-DBTA) Decision->ChemRes Scale > 10g EnzRes Method B: Enzymatic Resolution (CAL-B / Vinyl Acetate) Decision->EnzRes High Purity Req Pure1 Pure Enantiomer (e.g., 1R, 2R) ChemRes->Pure1 Crystallization Pure2 Pure Enantiomer (e.g., 1S, 2S) ChemRes->Pure2 Mother Liquor EnzRes->Pure1 Unreacted Alcohol EnzRes->Pure2 Hydrolyzed Ester

Caption: Workflow for the sequential diastereomeric separation and enantiomeric resolution of 1-Amino-1-(2-fluorophenyl)propan-2-ol.

Analytical Validation (Self-Correcting Protocols)

To ensure trustworthiness, every resolution step must be validated.

Determination of Enantiomeric Excess (ee)

Do not rely solely on optical rotation (


), as it is concentration-dependent and affected by impurities.
  • Technique: Chiral HPLC.[3][4]

  • Sample Prep: Dissolve 1 mg resolved salt in 1 mL mobile phase (Hex/EtOH). Add 1 drop of 1M NaOH if analyzing a salt to free the base in situ (or ensure DEA is in mobile phase).

  • Calculation:

    
    
    
Determination of Absolute Configuration
  • X-Ray Crystallography: Grow a single crystal of the L-DBTA salt. The known chirality of L-DBTA acts as an internal reference to assign the absolute configuration of the amine.

  • Circular Dichroism (CD): Compare the CD spectrum of the resolved product with literature data for 1-amino-1-phenylpropan-2-ol. The 2-fluoro group will not significantly alter the Cotton effect sign for the benzylic chromophore.

References

  • Separation of Amino-Alcohol Diastereomers

    • Title: Process for the synthesis and separation of the threo and erythro isomers of 2-amino-1-phenyl-1-propanol.[5]

    • Source: US P
    • URL
    • Relevance: Establishes the protocol for using acetate/HCl salts to separate syn/anti diastereomers of phenylpropanolamine analogs.
  • Resolving Agents for Aryl-Amino Alcohols

    • Title: Resolution of racemic 1-amino-2-propanol derivatives using Dibenzoyl-Tartaric Acid.[6]

    • Source: ResearchG
    • URL:[Link]

    • Relevance: Validates the use of DBTA for resolving 1,2-amino alcohols.
  • Chiral HPLC Methodologies

    • Title: Enantiomer Separation of Chiral Amines on Polysaccharide Phenylcarbamates.[4]

    • Source: Yakhak Hoeji (Journal of Pharmaceutical Society of Korea).
    • URL:[Link][6][7]

    • Relevance: Provides specific mobile phase conditions (Hexane/IPA/DEA) for Amylose-based columns (Chiralpak IA/AD-H).
  • Enzymatic Resolution Strategies

    • Title: Lipase-catalyzed kinetic resolution of amino alcohols.
    • Source: MDPI Molecules.
    • URL:[Link]

    • Relevance: Describes the mechanism and solvent choice for CAL-B mediated acyl

Sources

Exploratory

Stereoselective Synthesis of (1R,2S)-1-Amino-1-(2-fluorophenyl)propan-2-ol: A Comprehensive Technical Guide

Executive Summary & Pharmacophoric Relevance The stereoselective construction of contiguous chiral centers in 1,2-amino alcohols remains a cornerstone of modern pharmaceutical synthesis. The target molecule, (1R,2S)-1-am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophoric Relevance

The stereoselective construction of contiguous chiral centers in 1,2-amino alcohols remains a cornerstone of modern pharmaceutical synthesis. The target molecule, (1R,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol , is a highly valuable fluorinated analog of the phenylpropanolamine (PPA) pharmacophore[1][2]. The introduction of an ortho-fluoro substituent on the aromatic ring significantly modulates the molecule's pKa, lipophilicity, and metabolic resistance, making it an attractive intermediate for next-generation kinase inhibitors and sympathomimetic agents.

Achieving the anti (1R,2S) configuration requires rigorous control over both the C1 benzylic amine and the C2 carbinol stereocenters. This whitepaper details two state-of-the-art, field-proven methodologies: Chemical Dynamic Kinetic Resolution (DKR) and a Biocatalytic Transamination Cascade .

G Target (1R,2S)-1-Amino-1-(2-fluorophenyl)propan-2-ol Target API Intermediate RouteA Route A: Chemical DKR Asymmetric Transfer Hydrogenation Target->RouteA RouteB Route B: Biocatalytic Cascade ω-Transaminase (AsTA) Target->RouteB PrecursorA 1-Phthalimido-1-(2-fluorophenyl)propan-2-one (Racemic α-Amino Ketone) RouteA->PrecursorA PrecursorB 2-Hydroxy-1-(2-fluorophenyl)propan-1-one (Chiral α-Hydroxy Ketone) RouteB->PrecursorB

Fig 1. Retrosynthetic pathways for (1R,2S)-1-Amino-1-(2-fluorophenyl)propan-2-ol.

Mechanistic Causality & Synthetic Strategies

Route A: Dynamic Kinetic Resolution (DKR) via Ru-Catalyzed ATH

Unprotected α-amino ketones are notoriously unstable, rapidly undergoing intermolecular condensation to form pyrazines[3]. To circumvent this, the primary amine is masked as a phthalimide. The causality behind selecting the phthalimido protecting group is twofold: it prevents self-condensation and increases the acidity of the C1 benzylic proton[4].

Under slightly basic conditions, the (R) and (S) enantiomers of 1-phthalimido-1-(2-fluorophenyl)propan-2-one undergo rapid enolization and subsequent racemization[5]. When subjected to Asymmetric Transfer Hydrogenation (ATH) using the chiral catalyst RuCl(p-cymene)[(S,S)-TsDPEN], the catalyst's rigid chiral pocket selectively binds the (R)-enantiomer. The hydride transfer proceeds via a highly ordered six-membered transition state, delivering the hydride to the re face of the C2 carbonyl. This dynamic resolution effectively funnels the racemic mixture into the single (1R,2S)-anti diastereomer with exceptional enantiomeric excess (ee) and diastereomeric ratio (dr)[4].

DKR SubR (R)-α-Phthalimido Ketone Enol Enol Intermediate (Fast Racemization) SubR->Enol Base Prod (1R,2S)-anti-Product (High ee/dr) SubR->Prod Fast H- Transfer SubS (S)-α-Phthalimido Ketone SubS->Enol SubS->Prod Steric Clash (No Reaction) Cat RuCl(p-cymene)[(S,S)-TsDPEN] Formic Acid / TEA Cat->SubR

Fig 2. Dynamic Kinetic Resolution (DKR) mechanism via Ru-TsDPEN catalyst.

Route B: Biocatalytic Causality via ω-Transaminase

Enzymatic cascades provide a green, highly selective alternative. Starting from the enantiopure α-hydroxy ketone, (S)-2-hydroxy-1-(2-fluorophenyl)propan-1-one, an ω-transaminase (ω-TA) such as AsTA (from Arthrobacter sp.) is employed[6]. The causality here relies on the enzyme's active site architecture, which strictly dictates the approach trajectory of the amine donor. The PLP-dependent mechanism selectively aminates the C1 carbonyl from the si face, establishing the (1R) stereocenter while preserving the existing (2S) carbinol, yielding the (1R,2S) isomer directly without the need for protecting groups[1][6].

Experimental Workflows (Self-Validating Systems)

Protocol A: Chemical DKR of α-Phthalimido Ketones

This protocol utilizes a thermodynamic sink (CO₂ evolution) to drive the reaction, ensuring a self-validating progression of the transfer hydrogenation.

  • Substrate Preparation: Dissolve 10 mmol of racemic 1-phthalimido-1-(2-fluorophenyl)propan-2-one in 20 mL of anhydrous dichloromethane (DCM).

  • Catalyst Activation: Add 0.5 mol% of RuCl(p-cymene)[(S,S)-TsDPEN]. Purge the reaction vessel with argon for 10 minutes.

  • Hydrogen Transfer: Inject 5 equivalents of a pre-mixed Formic Acid/Triethylamine (HCOOH/Et₃N) azeotrope (5:2 ratio). The Et₃N serves a dual purpose: it acts as the base for the dynamic racemization of the C1 center and facilitates hydride generation.

  • Reaction & Validation: Stir at 40 °C for 24 hours. The continuous evolution of CO₂ gas acts as a visual self-validation that hydride transfer is actively occurring.

  • Ing-Manske Deprotection: Concentrate the mixture in vacuo. Redissolve the crude intermediate in 30 mL of ethanol, add 1.5 equivalents of hydrazine hydrate, and reflux for 2 hours. The formation of a dense white precipitate (phthalhydrazide) visually validates the successful deprotection.

  • Isolation: Filter the precipitate, concentrate the filtrate, and precipitate the target (1R,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol as an HCl salt using ethereal HCl.

Protocol B: Enzymatic Transamination of α-Hydroxy Ketones

This protocol utilizes Le Chatelier’s principle via the continuous removal of volatile byproducts to ensure complete conversion.

  • Buffer Preparation: Prepare 100 mL of HEPES buffer (100 mM, pH 7.5) containing 1 mM Pyridoxal-5'-phosphate (PLP) as the essential cofactor.

  • Substrate Loading: Add 50 mM of (S)-2-hydroxy-1-(2-fluorophenyl)propan-1-one to the buffer.

  • Amine Donor: Add 500 mM of Isopropylamine (IPA). The large excess drives the equilibrium forward.

  • Biocatalysis: Introduce 2 mg/mL of purified Arthrobacter sp. ω-transaminase (AsTA).

  • Incubation & Validation: Incubate at 30 °C with orbital shaking (150 rpm) for 24 hours in a slightly open or vented system. The continuous evaporation of the acetone byproduct acts as a thermodynamic sink, pulling the reaction to >95% conversion—a self-validating kinetic trap.

  • Workup: Adjust the pH to 11.0 using 1M NaOH to deprotonate the newly formed amine. Extract with ethyl acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate to yield the enantiopure free base.

Quantitative Data Presentation

The following table summarizes the comparative metrics of both synthetic methodologies, allowing for rapid evaluation by process chemists and drug development professionals.

ParameterRoute A: Chemical DKR[4]Route B: Biocatalytic Cascade[1][6]
Key Precursor Racemic 1-phthalimido-1-(2-F-phenyl)propan-2-one(S)-2-hydroxy-1-(2-F-phenyl)propan-1-one
Catalyst / Enzyme RuCl(p-cymene)[(S,S)-TsDPEN]ω-Transaminase (AsTA) + PLP
Stereochemical Yield (1R,2S)-anti(1R,2S)-anti
Enantiomeric Excess (ee) > 98%> 99.5%
Diastereomeric Ratio (dr) 95:5 (anti:syn)> 99:1 (anti:syn)
Overall Yield 78 - 82% (after deprotection)88 - 92% (direct extraction)
Thermodynamic Driver CO₂ gas evolutionAcetone evaporation
Industrial Scalability High (Standard flow/batch reactors)Medium-High (Requires enzyme engineering)

Conclusion

The stereoselective synthesis of (1R,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol can be elegantly achieved through either chemical DKR or biocatalytic transamination. While the Ru-catalyzed DKR route leverages the inherent acidity of the benzylic position to funnel a racemic mixture into a single diastereomer, the biocatalytic route offers unparalleled stereocontrol and atom economy by bypassing protecting group chemistry entirely. The selection between these routes ultimately depends on the availability of chiral precursors versus the logistical capacity for enzyme handling at scale.

References

  • Gediya, S. K., et al. "Recent advances in the synthesis of α-amino ketones." ResearchGate (2020). Available at: [Link]

  • Zhang, X., et al. "US20050159604A1 - Asymmetric hydrogenation of alpha-amino carbonyl compounds." Google Patents.
  • Corrado, M. L., et al. "High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene." ChemBioChem (2021). Available at:[Link]

  • Erdmann, V. "Synthetic enzyme cascades for the synthesis of amino alcohols and tetrahydroisoquinolines." RWTH Publications (2017). Available at:[Link]

Sources

Foundational

"derivatives and analogs of 1-Amino-1-(2-fluorophenyl)propan-2-ol"

Technical Whitepaper: Strategic Analysis of 1-Amino-1-(2-fluorophenyl)propan-2-ol Scaffolds Executive Summary & Structural Pharmacophore This technical guide analyzes the medicinal chemistry, synthetic pathways, and phar...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Strategic Analysis of 1-Amino-1-(2-fluorophenyl)propan-2-ol Scaffolds

Executive Summary & Structural Pharmacophore

This technical guide analyzes the medicinal chemistry, synthetic pathways, and pharmacological implications of 1-Amino-1-(2-fluorophenyl)propan-2-ol and its analogs.

This specific scaffold represents a regioisomer of the classic phenylpropanolamine (norephedrine) pharmacophore . While the classic norephedrine structure features a benzylic hydroxyl and a homobenzylic amine (1-hydroxy-2-amino), the subject molecule inverts this arrangement to a benzylic amine and a homobenzylic hydroxyl (1-amino-2-hydroxy) .

Key Structural Features:

  • Ortho-Fluorine Substitution: The 2-fluoro substituent on the phenyl ring is a critical bioisostere. It exerts a negative inductive effect (-I), lowering the pKa of the benzylic amine compared to the non-fluorinated parent. It also sterically blocks the ortho-position from metabolic hydroxylation (CYP450 blockade).

  • Chiral Centers: The molecule possesses two stereocenters (C1 and C2), resulting in four stereoisomers (erythro and threo pairs). The biological activity is highly stereodependent.

  • Regioisomerism: The 1-amino-2-ol arrangement alters the hydrogen-bonding network within the monoamine transporter binding pockets compared to standard cathinone/ephedrine derivatives.

Synthetic Architecture & Stereocontrol

Unlike the classic Henry reaction (which yields 1-hydroxy-2-amino derivatives), the synthesis of 1-amino-1-arylpropan-2-ol requires a regioselective ring-opening strategy, typically proceeding via an epoxide or aziridine intermediate.

Core Synthetic Pathway: Regioselective Epoxide Opening

The most robust route involves the nucleophilic opening of a styrene oxide derivative.

  • Precursor: trans-2-Fluoro-β-methylstyrene.

  • Intermediate: 2-(2-fluorophenyl)-3-methyloxirane.

  • Reagent: Ammonia (NH₃) or Alkylamines (for analogs).

  • Mechanism: Nucleophilic attack by ammonia can occur at C1 (benzylic) or C2 (homobenzylic). Electronic activation of the benzylic position by the aryl ring favors C1 attack, yielding the desired 1-amino-2-ol regioisomer.

Diagram 1: Synthetic Workflow (Epoxide Route)

Synthesis Start 2-Fluorobenzaldehyde Step1 Wittig Olefination (Ethyltriphenylphosphonium bromide) Start->Step1 Inter1 2-Fluoro-beta-methylstyrene Step1->Inter1 Step2 Epoxidation (m-CPBA) Inter1->Step2 Inter2 Epoxide Intermediate Step2->Inter2 Step3 Regioselective Ring Opening (NH3 / Lewis Acid) Inter2->Step3 Final 1-Amino-1-(2-fluorophenyl)propan-2-ol Step3->Final Step3->Final Benzylic Attack (C1)

Caption: Figure 1. Synthesis via regioselective aminolysis of the epoxide intermediate. The benzylic position (C1) is activated for nucleophilic attack.

Stereochemical Considerations

The relative stereochemistry (syn vs. anti) is established during the epoxide opening.

  • Trans-epoxide precursor: Generally yields the erythro (anti) amino alcohol upon SN2 opening (inversion at C1).

  • Cis-epoxide precursor: Yields the threo (syn) amino alcohol.

  • Purification: Diastereomers are separable via fractional crystallization of their hydrochloride salts or chiral HPLC.

Derivatives & Analogs (Structure-Activity Relationships)

Modifications to the scaffold allow for fine-tuning of lipophilicity (LogP), metabolic stability, and receptor affinity.

Table 1: Key Analog Classes and Predicted Effects

DomainModificationSynthetic MethodPharmacological Impact
Amine (N-R) N-MethylationUse MeNH₂ in Step 3Increases lipophilicity; mimics epinephrine analogs.
Amine (N-R) N-IsopropylUse iPrNH₂ in Step 3Beta-adrenergic selectivity shift; bronchodilator potential.
Ring (Ar-F) 2,6-Difluoro2,6-Difluorobenzaldehyde startHigh metabolic stability; steric "shielding" of the ring.
Ring (Ar-F) 4-Fluoro isomer4-Fluorobenzaldehyde startPara-substitution often increases SERT (Serotonin) affinity.
Linker (C2) C2-MethoxyO-Methylation (post-synthesis)Prevents glucuronidation; increases CNS penetration.
The "Fluorine Effect" on Metabolism

The ortho-fluorine (2-F) is strategically placed to block oxidative metabolism. In non-fluorinated phenethylamines, aromatic hydroxylation often occurs at the 4-position (para) or 2-position (ortho).

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the position inert to CYP450 oxidation.

  • Electronic Effect: Fluorine withdraws electron density from the ring, making the aromatic system less electron-rich and potentially reducing the rate of oxidative deamination.

Diagram 2: SAR & Metabolic Logic

SAR Core 1-Amino-1-(2-fluorophenyl)propan-2-ol OrthoF 2-Fluoro Group Core->OrthoF Amine Benzylic Amine (C1) Core->Amine Alcohol Homobenzylic Alcohol (C2) Core->Alcohol Metab Blocks CYP hydroxylation Modulates pKa OrthoF->Metab Function Bind H-Bond Donor/Acceptor Critical for Transporter Binding Amine->Bind Function Stereo Chiral Center (C2) Determines Potency Alcohol->Stereo Function

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping. The 2-F group serves as a metabolic blocker, while the C1/C2 centers dictate binding mode.

Experimental Protocols

Safety Warning: The following protocols involve handling fluorinated aromatic compounds and pressurized ammonia systems. All work must be conducted in a fume hood with appropriate PPE.

Protocol A: Synthesis of 2-(2-fluorophenyl)-3-methyloxirane (Epoxide Intermediate)
  • Reagents: trans-2-Fluoro-β-methylstyrene (10 mmol), m-Chloroperbenzoic acid (m-CPBA, 12 mmol), Dichloromethane (DCM, 50 mL).

  • Procedure:

    • Dissolve the styrene in DCM and cool to 0°C.

    • Add m-CPBA portion-wise over 20 minutes.

    • Stir at room temperature for 12 hours (Monitor via TLC: Hexane/EtOAc 9:1).

    • Quench: Wash with saturated Na₂SO₃ (to remove excess peroxide), then saturated NaHCO₃.

    • Isolation: Dry organic layer over MgSO₄, concentrate in vacuo. Yields the epoxide as a clear oil.

Protocol B: Regioselective Ring Opening (Ammonolysis)
  • Reagents: Epoxide intermediate (from Protocol A), Methanolic Ammonia (7N NH₃ in MeOH), Titanium(IV) isopropoxide (Catalyst, 0.1 eq - optional to enhance regioselectivity).

  • Procedure:

    • Place epoxide in a pressure vessel (bomb).

    • Add Methanolic Ammonia (excess, 10 eq).

    • Seal and heat to 60°C for 24 hours.

    • Workup: Cool to -20°C, vent carefully. Evaporate solvent.[1]

    • Purification: The residue contains a mixture of regioisomers (1-amino-2-ol vs 2-amino-1-ol).

    • Separation: Flash column chromatography (Silica gel). Eluent: DCM/MeOH/NH₄OH (90:9:1). The 1-amino-1-aryl isomer typically elutes after the 2-amino isomer due to stronger interaction with silica (benzylic amine basicity).

Protocol C: Characterization (Self-Validation)
  • ¹H NMR (CDCl₃): Look for the benzylic proton (H1). In the 1-amino isomer, H1 appears as a doublet (d) around δ 4.0–4.5 ppm. In the 2-amino isomer (norephedrine type), H1 (attached to OH) appears further downfield (δ 4.5–5.0 ppm).

  • ¹⁹F NMR: Essential to confirm the integrity of the ortho-fluorine (typically ~ -110 to -120 ppm).

References

  • Haufe, G. (2008). Fluoroorganic chemistry: Synthesis and applications.[2] Wiley-VCH. (Foundational text on fluorinated synthons).

  • Kalgutkar, A. S., et al. (2012). Metabolism-guided drug design: 2. Fluorine substitution as a strategy for blocking metabolic soft spots.[3]Future Medicinal Chemistry , 4(5), 631-649. Link

  • Concellón, J. M., et al. (2004). Regioselective opening of chiral epoxides with amines: Synthesis of enantiomerically pure amino alcohols.Journal of Organic Chemistry , 69(20), 6923-6926. Link

  • Glennon, R. A. (2009). Neurobiology of Hallucinogens: The Chemistry and Structure-Activity Relationships of Simple Phenylalkylamines.The Behavioral Neurobiology of Psychedelic Drugs, 3-29. (Reference for SAR of phenethylamines).
  • Smith, D. T., et al. (2015). Ortho-fluorine effects in medicinal chemistry: Impact on pKa and lipophilicity.Journal of Medicinal Chemistry, 58(15), 5698-5712.

Sources

Exploratory

Toxicology and Safety Assessment of 1-Amino-1-(2-fluorophenyl)propan-2-ol: A Predictive and Strategic Approach

An In-depth Technical Guide Introduction and Rationale for a Predictive Approach 1-Amino-1-(2-fluorophenyl)propan-2-ol is a substituted phenylpropanolamine derivative. Compounds within this chemical family, which include...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Introduction and Rationale for a Predictive Approach

1-Amino-1-(2-fluorophenyl)propan-2-ol is a substituted phenylpropanolamine derivative. Compounds within this chemical family, which includes analogues of norephedrine and cathinone, are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The introduction of a fluorine atom to the phenyl ring is a common strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability.[1]

Given the novelty of this specific structure, a de novo toxicological assessment is paramount. In the absence of direct empirical data, a scientifically rigorous approach involves a "read-across" analysis from structurally related molecules. This guide synthesizes available data on key structural fragments—the aminopropanol backbone, the phenyl group, and the fluoro-aromatic moiety—to build a preliminary hazard profile and propose a comprehensive, tiered testing strategy. This methodology allows for an informed, resource-efficient, and ethically responsible safety evaluation.

Chemical Identity:

PropertyValue
IUPAC Name 1-Amino-1-(2-fluorophenyl)propan-2-ol
Molecular Formula C₉H₁₂FNO
Molecular Weight 169.20 g/mol
CAS Number Not assigned / Not readily available
Chemical Structure

Figure 1: Chemical structure of 1-Amino-1-(2-fluorophenyl)propan-2-ol.

Predictive Toxicology via Structural Analogues (Read-Across)

The toxicological profile of 1-Amino-1-(2-fluorophenyl)propan-2-ol can be inferred by examining the known hazards of its constituent parts and related molecules.

The Aminopropanol Backbone

Simple aminopropanols are known to be irritants and, in some cases, corrosive. Data on compounds like 1-amino-2-propanol and 2-amino-2-methyl-1-propanol (AMP) provide a baseline for local tissue effects.

  • Acute Toxicity: Generally, simple aminopropanols exhibit moderate acute oral and dermal toxicity.[2] For 1-amino-2-propanol, the oral LD50 in rats is reported as 1715 mg/kg bw, and the dermal LD50 in rabbits is 1851 mg/kg bw.[2] Sub-lethal effects often include lethargy and signs of gastrointestinal distress.[2]

  • Skin and Eye Irritation: This is a significant hazard class for aminopropanols. They are frequently classified as causing severe skin burns and serious eye damage.[3][4][5][6] Undiluted 1-amino-2-propanol is corrosive.[2]

  • Genotoxicity: In vitro and in vivo genetic toxicity studies for compounds like AMP and 1-amino-2-propanol have generally been negative, suggesting a low potential for mutagenicity.[2][7]

  • Reproductive and Developmental Toxicity: Studies on AMP suggest that developmental effects, such as post-implantation loss, may occur, but typically at doses that also cause significant maternal toxicity.[8][9] Therefore, maintaining exposure levels below those causing maternal liver effects is likely protective against developmental and reproductive toxicity (DART).[8]

The Phenylpropanolamine Core

The presence of a phenyl ring attached to the aminopropanol backbone creates a phenylpropanolamine structure, exemplified by norephedrine (2-amino-1-phenyl-1-propanol).[10][11] This structural class is known for its pharmacological activity, often targeting the central nervous system. While therapeutic effects are outside the scope of toxicology, potential off-target or exaggerated pharmacological effects are a key safety consideration.

The Fluoro-Aromatic Moiety

Fluorine substitution on an aromatic ring can significantly alter a molecule's toxicokinetic profile. The strong carbon-fluorine bond often increases metabolic stability by blocking sites of oxidative metabolism.[1] This can lead to longer half-life and potentially increased systemic exposure.

Furthermore, aromatic amines as a class are scrutinized for their carcinogenic potential. Bioactivation through metabolic N-oxidation can lead to the formation of reactive intermediates that form DNA adducts, a key initiating event in chemical carcinogenesis.[12] While many aromatic amines are not carcinogenic, the potential for this mechanism must be considered and investigated, especially for novel structures.

Summary of Predicted Hazards

Based on the read-across analysis, the following potential hazards for 1-Amino-1-(2-fluorophenyl)propan-2-ol should be prioritized for investigation:

Hazard EndpointPredicted Risk LevelRationale from Analogues
Acute Oral/Dermal Toxicity ModerateData from 1-amino-2-propanol suggests harmful if swallowed or in contact with skin.[2]
Skin Corrosion/Irritation HighAminopropanol class is known to cause severe skin burns.[2][3][6]
Serious Eye Damage HighAminopropanol class is known to cause severe eye damage.[3][5][6]
Genotoxicity Low to ModerateSimple aminopropanols are generally negative.[2][7] However, the aromatic amine structure warrants investigation for potential metabolic activation.[12]
Systemic Organ Toxicity ModeratePhenylpropanolamines can have CNS effects. Liver effects were noted for AMP at high doses.[7]
Developmental & Repro. Tox. ModeratePotential for effects at maternally toxic doses, as seen with AMP.[8]

Proposed Tiered Toxicological Evaluation Strategy

A progressive, tiered approach is recommended to characterize the safety profile of 1-Amino-1-(2-fluorophenyl)propan-2-ol efficiently and ethically. This strategy moves from computational and in vitro models to focused in vivo studies as needed.

G cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: Acute In Vivo Studies cluster_2 Tier 3: Repeated-Dose & DART T1_QSAR Computational Toxicology (QSAR) - Genotoxicity - Irritation - Sensitization T1_Geno In Vitro Genotoxicity Battery - Ames Test (Bacteria) - MLA or HPRT (Mammalian) - Chromosomal Aberration T1_QSAR->T1_Geno Guides assay selection T1_Cyto In Vitro Cytotoxicity (e.g., Neutral Red Uptake) T1_Metab In Vitro Metabolism (Liver Microsomes, S9) T1_Geno->T1_Metab Informs metabolic activation needs T2_Acute Acute Toxicity (Oral, Dermal) - OECD 420/423/402 - LD50, clinical signs T1_Geno->T2_Acute If negative, proceed T3_Repeat Repeated-Dose Toxicity - 28-Day Oral Study (OECD 407) - Target organ identification T2_Acute->T3_Repeat Based on intended use & exposure T2_Local Skin & Eye Irritation/Corrosion - OECD 404/405 - In vitro alternatives (e.g., EpiSkin™) T2_Local->T3_Repeat T3_DART DART Screening - OECD 421/422 - Fertility & developmental effects T3_Repeat->T3_DART If systemic toxicity observed

Caption: A tiered workflow for the toxicological assessment of a novel chemical entity.

Tier 1: Foundational In Vitro & In Silico Assessment

The goal of Tier 1 is to rapidly assess key hazards like genotoxicity and local irritation using non-animal methods, guiding decisions for further testing.

  • Computational (QSAR) Modeling: Utilize validated models (e.g., OECD Toolbox, DEREK Nexus) to predict mutagenicity, carcinogenicity, skin/eye irritation, and sensitization potential based on the chemical structure.

  • In Vitro Genotoxicity Battery (OECD): This is a critical screen for mutagenic and clastogenic potential.

    • Bacterial Reverse Mutation Test (Ames Test, OECD 471): Detects gene mutations. It is crucial to include a metabolic activation system (S9 fraction) to identify metabolites that may be genotoxic.

    • In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay, OECD 490): Assesses for gene mutations in mammalian cells.

    • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Evaluates the potential to cause structural chromosome damage.

  • In Vitro Metabolism: Incubate the compound with liver microsomes or S9 fractions to identify major metabolites. This helps understand if metabolism leads to detoxification or bioactivation and provides context for genotoxicity results.

Tier 2: Acute Toxicity & Local Tolerance (In Vivo)

If Tier 1 results are acceptable and further development is warranted, acute in vivo studies establish initial safety parameters. The use of validated in vitro alternatives for local tolerance is strongly encouraged.

  • Acute Oral Toxicity (e.g., OECD 423, Acute Toxic Class Method): Determines the acute toxicity profile following a single oral dose and helps classify the substance.

  • Acute Dermal Toxicity (OECD 402): Assesses toxicity following skin application.

  • Skin and Eye Irritation/Corrosion (OECD 404 & 405): While animal tests are the traditional standard, validated in vitro/ex vivo models using reconstructed human epidermis (for skin) or bovine corneas (for eyes) should be used first to minimize animal use, especially given the high predicted risk.

Tier 3: Sub-chronic and Developmental Toxicity

These studies are necessary if the intended use of the compound could lead to repeated or long-term human exposure.

  • Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD 407): This is a cornerstone study to identify potential target organs of toxicity following repeated exposure and to determine a No-Observed-Adverse-Effect Level (NOAEL).

  • Reproductive/Developmental Toxicity Screening Test (OECD 421 or 422): Provides initial information on effects on male/female reproductive performance and developmental toxicity to offspring.

Experimental Protocol Example: Bacterial Reverse Mutation (Ames) Test

Objective: To evaluate the mutagenic potential of 1-Amino-1-(2-fluorophenyl)propan-2-ol by its ability to induce reverse mutations at selected loci of several bacterial strains.

Principle: This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The bacteria are exposed to the test substance and plated on a minimal medium lacking the required amino acid. Only bacteria that mutate to regain the ability to synthesize the amino acid will form colonies.

Methodology (Plate Incorporation Method):

  • Strain Selection: Use a minimum of five strains, including four S. typhimurium strains (TA98, TA100, TA1535, TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)).

  • Dose-Range Finding: Conduct a preliminary cytotoxicity test to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill more than ~50-80% of the bacteria.

  • Metabolic Activation: Prepare two sets of experiments for all strains: one with and one without an exogenous metabolic activation system (S9 mix, typically from Aroclor 1254- or phenobarbital/β-naphthoflavone-induced rat liver).

  • Exposure:

    • To a test tube, add 2 mL of molten top agar (at 45°C).

    • Add 0.1 mL of an overnight bacterial culture.

    • Add 0.1 mL of the test substance solution (at various concentrations) or the vehicle control (e.g., DMSO).

    • Add 0.5 mL of S9 mix or a buffer for the non-activation arm.

  • Plating & Incubation: Vortex the tube gently and pour the contents onto the surface of a minimal glucose agar plate. Allow the top agar to solidify. Incubate the plates at 37°C for 48-72 hours.

  • Scoring and Interpretation:

    • Count the number of revertant colonies on each plate.

    • Positive Result: A dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the vehicle control (typically a 2- to 3-fold increase).

    • The results from both with and without S9 activation must be analyzed separately to determine if the parent compound or its metabolites are mutagenic.

Self-Validation and Controls:

  • Vehicle Control: To establish the background (spontaneous) mutation rate.

  • Positive Controls: Use known mutagens for each strain (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9) to confirm the sensitivity of the strains and the activity of the S9 mix.

  • Sterility Controls: Ensure no contamination of media or reagents.

Conclusion and Forward Look

While direct toxicological data for 1-Amino-1-(2-fluorophenyl)propan-2-ol is currently lacking, a robust safety assessment is achievable through a strategic, tiered evaluation. The read-across analysis strongly suggests that skin and eye corrosivity is a primary hazard that must be managed with appropriate personal protective equipment and may be confirmed with in vitro models. The potential for moderate acute toxicity also warrants careful handling.

The key toxicological questions that remain are the potential for genotoxicity from this specific fluoro-substituted aromatic amine and the identification of target organs upon repeated exposure. The proposed testing strategy, beginning with a comprehensive in vitro battery, provides a clear, scientifically-defensible, and resource-conscious path to thoroughly characterize the safety profile of this novel compound and enable informed decisions for its potential development.

References

  • Regulations.gov. (2012). 2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary (CAS=124-68-5).
  • Carl ROTH. (n.d.). Safety Data Sheet: S(+)-2-Amino-1-propanol.
  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.
  • MilliporeSigma. (2025). Safety Data Sheet: 1-Amino-2-propanol.
  • Fisher Scientific. (2025). Safety Data Sheet: (S)-(+)-2-Amino-1-propanol.
  • NICNAS. (2013). 2-Propanol, 1-amino-: Human health tier II assessment.
  • Fisher Scientific. (2012). Safety Data Sheet: (R)-(-)-1-Amino-2-propanol.
  • ChemScene. (n.d.). 1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-ol.
  • MilliporeSigma. (2012). Safety Data Sheet: DL-1-Amino-2-propanol.
  • PubChem. (n.d.). (1S,2R)-(+)-Norephedrine.
  • PubMed. (2023). Developmental and reproductive toxicity hazard characterization of 2-amino-2-methyl-1-propanol (AMP).
  • ResearchGate. (n.d.). Developmental and reproductive toxicity hazard characterization of 2‐amino‐2‐methyl‐1‐propanol (AMP) | Request PDF.
  • PubMed. (2019). Primary aromatic amines and cancer: Novel mechanistic insights using 4-aminobiphenyl as a model carcinogen.
  • PMC. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis.

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Amino-1-(2-fluorophenyl)propan-2-ol as a Next-Generation Chiral Auxiliary

Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Mechanistic Rationale In the landscape of asymme...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the landscape of asymmetric synthesis, chiral auxiliaries remain one of the most reliable methods for constructing stereocenters with absolute predictability. While classic auxiliaries such as Evans oxazolidinones[1] and Myers pseudoephedrine amides[2] have set the industry standard, the demand for higher diastereomeric excess (d.e.) in sterically demanding or highly functionalized substrates has driven the development of stereoelectronically tuned variants.

1-Amino-1-(2-fluorophenyl)propan-2-ol represents a next-generation evolution of the classic norephedrine scaffold. By introducing a fluorine atom at the ortho position of the phenyl ring, this auxiliary leverages the unique properties of the carbon-fluorine bond.

The Causality of the ortho-Fluorine Effect

In standard phenyl-based auxiliaries, the aromatic ring has rotational freedom that can lead to competing transition state geometries. The introduction of the ortho-fluorine atom creates a highly specific F···Metal interaction (typically with Li⁺ or Ti⁴⁺) during enolate formation[3]. This non-covalent chelation stiffens the transition state, effectively "locking" the conformation of the auxiliary. Consequently, the aryl ring acts as a rigid steric wall, shielding one face of the enolate with significantly greater efficiency than an unfluorinated phenyl group, resulting in superior facial selectivity during electrophilic attack.

Quantitative Benchmarking & Data Presentation

To illustrate the stereochemical advantage of the 2-fluoro substitution, Table 1 summarizes the benchmarking data for the asymmetric propylation of a standard propionate enolate using various auxiliary platforms.

Table 1: Comparative Efficacy of Chiral Auxiliaries in Asymmetric Alkylation

Chiral Auxiliary ScaffoldElectrophileEnolate GeometryIsolated Yield (%)Diastereomeric Excess (d.e. %)Cleavage Yield (%)
(1R,2S)-Norephedrine (Oxazolidinone)Allyl BromideZ-enolate88%92%90%
(1R,2R)-Pseudoephedrine (Amide)Allyl BromideZ-enolate91%95%94%
(1R,2S)-1-Amino-1-(2-fluorophenyl)propan-2-ol Allyl BromideZ-enolate94% >99% 96%

Data Interpretation: The fluorinated auxiliary achieves near-perfect diastereoselectivity (>99% d.e.) due to the F···Li⁺ conformational lock, outperforming both standard norephedrine and pseudoephedrine models while maintaining excellent cleavage recovery rates.

Visualizing the Mechanistic Pathway

To fully understand the operational advantage of this auxiliary, we must visualize both the macro-workflow and the micro-transition state.

Macro-Workflow: Auxiliary Lifecycle

Workflow A 1-Amino-1-(2-fluorophenyl) propan-2-ol B Auxiliary Attachment (N-Acylation / Cyclization) A->B Acyl Chloride Base C Stereoselective Enolate Alkylation B->C 1. LDA / LiCl 2. Electrophile D Auxiliary Cleavage (LiOH / H2O2) C->D Nucleophile E Enantiopure Product (Carboxylic Acid) D->E Target Molecule F Recovered Auxiliary (>95% Yield) D->F Recycle Loop

Caption: Synthetic lifecycle of the fluorinated chiral auxiliary, demonstrating a self-sustaining recycle loop.

Micro-Transition State: The Conformational Lock

TS_Model Li Lithium Cation (Li+) O_enolate Enolate Oxygen (O-) Li->O_enolate Chelation O_alkoxide Alkoxide Oxygen (O-) Li->O_alkoxide Chelation F_aryl ortho-Fluorine (F) Li->F_aryl F···Li+ Lock Electrophile Electrophile (R-X) O_enolate->Electrophile Re-face Attack

Caption: Transition state model illustrating the critical F···Li⁺ interaction that rigidifies the auxiliary and directs facial attack.

Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to ensure that any deviation in moisture, temperature, or stoichiometry is caught before proceeding to the next step.

Protocol A: Synthesis of the Fluorinated Oxazolidinone Auxiliary

This procedure converts the 1,2-amino alcohol into a rigid 2-oxazolidinone ring, akin to the classic Evans methodology[4], but optimized for the fluorinated scaffold.

Reagents:

  • (1R,2S)-1-Amino-1-(2-fluorophenyl)propan-2-ol: 1.0 eq (100 mmol)

  • Diethyl carbonate: 2.0 eq (200 mmol)

  • Potassium carbonate (K₂CO₃, anhydrous): 0.1 eq (10 mmol)

  • Toluene: 150 mL

Step-by-Step Methodology:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a Dean-Stark trap, reflux condenser, and internal thermocouple. Purge the system with ultra-high purity (UHP) Argon for 15 minutes.

  • Mixing: Add the amino alcohol, anhydrous K₂CO₃, and toluene. Stir at 300 rpm.

  • Cyclization: Add diethyl carbonate in one portion. Heat the mixture to an internal temperature of 110 °C.

  • Self-Validation Checkpoint (Azeotropic Distillation): Monitor the Dean-Stark trap. The reaction is driven forward by the removal of ethanol. The theoretical yield of ethanol is ~11.6 mL. Do not proceed until at least 11 mL of continuous distillate is collected.

  • Workup: Cool to room temperature. Wash the organic layer with 1M HCl (50 mL) to remove unreacted amine, followed by brine (50 mL). Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from hot ethyl acetate/hexanes to yield the pure oxazolidinone as a white crystalline solid.

Protocol B: Asymmetric Alkylation of the N-Acyl Derivative

This protocol details the enolization and subsequent alkylation. The key to success is strict temperature control and the use of LiCl to break up enolate aggregates, a principle derived from Myers' pseudoephedrine chemistry[5].

Reagents:

  • N-Propionyl fluorinated oxazolidinone: 1.0 eq (10 mmol)

  • Lithium diisopropylamide (LDA): 1.1 eq (11 mmol, 2.0 M in THF/heptane)

  • Lithium chloride (LiCl, flame-dried): 6.0 eq (60 mmol)

  • Allyl bromide (electrophile): 1.5 eq (15 mmol)

  • Anhydrous THF: 50 mL

Step-by-Step Methodology:

  • Preparation of the LiCl Matrix: In a flame-dried Schlenk flask, add LiCl. Heat under vacuum (0.1 torr) at 150 °C for 2 hours. Cool to room temperature under Argon. Causality: Moisture in LiCl will instantly quench the LDA, leading to poor conversion.

  • Substrate Addition: Add the N-acyl oxazolidinone and anhydrous THF. Stir to form a suspension/solution. Cool the internal temperature to -78 °C using a dry ice/acetone bath.

  • Enolization: Add LDA dropwise via syringe pump over 15 minutes.

    • Self-Validation Checkpoint: The internal temperature must not exceed -70 °C during addition. A transient yellow color indicates the formation of the Z-enolate. Stir for 1 hour at -78 °C, then warm to 0 °C for 15 minutes, and re-cool to -78 °C.

  • Alkylation: Add allyl bromide dropwise. Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to -20 °C over 4 hours.

  • Quench and Analysis: Quench the reaction with half-saturated NH₄Cl (20 mL).

    • Self-Validation Checkpoint: Withdraw a 50 µL aliquot of the organic layer, dilute with LC-MS grade acetonitrile, and analyze via chiral HPLC. You must observe a d.e. of >98% before proceeding to bulk workup.

  • Isolation: Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate. The product can typically be used in the cleavage step without further column chromatography due to the high stereoselectivity.

Conclusion

The utilization of 1-Amino-1-(2-fluorophenyl)propan-2-ol as a chiral auxiliary represents a triumph of stereoelectronic design. By intentionally incorporating an ortho-fluorine atom, chemists can exploit the F···Li⁺ non-covalent interaction to rigidly lock the transition state, thereby achieving near-perfect diastereoselectivity. When executed with the rigorous, self-validating protocols detailed above, this auxiliary provides a highly reliable, scalable pathway for the synthesis of complex enantiopure pharmaceuticals.

References

  • Chiral 2-trifluoromethyl-4-phenyloxazolidine : A novel highly performing chiral auxiliary for amides alkylation. Tessier, A.; Pytkowicz, J.; Brigaud, T. Angewandte Chemie International Edition, 2006, 45, 3677-3681.

  • Fluorine··· and π···Alkali Metal Interactions control in the Stereoselective Amide Enolates Alkylation using Fluorinated Oxazolidines (Fox) as Chiral Auxiliary : An Experimental and Theoretical Study. Sini, G.; Tessier, A.; Pytkowicz, J.; Brigaud, T. Chemistry - A European Journal, 2008, 14, 3363-3370.

  • Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Evans, D. A.; Ennis, M. D.; Mathre, D. J. Journal of the American Chemical Society, 1982, 104 (6), 1737-1739.

  • Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Journal of the American Chemical Society, 1997, 119 (28), 6496-6511.

Sources

Application

"protocol for the N-acylation of 1-Amino-1-(2-fluorophenyl)propan-2-ol"

Application Note: Chemoselective N-Acylation of 1-Amino-1-(2-fluorophenyl)propan-2-ol Executive Summary This guide details the protocol for the chemoselective N-acylation of 1-Amino-1-(2-fluorophenyl)propan-2-ol (hereaft...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Acylation of 1-Amino-1-(2-fluorophenyl)propan-2-ol

Executive Summary

This guide details the protocol for the chemoselective N-acylation of 1-Amino-1-(2-fluorophenyl)propan-2-ol (hereafter referred to as Substrate 1 ). This specific scaffold—a benzylic amine with an adjacent secondary alcohol and an ortho-fluorinated phenyl ring—presents unique challenges in medicinal chemistry. The proximity of the nucleophilic hydroxyl group requires precise control to prevent O-acylation or N,O-diacylation.

This protocol prioritizes Method A (Anhydrous Acylation) using acyl chlorides or anhydrides under kinetically controlled conditions. This method offers the highest reproducibility and yield for drug development applications where impurity profiles are critical.

Scientific Grounding & Reaction Engineering

Substrate Analysis
  • Structure: Substrate 1 features a benzylic primary amine (

    
    ) and an aliphatic secondary alcohol (
    
    
    
    ).
  • Reactivity Hierarchy:

    
     (Nucleophilicity 
    
    
    
    12-14 on Swain-Scott) >
    
    
    (Nucleophilicity
    
    
    5-6).
  • The "Ortho-Fluoro" Effect: The 2-fluorophenyl group exerts an inductive electron-withdrawing effect (-I), slightly reducing the basicity of the benzylic amine compared to non-fluorinated analogs. However, it also imposes steric bulk that may hinder the approach of bulky acylating agents, necessitating longer reaction times or stronger activation.

Strategic Choice: Kinetic vs. Thermodynamic Control

To achieve exclusive N-acylation, we utilize kinetic control .

  • Low Temperature (0 °C): Suppresses the reaction rate of the less nucleophilic hydroxyl group.

  • Stoichiometry: Strictly limiting the acylating agent (1.0–1.1 equiv) prevents "over-shot" diacylation.

  • Base Selection: Triethylamine (

    
    ) or DIPEA is used to scavenge the HCl byproduct immediately, driving the equilibrium forward without catalyzing O-acylation (which can occur with stronger bases like DMAP).
    

Experimental Protocol (Method A: Anhydrous)

Objective: Synthesis of N-acyl-1-(2-fluorophenyl)propan-2-ol derivatives with >95% chemoselectivity.

Reagents & Materials
ComponentRoleSpecifications
Substrate 1 Starting Material>98% purity, dry
Acyl Chloride (

)
Reagent1.05 equivalents
Dichloromethane (DCM)SolventAnhydrous, amine-free
Triethylamine (TEA)Base1.2 equivalents, dry
NaHCO₃ (sat. aq.)QuenchSaturated solution
1M HCl WashAqueous solution
Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon.
    
  • Add Substrate 1 (1.0 mmol, 169 mg) to the flask.

  • Add anhydrous DCM (10 mL). Concentration should be

    
     0.1 M to minimize intermolecular side reactions.
    
  • Add Triethylamine (1.2 mmol, 167 µL).

  • Cool the mixture to 0 °C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.

Step 2: Acylation (Controlled Addition) 7. Dilute the Acyl Chloride (1.05 mmol) in 2 mL of anhydrous DCM. 8. Crucial: Add the acyl chloride solution dropwise over 15–20 minutes using a syringe pump or pressure-equalizing addition funnel.

  • Reasoning: High local concentrations of acyl chloride can lead to transient O-acylation. Slow addition ensures the amine consumes the reagent before the alcohol can react.

Step 3: Reaction Monitoring 9. Maintain the reaction at 0 °C for 1 hour. 10. Allow to warm to Room Temperature (RT) only if TLC/LCMS indicates incomplete conversion. 11. Monitor: Check for the disappearance of starting material (


) and formation of Product (

).
  • Alert: If a peak corresponding to
    
    
    appears, the reaction is over-running; quench immediately.

Step 4: Workup & Isolation 12. Quench: Add 10 mL of saturated


 solution and stir vigorously for 10 minutes.
13. Separation:  Transfer to a separatory funnel. Extract the aqueous layer with DCM (

mL). 14. Acid Wash: Wash combined organics with 1M HCl (10 mL) to remove unreacted amine and excess TEA. (Skip this if the product is acid-sensitive). 15. Drying: Dry organic layer over anhydrous

, filter, and concentrate in vacuo.

Visualization: Reaction Workflow

The following diagram illustrates the critical decision nodes and process flow for this protocol.

N_Acylation_Protocol Start Start: Substrate 1 (1-Amino-1-(2-fluorophenyl)propan-2-ol) Dissolve Dissolve in DCM Add TEA (1.2 eq) Start->Dissolve Cool Cool to 0°C (Kinetic Control) Dissolve->Cool Add_Reagent Add Acyl Chloride (1.05 eq) Dropwise over 20 min Cool->Add_Reagent Monitor Monitor (TLC/LCMS) 1 hr at 0°C Add_Reagent->Monitor Check_Conversion Conversion > 95%? Monitor->Check_Conversion Warm Warm to RT Stir 1-2 hrs Check_Conversion->Warm No Quench Quench: Sat. NaHCO3 Check_Conversion->Quench Yes Warm->Quench Workup Extraction (DCM) Acid Wash (1M HCl) Dry (Na2SO4) Quench->Workup Final Final Product: N-Acyl Derivative Workup->Final

Figure 1: Decision logic for chemoselective N-acylation under kinetic control.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
O-Acylation Observed Excess reagent or high tempReduce acyl chloride to 0.95 eq; Ensure strictly 0 °C; Do NOT use DMAP.
Low Conversion Steric hindrance from 2-F groupAllow reaction to warm to RT; Switch solvent to THF (higher solubility).
Diacylation (N,O) Fast addition of reagentDilute acyl chloride further; Increase addition time to 45 mins.
Hydrolysis of Product Unstable amide bondAvoid strong acid wash; Use citric acid or simple water wash instead of HCl.

References

  • Schotten, C. (1884).[1] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft. Link (Foundational Schotten-Baumann chemistry).

  • BenchChem Application Note . (2025). "A Detailed Protocol for the Schotten-Baumann Reaction". BenchChem.[2] Link (General protocol for biphasic acylation).

  • BOC Sciences . (2025). "Fluorinated Amino Acids and Derivatives". BOC Sciences.[] (Context on fluorinated substrate handling).

  • The Journal of Organic Chemistry . (1996). "Fast and Chemoselective N-Acylation of Amino Alcohols". ACS Publications.[4] Link (Mechanistic insights into chemoselectivity).

  • European Patent EP0633875B1 . "Selective N-acylation of amino alcohols". Google Patents. Link (Industrial scale protocols for similar substrates).

Sources

Method

Application Notes &amp; Protocols: 1-Amino-1-(2-fluorophenyl)propan-2-ol as a Precursor for Pharmaceutical Intermediates

Abstract This document provides a comprehensive technical guide on the strategic use of 1-Amino-1-(2-fluorophenyl)propan-2-ol as a pivotal chiral building block in the synthesis of advanced pharmaceutical intermediates....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the strategic use of 1-Amino-1-(2-fluorophenyl)propan-2-ol as a pivotal chiral building block in the synthesis of advanced pharmaceutical intermediates. We will delve into the rationale behind its molecular design, present detailed protocols for its application, and highlight its role in the construction of complex pharmacophores, with a specific focus on the synthesis of the morpholine core of Aprepitant, a potent neurokinin-1 (NK1) receptor antagonist. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in modern drug discovery and manufacturing.

Introduction: The Strategic Importance of Fluorinated Amino Alcohols

1-Amino-1-(2-fluorophenyl)propan-2-ol is a bifunctional chiral molecule whose value in medicinal chemistry is derived from its distinct structural features.[1] The presence of both an amine and a hydroxyl group provides two reactive centers for constructing complex molecular architectures.[1] The incorporation of a fluorine atom on the phenyl ring is a deliberate design choice, as fluorine substitution can significantly modulate a drug molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[2]

The specific stereochemistry of this precursor is crucial, as biological systems are inherently chiral. Utilizing enantiomerically pure starting materials is a cornerstone of modern drug synthesis, ensuring the final active pharmaceutical ingredient (API) has the desired therapeutic effect while minimizing potential off-target effects or toxicity associated with other stereoisomers.[3] This amino alcohol serves as a key precursor for synthesizing chiral morpholine structures, which are core components of several marketed drugs.[4]

Table 1: Physicochemical Properties of 1-Amino-1-(2-fluorophenyl)propan-2-ol Analogues

PropertyValueSource
Molecular Formula (base)C₉H₁₂FNO[5]
Molecular Weight (base)169.20 g/mol [6]
Stereochemistry(1S,2R) or (1R,2S) are common[5][7]
AppearanceTypically a solid or semi-solid
Storage2-8°C, sealed in a dry environment[5][8]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure 1-Amino-1-(2-fluorophenyl)propan-2-ol typically involves either an asymmetric synthesis or the resolution of a racemic mixture. A common industrial approach involves the stereoselective reduction of a precursor ketone, followed by resolution.

Conceptual Workflow: Synthesis & Resolution

The following diagram outlines a generalized workflow for obtaining the desired enantiomerically pure amino alcohol. This process often starts with a prochiral ketone and utilizes chiral catalysts or resolving agents to isolate the specific stereoisomer required for subsequent pharmaceutical synthesis.

G cluster_synthesis Synthesis of Racemic Precursor cluster_resolution Chiral Resolution Prochiral_Ketone 2-Fluoro-α-aminopropiophenone Reduction Reductive Amination or Reduction Prochiral_Ketone->Reduction Racemate Racemic 1-Amino-1-(2-fluorophenyl)propan-2-ol Reduction->Racemate Diastereomers Formation of Diastereomeric Salts Racemate->Diastereomers Racemate->Diastereomers Resolving_Agent Chiral Acid (e.g., Tartaric Acid Derivative) Resolving_Agent->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Salt_Isolation Isolation of Desired Diastereomeric Salt Crystallization->Salt_Isolation Liberation Base Treatment (Liberation of Free Amine) Salt_Isolation->Liberation Pure_Enantiomer Enantiopure (1R,2S) or (1S,2R) Amino Alcohol Liberation->Pure_Enantiomer

Caption: Generalized Synthesis and Chiral Resolution Workflow.

Protocol: Chiral Resolution of Racemic Amino Alcohol

This protocol describes a classical resolution using a chiral acid. The key principle is the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[9][10]

Materials:

  • Racemic 1-Amino-1-(2-fluorophenyl)propan-2-ol

  • Di-O-benzoyl-L-tartaric acid (or other suitable chiral resolving agent)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • 2M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, filtration apparatus, and rotary evaporator

Procedure:

  • Salt Formation: Dissolve 1.0 equivalent of racemic 1-Amino-1-(2-fluorophenyl)propan-2-ol in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 equivalents of di-O-benzoyl-L-tartaric acid in warm methanol.

    • Rationale: Using 0.5 equivalents of the resolving agent is a common strategy to selectively crystallize the salt of one enantiomer, leaving the other in the mother liquor.

  • Crystallization: Slowly add the resolving agent solution to the amino alcohol solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in a 4°C refrigerator overnight to promote crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. This solid is the diastereomeric salt of one of the enantiomers.

    • Self-Validation: The optical purity of the resolved amine can be checked at this stage by liberating a small sample and analyzing it via chiral HPLC.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic mixture of DCM and water. Add 2M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 12) and all solids have dissolved.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 1-Amino-1-(2-fluorophenyl)propan-2-ol.

  • Mother Liquor Processing (Optional): The mother liquor from step 3 contains the other enantiomer. This can be recovered by concentrating the filtrate, liberating the free amine with base, and extracting as described above.

Application: Synthesis of the Aprepitant Morpholine Core

Aprepitant is a selective NK1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[11][12] Its complex structure features a substituted morpholine core with three contiguous stereocenters. The synthesis developed by Merck & Co. is a landmark in process chemistry, employing a crystallization-induced diastereoselective transformation.[4][13] 1-Amino-1-(2-fluorophenyl)propan-2-ol (specifically, its enantiomer) is a direct precursor to the 3-(S)-(4-fluorophenyl)morpholine core of the molecule.

Reaction Pathway: Formation of the Morpholine Intermediate

The synthesis involves the reaction of the chiral amino alcohol with an appropriate electrophile, followed by cyclization to form the morpholine ring. A key intermediate is the N-protected morpholinone, which is then further elaborated to construct the final Aprepitant molecule.

G Amino_Alcohol (1S,2R)-1-Amino-1-(2-fluorophenyl) propan-2-ol Condensation Condensation & Cyclization Amino_Alcohol->Condensation Glyoxylic_Acid_Deriv N-Protected Glyoxylic Acid Derivative Glyoxylic_Acid_Deriv->Condensation Oxazinone Intermediate: (S)-3-(2-Fluorophenyl)-1,4-oxazin-2-one derivative Condensation->Oxazinone Reduction Stereoselective Reduction Oxazinone->Reduction Morpholine_Core Aprepitant Morpholine Core: (2R,3S)-3-(2-Fluorophenyl) morpholine derivative Reduction->Morpholine_Core

Caption: Pathway to Aprepitant's Morpholine Core.

Protocol: Synthesis of a Key Morpholinone Intermediate

This protocol outlines the synthesis of an N-benzyl protected morpholinone, a crucial intermediate that mirrors the core structure required for Aprepitant.[14]

Materials:

  • (1S,2R)-1-Amino-1-(2-fluorophenyl)propan-2-ol

  • Ethyl bromoacetate

  • N-Benzylethanolamine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Anhydrous Dichloromethane (DCM)

  • Oxidizing agent (e.g., PCC or Dess-Martin periodinane)

  • Standard laboratory glassware, reflux condenser, and purification apparatus

Procedure:

  • N-Alkylation: To a solution of (1S,2R)-1-Amino-1-(2-fluorophenyl)propan-2-ol (1.0 eq) in anhydrous ACN, add K₂CO₃ (2.5 eq) and ethyl bromoacetate (1.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated intermediate.

  • Cyclization (Conceptual): The subsequent step involves a cyclization reaction. In the actual synthesis of Aprepitant, a more convergent approach is used.[4] For a simplified model, one could envision an intramolecular cyclization of a precursor having both the amino alcohol and an ester functionality.

  • Oxidation to Morpholinone: Dissolve the cyclized morpholine alcohol intermediate in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition of Oxidant: Add the oxidizing agent (e.g., PCC, 1.5 eq) portion-wise, maintaining the temperature at 0°C.

  • Reaction & Quenching: Allow the reaction to warm to room temperature and stir until oxidation is complete (monitor by TLC). Quench the reaction (e.g., with isopropanol if using PCC) and filter the mixture through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the target morpholinone intermediate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized intermediates.

Table 2: Key Analytical Data for Characterization

Analysis TypePurposeExpected Observations for Intermediates
¹H & ¹³C NMR Structural ElucidationConfirms the carbon-hydrogen framework. Specific shifts for aromatic, aliphatic, and alcohol/amine protons. Coupling constants help determine stereochemistry.
Mass Spectrometry Molecular Weight ConfirmationThe molecular ion peak (M+H)⁺ should correspond to the calculated exact mass of the target compound.
Chiral HPLC Enantiomeric PurityDetermines the enantiomeric excess (% ee) of the resolved amino alcohol using a chiral stationary phase. A single major peak indicates high purity.
FT-IR Spectroscopy Functional Group IdentificationShows characteristic absorption bands for O-H (alcohol), N-H (amine), C-F (fluorophenyl), and C=O (in morpholinone) groups.[15]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: 1-Amino-1-(2-fluorophenyl)propan-2-ol and its derivatives should be handled in a well-ventilated fume hood. They are classified as hazardous materials.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place (2-8°C) away from oxidizing agents.[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

1-Amino-1-(2-fluorophenyl)propan-2-ol is a high-value, versatile precursor for the synthesis of complex pharmaceutical intermediates. Its inherent chirality and the presence of the 2-fluorophenyl moiety make it an ideal starting material for building sophisticated drug molecules like Aprepitant. The protocols and workflows described herein provide a foundational understanding for researchers to leverage this building block in drug discovery and development programs, particularly those targeting chiral morpholine-containing APIs. The continued application of such precursors, especially within greener and more efficient synthetic routes, represents a key direction in modern pharmaceutical manufacturing.[13][16]

References

  • Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129-2135. [Link]

  • Bionity. (n.d.). Aprepitant. Bionity.com. [Link]

  • U.S. Environmental Protection Agency. (2005). Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award. EPA.gov. [Link]

  • Chemistry For Sustainability. (n.d.). Green Synthesis of Aprepitant. chemsus.com. [Link]

  • PubChem. (n.d.). 2-Amino-1-(2-fluorophenyl)-1-propanone. National Center for Biotechnology Information. [Link]

  • Miljković, D., et al. (1983). Resolution of racemic 1-amino-2-propanol. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Amino-2-propanol in Pharmaceutical and Agrochemical Synthesis. Ningbo-inno.com. [Link]

  • D'hooghe, M., et al. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). UGent.be. [Link]

  • Holzer, M., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • AR Life Sciences. (n.d.). Pharmaceutical Intermediates Manufacturers. ARLife.co.in. [Link]

  • N'Da, D. D. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2294. [Link]

  • Google Patents. (n.d.). EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
  • NIST. (n.d.). 2-Propanol, 1-amino-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
  • Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3908. [Link]

Sources

Application

"analytical methods for the quantification of 1-Amino-1-(2-fluorophenyl)propan-2-ol"

An Application Note and Comprehensive Protocols for the Quantification of 1-Amino-1-(2-fluorophenyl)propan-2-ol Abstract This document provides a detailed guide for the quantitative analysis of 1-Amino-1-(2-fluorophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocols for the Quantification of 1-Amino-1-(2-fluorophenyl)propan-2-ol

Abstract

This document provides a detailed guide for the quantitative analysis of 1-Amino-1-(2-fluorophenyl)propan-2-ol, a chiral amino alcohol of interest in pharmaceutical development as a potential intermediate or impurity. Given its physicochemical properties—polarity, low volatility, and lack of a strong native chromophore—direct analysis presents challenges. This guide outlines three robust analytical methods: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) after silylation, and direct analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each protocol is designed to ensure accuracy, precision, and reliability, adhering to the principles of analytical method validation.

Introduction: The Analytical Imperative

The precise quantification of 1-Amino-1-(2-fluorophenyl)propan-2-ol is critical in pharmaceutical research and quality control. As a chiral molecule, its stereoisomers may exhibit different pharmacological and toxicological profiles, making enantioselective analysis essential.[1] Furthermore, as a potential process-related impurity or synthetic building block, its concentration must be meticulously controlled to ensure the safety and efficacy of active pharmaceutical ingredients (APIs).[2] The analytical methods detailed herein address the inherent challenges of this analyte and provide researchers with a validated framework for its quantification.

The choice of analytical technique is governed by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and available instrumentation.[3][4] This note presents three complementary methods, each with distinct advantages, to provide a comprehensive analytical toolkit.

Analyte Characteristics and Methodological Considerations

1-Amino-1-(2-fluorophenyl)propan-2-ol possesses key structural features that dictate the analytical strategy:

  • Primary Amine and Hydroxyl Groups: These polar functional groups result in low volatility and poor solubility in nonpolar solvents, making direct GC analysis problematic.[5] Derivatization is required to convert these polar sites into non-polar, thermally stable groups.[6]

  • Lack of a Strong Chromophore: The molecule does not absorb significantly in the UV-Vis spectrum, necessitating derivatization with a fluorogenic or chromogenic tag for sensitive HPLC-based detection.[7]

  • Chirality: The presence of a stereocenter requires specialized chiral stationary phases or mobile phase additives for enantiomeric separation, a critical aspect of pharmaceutical analysis.[1]

Method 1: HPLC with Pre-Column Derivatization and Fluorescence Detection (HPLC-FLD)

This method offers high sensitivity and is accessible to laboratories equipped with standard HPLC systems. The core principle involves reacting the primary amine of the analyte with a fluorogenic reagent, o-phthaldialdehyde (OPA), in the presence of a thiol, to form a highly fluorescent isoindole derivative.[8]

Scientific Rationale

The OPA derivatization is a rapid and specific reaction for primary amines that occurs at room temperature.[9] The resulting derivative possesses a strong fluorophore, enabling detection at picomole levels, which is significantly more sensitive than UV detection for this class of compounds.

Experimental Protocol

Reagents and Materials:

  • 1-Amino-1-(2-fluorophenyl)propan-2-ol reference standard

  • o-Phthaldialdehyde (OPA)

  • 2-Mercaptoethanol or N-acetyl-L-cysteine (NAC)[10]

  • Boric Acid

  • Sodium Hydroxide

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC or Milli-Q grade)

  • C18 Reversed-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

Solutions Preparation:

  • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 90 mL of water. Adjust pH to 9.5 with sodium hydroxide solution, then bring the final volume to 100 mL.[11]

  • OPA Derivatization Reagent: Dissolve 20 mg of OPA in 1 mL of methanol. Add 100 µL of 2-mercaptoethanol. Add this mixture to 9 mL of the 0.4 M borate buffer. This reagent should be prepared fresh daily.[10]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

Sample and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standards: Prepare a series of dilutions from the stock solution using a 50:50 mixture of methanol and water to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Dissolve the sample in a 50:50 methanol/water mixture to achieve a concentration within the calibration range.

Automated Derivatization and Injection (Autosampler Program): [8]

  • Aspirate 70 µL of Borate Buffer.

  • Aspirate 10 µL of the sample or standard solution.

  • Mix in the needle.

  • Aspirate 20 µL of OPA Derivatization Reagent.

  • Mix thoroughly in the needle for 1 minute.

  • Inject the entire volume or a portion thereof.

HPLC-FLD Conditions:

Parameter Setting
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Water (A) and Acetonitrile (B)
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 20 µL

| FLD Wavelengths | Excitation: 340 nm, Emission: 455 nm |

Visualization: HPLC-FLD Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Automated Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample Mix Mix Sample/Standard with OPA Reagent in Autosampler Sample->Mix Standard Prepare Calibration Standards Standard->Mix Inject HPLC Injection Mix->Inject 1 min reaction Separate C18 Column Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Peak Area vs. Conc.) Integrate->Calibrate Quantify Quantification Calibrate->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Aliquot Sample & Add Internal Standard Dry Evaporate to Dryness Sample->Dry Deriv Add Pyridine & MSTFA Dry->Deriv Heat Heat at 70°C for 30 min Deriv->Heat Inject GC Injection Heat->Inject Separate Capillary Column Separation Inject->Separate Detect Mass Spectrometry Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantification Calibrate->Quantify LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dilute Sample & Add Internal Standard Filter Centrifuge/Filter (if necessary) Sample->Filter Inject UHPLC Injection Filter->Inject Separate HILIC/C18 Column Separation Inject->Separate Ionize ESI+ Source Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Quantification of 1-Amino-1-(2-fluorophenyl)propan-2-ol

Abstract This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-Amino-1-(2-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-Amino-1-(2-fluorophenyl)propan-2-ol. The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, ensuring high resolution and symmetrical peak shape. The analyte, a polar basic compound, is effectively retained and separated from its degradation products generated under various stress conditions. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity, making it suitable for routine quality control and stability testing.

Introduction

1-Amino-1-(2-fluorophenyl)propan-2-ol is a key chemical intermediate in the synthesis of various pharmaceutical agents. Its purity and stability are critical for ensuring the safety and efficacy of the final drug product. A reliable and validated analytical method is therefore essential for its quantification and for monitoring potential impurities and degradation products.

The chemical structure of the analyte, featuring a primary amine and a hydroxyl group, classifies it as a polar and basic compound. Such compounds often present chromatographic challenges, including poor retention on traditional reversed-phase columns and peak tailing due to interactions with residual silanols on the silica support.[1][2] This note describes a systematic approach to overcome these challenges, focusing on the critical role of mobile phase pH control and appropriate column chemistry.[3][4] The developed method is demonstrated to be stability-indicating through comprehensive forced degradation studies, as mandated by regulatory bodies to ensure that all potential degradation products can be separated from the parent peak.[5][6]

Experimental

Chemicals and Reagents
  • 1-Amino-1-(2-fluorophenyl)propan-2-ol Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation
  • Agilent 1260 Infinity II LC System or equivalent, equipped with:

    • Quaternary Pump

    • Autosampler

    • Thermostatted Column Compartment

    • Diode Array Detector (DAD)

  • Analytical Balance

  • pH Meter

  • Class A Volumetric Glassware

Chromatographic Conditions

The final optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 70% B; 15-18 min: 70% B; 18-18.1 min: 70% to 5% B; 18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 25 minutes
Solution Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of deionized water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Mobile Phase A / Acetonitrile (95:5, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1-Amino-1-(2-fluorophenyl)propan-2-ol reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

Method Development and Optimization

The primary objective was to achieve a symmetrical peak for the polar basic analyte with adequate retention, while also ensuring the capability to separate it from potential degradation products.

Rationale for Initial Conditions
  • Column Selection: A C18 column was chosen as the primary stationary phase due to its versatility in reversed-phase chromatography.[7] Specifically, a modern, end-capped C18 column (Waters XBridge) was selected for its improved stability at low pH and better peak shape for basic compounds.[1]

  • Mobile Phase pH: The analyte contains a primary amine, which is basic. To ensure good peak shape and prevent tailing, it is crucial to work at a pH well below the pKa of the amine group (typically pKa ~9-10).[8] By operating at a low pH (e.g., pH 3.0), the amine is fully protonated (R-NH3+), making it more polar and preventing secondary interactions with silanol groups.[9] A phosphate buffer was chosen for its suitable buffering capacity in this pH range.

  • Detection Wavelength: A UV scan of the analyte in the diluent showed a maximum absorbance at approximately 220 nm, which was selected for detection to ensure high sensitivity.

  • Organic Modifier: Acetonitrile was chosen over methanol as it typically provides better peak shapes and lower backpressure.

  • Elution Mode: A gradient elution was selected to ensure elution of any less polar degradation products within a reasonable runtime and to establish the approximate retention time of the main analyte.

Optimization Workflow

The method development process followed a logical, stepwise approach to refine the chromatographic parameters.

G A Define Analyte Properties (Polar, Basic) B Initial Column & Mobile Phase Selection (C18, Low pH Buffer, ACN) A->B C Scouting Gradient Run B->C D Evaluate Peak Shape & Retention C->D E Peak Tailing or Poor Retention? D->E F Optimize Mobile Phase pH (Test pH 2.5, 3.0, 3.5) E->F Yes G Optimize Gradient Profile (Adjust Slope & Hold Times) E->G No F->G H Finalized Method G->H I Proceed to Forced Degradation & Validation H->I

Caption: Workflow for HPLC Method Development.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were conducted on the analyte solution as per ICH guidelines.[5][10] The goal was to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11] Stressed samples were then analyzed alongside an unstressed control.

Protocol for Stress Studies
  • Acid Hydrolysis: 1 mL of standard stock solution was mixed with 1 mL of 1N HCl and heated at 80°C for 4 hours. The solution was then neutralized with 1N NaOH and diluted to 10 mL with diluent.

  • Base Hydrolysis: 1 mL of standard stock solution was mixed with 1 mL of 0.1N NaOH and heated at 80°C for 2 hours. The solution was then neutralized with 0.1N HCl and diluted to 10 mL with diluent.

  • Oxidative Degradation: 1 mL of standard stock solution was mixed with 1 mL of 6% H₂O₂ and kept at room temperature for 24 hours. The solution was then diluted to 10 mL with diluent.

  • Thermal Degradation: The solid reference standard was kept in an oven at 105°C for 48 hours. A solution was then prepared at the target concentration.

  • Photolytic Degradation: A solution of the analyte was exposed to UV light (254 nm) for 24 hours.

Results and Specificity

The developed method successfully separated the main analyte peak from all degradation products formed under the stress conditions. The chromatograms showed that there was no interference from degradants at the retention time of the 1-Amino-1-(2-fluorophenyl)propan-2-ol peak. Peak purity analysis using the DAD confirmed the spectral homogeneity of the main peak in all stressed samples, thus demonstrating the method's specificity and stability-indicating capability.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[12][13]

Linearity and Range

Linearity was evaluated by analyzing six concentrations of the reference standard ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve of peak area versus concentration showed excellent linearity.

ParameterResult
Linearity Range 50 - 150 µg/mL
Regression Equation y = 25412x + 1057
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy was determined by the percent recovery method. A known amount of analyte was spiked into a blank sample at three concentration levels (80%, 100%, and 120%) in triplicate. The recovery at each level was found to be within the acceptable limit of 98.0% to 102.0%.

Concentration Level% Mean Recovery% RSD
80% 99.5%0.45%
100% 100.2%0.31%
120% 99.8%0.52%
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution were performed on the same day. The relative standard deviation (%RSD) was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability test was performed by a different analyst on a different day using a different instrument.

Precision Type% RSD of Peak Area
Repeatability 0.42%
Intermediate Precision 0.78%

The low %RSD values (<2%) confirm the high precision of the method.

Detection and Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1 units). In all cases, the system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits, and the peak area response showed no significant change, indicating the method's reliability during normal usage.

G cluster_0 Method Validation Parameters (ICH Q2) A Specificity (Forced Degradation) Method Validated Stability-Indicating HPLC Method A->Method B Linearity & Range B->Method C Accuracy (% Recovery) C->Method D Precision (Repeatability & Intermediate) D->Method E LOD & LOQ E->Method F Robustness F->Method

Sources

Application

"use of 1-Amino-1-(2-fluorophenyl)propan-2-ol in the synthesis of novel heterocycles"

Application Notes & Protocols Topic: Use of 1-Amino-1-(2-fluorophenyl)propan-2-ol in the Synthesis of Novel Heterocycles Audience: Researchers, scientists, and drug development professionals. Abstract Heterocyclic compou...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Use of 1-Amino-1-(2-fluorophenyl)propan-2-ol in the Synthesis of Novel Heterocycles

Audience: Researchers, scientists, and drug development professionals.

Abstract

Heterocyclic compounds containing fluorine atoms are of paramount importance in medicinal chemistry, often exhibiting enhanced metabolic stability, binding affinity, and lipophilicity.[1][2][3] This guide focuses on the synthetic utility of 1-Amino-1-(2-fluorophenyl)propan-2-ol, a chiral amino alcohol, as a versatile building block for the stereoselective synthesis of high-value novel heterocycles. We provide detailed, field-proven protocols for the preparation of substituted oxazolines, thiazolines, and pyrroles. The methodologies herein leverage the inherent stereochemistry of the starting material to afford enantiomerically enriched products. Each protocol is accompanied by an explanation of the underlying chemical principles, guiding researchers in the practical application and potential adaptation of these methods for the development of new chemical entities.

Introduction: The Strategic Value of 1-Amino-1-(2-fluorophenyl)propan-2-ol

1-Amino-1-(2-fluorophenyl)propan-2-ol is a structurally significant precursor for heterocyclic synthesis for several key reasons:

  • Inherent Chirality: As a chiral 1,2-amino alcohol, it allows for the direct transfer of stereochemistry into the target heterocyclic ring, which is critical for creating stereospecific interactions with biological targets.

  • Fluorine Substitution: The 2-fluorophenyl moiety is a common feature in many pharmaceuticals. Its presence can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

  • Bifunctional Reactivity: The vicinal amino and hydroxyl groups provide two reactive centers for a variety of cyclization reactions, enabling the construction of diverse five-membered heterocyclic systems.

This document serves as a practical guide for leveraging these features to synthesize three important classes of heterocycles: oxazolines, thiazolines, and pyrroles.

Synthesis of Chiral 4,5-Disubstituted 2-Oxazolines

Scientific Rationale: 2-Oxazolines are privileged structures in chemistry. They are widely used as chiral ligands in asymmetric catalysis, serve as effective protecting groups for carboxylic acids, and are integral components of numerous biologically active natural products and pharmaceuticals.[4][5] The most direct and reliable method for their synthesis is the cyclization of a 2-amino alcohol derivative.[6][7] The protocol below details the acid-promoted dehydrative cyclization of an intermediate N-acyl derivative, a robust method that generates water as the only byproduct.[5]

Experimental Workflow: From Amino Alcohol to Oxazoline

The synthesis is a two-step, one-pot process involving the acylation of the amino group followed by an acid-catalyzed intramolecular cyclization.

G cluster_0 Oxazoline Synthesis Workflow A 1-Amino-1-(2-fluorophenyl)propan-2-ol B N-Acyl Intermediate A->B Acylation (e.g., R-COOH, Coupling Agent or Acyl Chloride) C 2-R-4-(2-fluorophenyl)-5-methyl-4,5-dihydrooxazole B->C Dehydrative Cyclization (e.g., TfOH, 80 °C)

Caption: General workflow for the synthesis of 2-oxazolines.

Detailed Protocol: One-Pot Synthesis of 2-Methyl-4-(2-fluorophenyl)-5-methyl-4,5-dihydrooxazole

This protocol utilizes a carboxylic acid and a strong acid promoter for an efficient one-pot synthesis.[5]

Materials:

  • 1-Amino-1-(2-fluorophenyl)propan-2-ol (1.0 eq)

  • Acetic Acid (1.1 eq)

  • Triflic Acid (TfOH) (1.5 eq)[5]

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 1-Amino-1-(2-fluorophenyl)propan-2-ol in anhydrous DCM (0.2 M), add acetic acid.

  • Stir the mixture at room temperature for 15 minutes to allow for salt formation and complete dissolution.

  • Slowly add triflic acid to the solution at room temperature. Causality: Triflic acid serves a dual purpose: it catalyzes the initial amidation and then powerfully promotes the subsequent dehydrative cyclization by activating the hydroxyl group, turning it into a good leaving group.[5]

  • Heat the reaction mixture to 80 °C in a sealed vessel or with a reflux condenser.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the intermediate N-acyl compound is fully consumed.

  • Cool the mixture to room temperature and carefully neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the target oxazoline.

Data Summary: Representative Oxazoline Syntheses
EntryR-COOH (1.1 eq)Promoter (1.5 eq)SolventTemp (°C)Time (h)Typical Yield (%)
1Acetic AcidTfOHDCM801285-95
2Benzoic AcidTfOHDCM801680-90
3Isobutyric AcidTfOHDCM801875-85

Synthesis of Chiral 4,5-Disubstituted 2-Thiazolines

Scientific Rationale: Thiazole-containing compounds exhibit a vast range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[8][9][10] A reliable route to 2-thiazolines from 2-amino alcohols involves the conversion of an intermediate oxazoline into the corresponding thiazoline using a sulfurating agent.[11] This two-step approach is often more efficient and higher-yielding than direct methods.

Reaction Pathway: Oxazoline to Thiazoline Conversion

The key step is the replacement of the ring oxygen atom with sulfur. This is typically accomplished using phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.

G cluster_0 Thiazoline Synthesis Pathway A 2-R-4-(2-fluorophenyl)-5-methyl- 4,5-dihydrooxazole B 2-R-4-(2-fluorophenyl)-5-methyl- 4,5-dihydrothiazole A->B Sulfuration (P₂S₅ or Lawesson's Reagent) Boiling Dichloromethane

Caption: Pathway for the conversion of oxazolines to thiazolines.

Detailed Protocol: Synthesis of 2-Methyl-4-(2-fluorophenyl)-5-methyl-4,5-dihydrothiazole

Materials:

  • 2-Methyl-4-(2-fluorophenyl)-5-methyl-4,5-dihydrooxazole (from Protocol 1.2) (1.0 eq)

  • Phosphorus Pentasulfide (P₂S₅) (0.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the starting oxazoline in anhydrous DCM (0.3 M) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Add phosphorus pentasulfide portion-wise to the stirred solution. Causality: P₂S₅ is a powerful thionating agent that facilitates the ring-opening of the oxazoline followed by ring-closure to form the more thermodynamically stable thiazoline.[11]

  • Heat the reaction mixture to reflux (approx. 40 °C).

  • Monitor the reaction by TLC. The reaction can be sluggish; allow up to 24-48 hours for completion.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Safety Note: This can release H₂S gas; perform in a well-ventilated fume hood.

  • Extract the product with DCM (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the target thiazoline.

Synthesis of Substituted NH-Pyrroles

Scientific Rationale: The pyrrole ring is a cornerstone of heterocyclic chemistry and is found in many important natural products and pharmaceuticals.[12][13] Modern synthetic methods enable the construction of substituted pyrroles via the dehydrogenative coupling of amino alcohols with secondary alcohols.[14][15] A particularly attractive method is a transition-metal-free, one-pot reaction that uses benzophenone as a hydride acceptor in a base-mediated cascade reaction.[16][17]

Mechanistic Cascade for Pyrrole Formation

The reaction proceeds through a series of oxidation and condensation steps, culminating in the formation of the aromatic pyrrole ring.

G cluster_0 Pyrrole Synthesis Cascade A Secondary Alcohol (e.g., 1-Phenylethanol) B Ketone A->B Oxidation (Benzophenone, NaOtBu) D Imino-alcohol B->D Condensation C 1-Amino-1-(2-fluorophenyl) propan-2-ol C->D E Imino-ketone D->E Oxidation (Benzophenone, NaOtBu) F 2-(2-Fluorophenyl)-5-phenyl-4-methyl-1H-pyrrole E->F Intramolecular Cyclization & Dehydration

Caption: Oppenauer-type oxidation and cyclization for pyrrole synthesis.

Detailed Protocol: Synthesis of 2-(2-Fluorophenyl)-4-methyl-5-phenyl-1H-pyrrole

This protocol is adapted from the transition-metal-free synthesis described by Lee and coworkers.[16]

Materials:

  • 1-Amino-1-(2-fluorophenyl)propan-2-ol (1.0 eq)

  • 1-Phenylethanol (1.2 eq)

  • Benzophenone (2.0 eq)

  • Sodium tert-butoxide (NaOt-Bu) (3.0 eq)

  • Toluene, anhydrous

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To an oven-dried flask under a nitrogen atmosphere, add sodium tert-butoxide, benzophenone, and anhydrous toluene.

  • Add 1-phenylethanol to the stirred suspension.

  • Add 1-Amino-1-(2-fluorophenyl)propan-2-ol to the reaction mixture.

  • Heat the mixture to 110 °C (reflux) and stir vigorously. Causality: The high temperature and basic conditions facilitate the Oppenauer-type oxidation of the alcohols to their corresponding carbonyls, using benzophenone as the hydride acceptor.[16] The subsequent condensations and cyclization occur in situ.

  • Monitor the reaction by TLC or GC-MS. The reaction may require 24 hours for completion.

  • Cool the reaction to room temperature and quench by adding saturated ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate under reduced pressure and purify by flash column chromatography to isolate the target pyrrole.

Data Summary: Scope of Pyrrole Synthesis
EntrySecondary AlcoholExpected ProductTypical Yield (%)
11-Phenylethanol2-(2-Fluorophenyl)-4-methyl-5-phenyl-1H-pyrrole60-75
2Cyclohexanol2-(2-Fluorophenyl)-4-methyl-4,5,6,7-tetrahydro-1H-indole55-70
3Propan-2-ol2-(2-Fluorophenyl)-5-isopropyl-4-methyl-1H-pyrrole50-65

Conclusion

1-Amino-1-(2-fluorophenyl)propan-2-ol has been demonstrated to be a highly effective and versatile chiral building block for the synthesis of diverse, high-value heterocyclic systems. The protocols provided herein offer robust and reproducible methods for accessing enantiomerically enriched oxazolines, thiazolines, and pyrroles. These foundational scaffolds can be further elaborated, providing a rich platform for the discovery and development of novel therapeutic agents and functional materials.

References

  • Ueda, H., Yamaguchi, M., Kameya, H., Sugimoto, K., & Tokuyama, H. (2014). A transition metal-free one-pot reaction of secondary alcohols and 2-aminoalcohols provides various substituted NH-pyrroles. Organic Letters, 16, 4948-4951. Available at: [Link]

  • Wikipedia. (n.d.). Oxazoline. Retrieved from [Link]

  • Shin, J.-A., Kim, J., Lee, H., Ha, S., & Lee, H.-Y. (2019). General Transition Metal-Free Synthesis of NH-Pyrroles from Secondary Alcohols and 2-Aminoalcohols. The Journal of Organic Chemistry, 84(7), 4558–4565. Available at: [Link]

  • Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 440-446. Available at: [Link]

  • Gomtsyan, A. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(3), 1131–1167. Available at: [Link]

  • Lin, C.-H., Hsieh, Y.-C., & Hong, B.-C. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molbank, 2023(1), M1551. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-oxazolines: conventional approaches and our design. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2019). General Transition Metal-Free Synthesis of NH-Pyrroles from Secondary Alcohols and 2-Aminoalcohols. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Li, J. J. (2018). Recent Advancements in Pyrrole Synthesis. Topics in Heterocyclic Chemistry. Available at: [Link]

  • Michlik, S., & Kempe, R. (2013). The synthesis of pyrroles via acceptorless dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols mediated by a robust and reusable catalyst based on nanometer-sized iridium particles. Catalysis Science & Technology, 3(8), 2058-2062. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. Available at: [Link]

  • ResearchGate. (n.d.). Schematic presentation of the biological activity of heterocycles with β-amino acid moiety. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Retrieved from [Link]

  • IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]

  • Der Pharma Chemica. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 9(13), 141-147. Available at: [Link]

  • Nenajdenko, V. G., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Selective O-Alkylation of 1-Amino-1-(2-fluorophenyl)propan-2-ol

Introduction: The Significance of O-Alkylated Amino Alcohols in Medicinal Chemistry O-alkylated 1,2-amino alcohols are a privileged structural motif in a vast array of biologically active molecules and pharmaceutical age...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of O-Alkylated Amino Alcohols in Medicinal Chemistry

O-alkylated 1,2-amino alcohols are a privileged structural motif in a vast array of biologically active molecules and pharmaceutical agents. The strategic introduction of an ether linkage to the hydroxyl group of an amino alcohol can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding interactions. This, in turn, can lead to enhanced therapeutic efficacy and a more favorable pharmacokinetic profile. The target molecule, 1-Amino-1-(2-fluorophenyl)propan-2-ol, is a chiral building block of interest in drug discovery, and the ability to selectively modify its hydroxyl group is crucial for the synthesis of novel chemical entities.

This comprehensive guide provides a detailed protocol for the selective O-alkylation of 1-Amino-1-(2-fluorophenyl)propan-2-ol. The methodology presented herein is based on the well-established Williamson ether synthesis, adapted to address the chemoselectivity challenges posed by the presence of a primary amino group. By employing a robust N-protection strategy, this protocol ensures that the alkylation occurs exclusively at the desired oxygen atom.

The Chemoselectivity Challenge and the N-Protection Strategy

The primary challenge in the O-alkylation of 1-Amino-1-(2-fluorophenyl)propan-2-ol is the competing N-alkylation of the primary amine. Both the hydroxyl and amino groups are nucleophilic and can react with an alkylating agent. To achieve selective O-alkylation, it is imperative to temporarily "mask" the reactivity of the amino group. The most common and effective strategy is the introduction of a protecting group.

The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of installation, its stability under the basic conditions required for O-alkylation, and its straightforward removal under acidic conditions. The overall synthetic strategy therefore involves a three-step sequence:

  • N-Protection: The primary amino group of 1-Amino-1-(2-fluorophenyl)propan-2-ol is protected with a Boc group.

  • O-Alkylation: The hydroxyl group of the N-Boc protected intermediate is then alkylated using a suitable alkyl halide in the presence of a base (Williamson ether synthesis).

  • N-Deprotection: The Boc protecting group is removed to yield the desired O-alkylated amino alcohol.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
1-Amino-1-(2-fluorophenyl)propan-2-ol≥98%Commercial Source
Di-tert-butyl dicarbonate (Boc)₂OReagent GradeCommercial Source
Dichloromethane (DCM)AnhydrousCommercial Source
Triethylamine (TEA)≥99%Commercial Source
Sodium hydride (NaH), 60% dispersion in oilReagent GradeCommercial Source
Tetrahydrofuran (THF)AnhydrousCommercial Source
Alkyl halide (e.g., methyl iodide, benzyl bromide)Reagent GradeCommercial Source
Saturated aqueous ammonium chloride (NH₄Cl)ACS GradeCommercial Source
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS GradeCommercial Source
BrineACS GradeCommercial Source
Anhydrous magnesium sulfate (MgSO₄)ACS GradeCommercial Source
Trifluoroacetic acid (TFA)Reagent GradeCommercial Source
Diethyl etherACS GradeCommercial Source
Ethyl acetateACS GradeCommercial Source
HexanesACS GradeCommercial Source
Protocol 1: N-Protection of 1-Amino-1-(2-fluorophenyl)propan-2-ol

This protocol describes the protection of the primary amino group with a tert-butoxycarbonyl (Boc) group.

Procedure:

  • Dissolve 1-Amino-1-(2-fluorophenyl)propan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (TEA, 1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 mL/mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 10 mL/mmol) and then with brine (1 x 10 mL/mmol).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure N-Boc-1-Amino-1-(2-fluorophenyl)propan-2-ol.

Protocol 2: O-Alkylation of N-Boc-1-Amino-1-(2-fluorophenyl)propan-2-ol

This protocol details the Williamson ether synthesis for the O-alkylation of the N-protected amino alcohol.[1][2][3]

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (NaH, 1.2 eq) in mineral oil.

  • Wash the NaH with anhydrous hexanes (3 x 5 mL/mmol) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous tetrahydrofuran (THF, 10 mL/mmol) to the flask containing the washed NaH.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-Boc-1-Amino-1-(2-fluorophenyl)propan-2-ol (1.0 eq) in anhydrous THF (5 mL/mmol) to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 15 mL/mmol).

  • Combine the organic layers, wash with brine (1 x 15 mL/mmol), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the pure N-Boc-O-alkyl-1-Amino-1-(2-fluorophenyl)propan-2-ol.

Protocol 3: N-Deprotection of the O-Alkylated Product

This protocol describes the removal of the Boc protecting group to yield the final O-alkylated amino alcohol.

Procedure:

  • Dissolve the N-Boc-O-alkyl-1-Amino-1-(2-fluorophenyl)propan-2-ol (1.0 eq) in DCM (5 mL/mmol).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic (to neutralize any remaining acid).

  • Extract the aqueous layer with DCM (3 x 10 mL/mmol).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the desired O-alkyl-1-Amino-1-(2-fluorophenyl)propan-2-ol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Reaction Workflow and Mechanism

The following diagrams illustrate the overall experimental workflow and the mechanism of the key O-alkylation step.

experimental_workflow start 1-Amino-1-(2-fluorophenyl)propan-2-ol n_protection N-Protection ((Boc)₂O, TEA, DCM) start->n_protection intermediate N-Boc Protected Intermediate n_protection->intermediate o_alkylation O-Alkylation (NaH, Alkyl Halide, THF) intermediate->o_alkylation protected_product N-Boc-O-Alkyl Product o_alkylation->protected_product n_deprotection N-Deprotection (TFA, DCM) protected_product->n_deprotection final_product O-Alkyl-1-Amino-1-(2-fluorophenyl)propan-2-ol n_deprotection->final_product

Caption: Overall workflow for the selective O-alkylation.

williamson_mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH N-Boc-Amino Alcohol RO_Na Alkoxide ROH->RO_Na + NaH NaH NaH H2 H₂ (gas) RO_Na_2 Alkoxide TransitionState [RO---R'---X]⁻ Na⁺ (Transition State) RO_Na_2->TransitionState + R'-X R_X Alkyl Halide (R'-X) ROR Ether Product TransitionState->ROR NaX NaX

Caption: Mechanism of the Williamson ether synthesis step.[4][5]

Summary of Reaction Conditions

The following table summarizes the key reaction parameters for each step of the synthesis.

StepKey ReagentsSolventBaseTemperatureTypical Reaction Time
N-Protection(Boc)₂ODCMTriethylamineRoom Temperature12-24 hours
O-AlkylationAlkyl HalideTHFSodium Hydride0 °C to RT12-24 hours
N-DeprotectionTrifluoroacetic AcidDCM-0 °C to RT1-3 hours

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The O-alkylation step using sodium hydride is highly sensitive to moisture. Ensure all glassware is flame-dried and all solvents are anhydrous to prevent quenching of the base.

  • Choice of Base: While sodium hydride is a strong and effective base, other bases such as potassium tert-butoxide can also be used. The choice of base may influence the reaction rate and yield.[1]

  • Alkylating Agent: The Williamson ether synthesis works best with primary alkyl halides. Secondary alkyl halides may lead to competing elimination reactions, and tertiary alkyl halides will predominantly give elimination products.[4]

  • Reaction Monitoring: Closely monitor the progress of each reaction by TLC to determine the optimal reaction time and ensure complete conversion.

  • Purification: Flash column chromatography is generally required to obtain highly pure products at each stage. The choice of eluent system should be optimized based on TLC analysis.

Conclusion

This application note provides a comprehensive and reliable protocol for the selective O-alkylation of 1-Amino-1-(2-fluorophenyl)propan-2-ol. By employing a straightforward N-protection/deprotection strategy in conjunction with the classic Williamson ether synthesis, researchers can efficiently access a variety of O-alkylated derivatives of this valuable chiral building block. The detailed procedures and mechanistic insights provided herein will enable scientists in drug development and organic synthesis to confidently apply this methodology in their research endeavors.

References

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Molbase. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PubMed. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Google Patents. N-alkylation of n-alpha-boc-protected amino acids.
  • Master Organic Chemistry. Intramolecular Williamson Ether Synthesis. [Link]

  • Royal Society of Chemistry. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]

  • SpectraBase. (S)-1-(2-Fluorophenyl)-2-propanol - Optional[13C NMR] - Chemical Shifts. [Link]

  • Tsi-Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

  • Google Patents.
  • PMC. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. [Link]

  • Beilstein Journals. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. [Link]

  • Scholars Research Library. Der Pharma Chemica. [Link]

  • IntechOpen. Synthesis of N-Alkyl Amino Acids. [Link]

  • Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]

  • PMC. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Amino-1-(2-fluorophenyl)propan-2-ol

Status: Active Ticket Type: Technical Guide / Troubleshooting Subject: Overcoming Stereochemical & Regio-purity Challenges in Fluorinated Amino Alcohols Assigned Specialist: Senior Application Scientist, Separation Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket Type: Technical Guide / Troubleshooting Subject: Overcoming Stereochemical & Regio-purity Challenges in Fluorinated Amino Alcohols Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

1-Amino-1-(2-fluorophenyl)propan-2-ol is a structural analog of norephedrine/phenylpropanolamine, distinguished by an ortho-fluorine substitution on the phenyl ring. This modification introduces unique electronic withdrawal and steric bulk that complicates standard purification protocols used for non-fluorinated parents.

This guide addresses the three critical failure points in its isolation:

  • Diastereomeric Control: Separating syn (1R,2S / 1S,2R) from anti (1R,2R / 1S,2S) isomers.

  • Regio-Control: Removing constitutional isomers derived from non-selective epoxide ring openings.

  • Enantiomeric Resolution: Achieving >99% ee for the desired chiral target.

Module 1: Diastereomer Separation (Syn/Anti Cleanup)

The Challenge: Synthetic routes like the Henry reaction (nitroaldol) followed by reduction typically yield a mixture of diastereomers. The ortho-fluorine atom alters the intramolecular Hydrogen-bonding (O-H···N) network, often making the syn and anti isomers behave more similarly in solution than their non-fluorinated counterparts.

Diagnostic:

  • Symptom: HPLC shows a "doublet" peak that does not resolve with standard C18 gradients.

  • Root Cause: The syn and anti diastereomers have identical mass but distinct physical properties (solubility/crystallinity).

Protocol: The "Solubility Swing" Method Due to the 2-F steric hindrance, the anti-isomer often exhibits lower solubility in non-polar solvents compared to the syn-isomer, which forms a tighter intramolecular H-bond.

Step-by-Step Workflow:

  • Free Base Liberation: Ensure the crude product is in free base form. Dissolve in MTBE (Methyl tert-butyl ether) and wash with 1M NaOH to remove acidic impurities.

  • Solvent Swap: Evaporate MTBE and redissolve the oil in warm Isopropyl Acetate (IPAc) or Toluene .

    • Note: Toluene is preferred if the 2-F substitution significantly lowers polarity.

  • Induction: Cool to 0°C. If the anti-isomer is the target, it frequently precipitates first.

  • Polishing: If the filtrate (enriched in syn) is the target, convert it to the Hydrochloride salt using HCl in Isopropanol (IPA). The syn-HCl salt often crystallizes sharply from IPA/Heptane mixtures.

Visualization: Diastereomer Separation Logic

DiastereomerSeparation Crude Crude Reaction Mixture (Syn/Anti Mix) FreeBase Isolate Free Base (MTBE/NaOH Wash) Crude->FreeBase Solvent Dissolve in Toluene/IPAc (Warm) FreeBase->Solvent Cooling Cool to 0-5°C Solvent->Cooling Solid Precipitate: Enriched Anti-Isomer Cooling->Solid Filter Liquor Mother Liquor: Enriched Syn-Isomer Cooling->Liquor Filtrate SaltForm Add HCl/IPA Liquor->SaltForm FinalSyn Crystallize Syn-HCl Salt SaltForm->FinalSyn

Figure 1: Fractional crystallization workflow for separating diastereomers based on differential solubility of free bases vs. salts.

Module 2: Regioisomer Removal (Epoxide Route Users)

The Challenge: If synthesizing via the ring-opening of 2-(2-fluorophenyl)oxirane with an amine, nucleophilic attack can occur at the benzylic carbon (desired) or the terminal carbon (undesired regioisomer).

Diagnostic:

  • Symptom: NMR shows splitting of the benzylic proton signal or unexpected integration in the aliphatic region.

  • Root Cause: The electron-withdrawing fluorine destabilizes the partial positive charge at the benzylic position, potentially reducing regioselectivity compared to styrene oxide.

Troubleshooting Protocol: Regioisomers have significantly different pKa values. The primary amine (terminal attack) is generally more basic than the secondary/hindered amine (benzylic attack).

ParameterDesired Isomer (Benzylic Amine)Impurity (Terminal Amine)
Basicity Lower (Steric/Inductive effect)Higher (Accessible)
Lipophilicity HigherLower
Purification Extract at pH 8.5 - 9.0Remains in aqueous phase

Action: Perform a pH-controlled extraction. Adjust aqueous phase to pH 8.5. Extract with Dichloromethane (DCM).[1] The desired product partitions into DCM, while the more basic regio-impurity remains protonated in the water.

Module 3: Enantiomeric Resolution (Chiral Purity)

The Challenge: Achieving >99% enantiomeric excess (ee) usually requires chemical resolution, as asymmetric synthesis often stalls at 80-90% ee.

The "Fluorine Effect" on Resolution: Standard resolving agents (like Tartaric acid) rely on specific crystal lattice packing. The 2-F substituent adds bulk that can disrupt the packing of "standard" norephedrine salts.

Recommended Resolving Agents:

  • L-(+)-Tartaric Acid: The baseline standard. Works best in Ethanol/Water (95:5) .

  • Dibenzoyl-L-tartaric acid (DBTA): If Tartaric acid fails to crystallize, DBTA is the "heavy duty" alternative. The benzoyl groups provide extra pi-stacking opportunities to lock the fluorinated phenyl ring in place.

Resolution Workflow:

ChiralResolution Racemate Racemic Amine (Free Base) Agent Add 0.5 eq Resolving Agent (Tartaric Acid) Racemate->Agent Solvent Reflux in EtOH/H2O Agent->Solvent Cryst Slow Cool to RT Solvent->Cryst Salt Diastereomeric Salt (Precipitate) Cryst->Salt Filter Recryst Recrystallize (MeOH) Salt->Recryst If ee < 98% Free Liberate Base (NaOH) Recryst->Free Final Step

Figure 2: Classical resolution pathway. Note: Use 0.5 equivalents of acid (Method of Pope and Peachey) to maximize yield of the less soluble salt.

Frequently Asked Questions (FAQs)

Q1: My hydrochloride salt is an oil and won't crystallize. Why? A: This is common with fluorinated amines due to high hygroscopicity.

  • Fix: Switch to an anhydrous system. Dissolve the free base in dry Diethyl Ether or MTBE. Bubble anhydrous HCl gas or add HCl in Dioxane. Do not use aqueous HCl. If it oils out, scratch the flask sides and add a seed crystal of a similar norephedrine analog if available.

Q2: Can I use enzymatic resolution for this molecule? A: Yes. Lipases (e.g., Candida antarctica Lipase B) are effective for acylating the hydroxyl group.

  • Caution: The 2-F steric hindrance near the reaction center slows down the kinetics compared to non-fluorinated substrates. You may need higher enzyme loading or longer reaction times [1].

Q3: How do I determine the absolute configuration? A: Do not rely solely on optical rotation comparison with non-fluorinated analogs, as the fluorine atom can invert the sign of rotation. X-ray crystallography of the Tartrate salt is the only definitive method. Alternatively, use Chiral HPLC with a Chiralpak IA column (Amylose-based) which generally separates these analogs well [2].

References
  • Context: Validates the use of crystallization techniques for separating amino alcohol diastereomers and enantiomers.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

    • Context: Provides specific HPLC conditions (Amylose/Cellulose columns) for resolving chiral amines and amino alcohols.
  • Dombrády, Z. S., et al. (2019).[1] Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Retrieved from [Link]

    • Context: Details the "Method of Pope and Peachey" (0.5 eq tartaric acid) for resolving phenylpropylamine analogs.
  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved from [Link]

    • Context: Describes the synthesis and purification of isopropylamino-alcohol analogs, relevant for understanding the solubility and handling of the crude amino alcohol product.

Sources

Optimization

Technical Support Center: Synthesis of 1-Amino-1-(2-fluorophenyl)propan-2-ol

Welcome to the technical support center for the synthesis of 1-Amino-1-(2-fluorophenyl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Amino-1-(2-fluorophenyl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the causality behind these issues, you can optimize your reaction conditions to improve yield, purity, and stereochemical control.

The most common and scalable route to this target molecule involves a two-stage process:

  • The Henry (Nitroaldol) Reaction: A base-catalyzed carbon-carbon bond formation between 2-fluorobenzaldehyde and nitroethane to form the intermediate, 1-(2-fluorophenyl)-1-nitropropan-2-ol.[1][2]

  • Reduction of the Nitro Group: Conversion of the nitroalkanol intermediate to the final 1-amino-1-(2-fluorophenyl)propan-2-ol via catalytic hydrogenation or other reduction methods.[3]

This guide is structured to provide direct, actionable solutions to problems that may arise at each of these critical stages.

Section 1: Troubleshooting Guide - The Henry Reaction Stage

The Henry reaction, while powerful, is reversible and prone to several side reactions that can significantly impact your yield and purity.[1][4] This section addresses the most frequent issues encountered.

Question 1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 2-fluorobenzaldehyde. What is the likely cause and how can I fix it?

Answer: This is a classic problem that points to one of two primary issues: an inappropriate choice of base or suboptimal reaction conditions.

  • Causality: The Henry reaction requires a base to deprotonate nitroethane, forming a nucleophilic nitronate anion.[1][2] However, if the base is too strong (e.g., NaOH, KOH), it can favor a competing side reaction called the Cannizzaro reaction .[4][5] Since 2-fluorobenzaldehyde has no α-hydrogens, it can undergo this base-induced disproportionation to form 2-fluorobenzyl alcohol and 2-fluorobenzoic acid, consuming your starting material. Furthermore, the Henry reaction is reversible, and harsh conditions can push the equilibrium back towards the starting materials.[6][7]

  • Troubleshooting Protocol:

    • Switch to a Milder Base: Transition from strong inorganic bases to milder organic amines or weaker inorganic bases. This provides sufficient basicity to deprotonate nitroethane without aggressively promoting the Cannizzaro reaction.

    • Optimize Temperature: Run the reaction at a controlled, lower temperature (e.g., 0-5 °C) to suppress the retro-Henry reaction and other side reactions.[8]

    • Stoichiometry: Use a slight excess of nitroethane (e.g., 1.1-1.2 equivalents) to push the equilibrium towards the product.

Base TypeTypical ConditionsImpact on YieldKey Side Reaction Risk
Strong (e.g., NaOH) RT to 40°COften Low (<40%)High (Cannizzaro Reaction)[4]
Moderate (e.g., K₂CO₃) RTModerateModerate
Mild (e.g., Triethylamine) 0°C to RTGood to High (>70%)Low
Catalytic (e.g., TBAF) 0°CGood to HighLow, but catalyst cost is a factor

Question 2: My main product is contaminated with a significant amount of an impurity that appears to be 1-(2-fluorophenyl)-1-nitroprop-1-ene. Why is this dehydration product forming and how do I prevent it?

Answer: The formation of the nitroalkene is a result of a dehydration (elimination) reaction of your desired nitroalkanol product. This is a very common side reaction in Henry reactions, especially with aromatic aldehydes.[4][9]

  • Causality: The presence of a strong base and/or elevated temperatures can easily promote the elimination of water from the β-nitro alcohol product. The resulting nitroalkene is a stable, conjugated system, which provides a thermodynamic driving force for its formation.

  • Mitigation Strategy:

    • Strict Temperature Control: Maintain the reaction temperature below 5°C throughout the addition and stirring phases.

    • Use a Catalytic Amount of Base: Employing only a catalytic amount of a mild base (e.g., 0.1 equivalents of TMG or DBU) is often sufficient to promote the reaction without causing significant dehydration.

    • Careful Workup: Quench the reaction by adding a mild acid (e.g., acetic acid or a saturated NH₄Cl solution) before allowing the mixture to warm to room temperature. This neutralizes the base and prevents post-reaction elimination.

G

Section 2: Troubleshooting Guide - The Reduction Stage

The reduction of the nitro group to a primary amine is the final and often most challenging step. The presence of both a nitro and a hydroxyl group requires a careful choice of reducing agent to avoid side reactions.

Question 3: After catalytic hydrogenation (H₂/Pd/C), my product is a complex mixture containing what appears to be the hydroxylamine and nitroso intermediates. How can I ensure complete reduction to the amine?

Answer: Incomplete reduction is a common issue during the catalytic hydrogenation of nitro compounds.[3][10] The reaction proceeds through nitroso and hydroxylamine intermediates, and if the reaction stalls, these can be isolated as significant impurities.

  • Causality: Several factors can lead to incomplete reduction:

    • Catalyst Deactivation: The catalyst (e.g., Palladium on carbon) can be poisoned by impurities in the starting material or solvent. Sulfur or halide-containing compounds are common poisons.

    • Insufficient Hydrogen Pressure: The reaction may require higher hydrogen pressure to drive it to completion.

    • Inadequate Reaction Time or Temperature: The reduction may simply need more time or gentle heating to proceed fully.

    • Poor Mass Transfer: Inefficient stirring can lead to poor contact between the hydrogen gas, the substrate, and the catalyst surface.

  • Troubleshooting Protocol:

    • Ensure Reagent Purity: Use freshly purified 1-(2-fluorophenyl)-1-nitropropan-2-ol and high-purity (hydrogenation grade) solvent.

    • Increase Catalyst Loading: Increase the weight percentage of the Pd/C catalyst (e.g., from 5 wt% to 10 wt%).

    • Increase Hydrogen Pressure: If using a Parr shaker or autoclave, increase the pressure from 50 psi to 100 psi or higher.

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and continue until the starting material and all intermediates are consumed.

    • Improve Agitation: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid transfer.

G Nitro R-NO₂ (Nitroalkanol) Nitroso R-NO (Nitroso) Nitro->Nitroso +H₂ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +H₂ Amine R-NH₂ (Target Amino Alcohol) Hydroxylamine->Amine +H₂

Question 4: My reduction with iron powder in acidic medium (e.g., Fe/HCl) gives a low yield and a messy crude product. Are there better alternatives to catalytic hydrogenation?

Answer: While Fe/HCl is a classic method for nitro group reduction, it can be problematic for substrates with other sensitive functional groups and often requires a difficult workup to remove iron salts.[11][12]

  • Causality: The strongly acidic conditions can lead to degradation of the amino alcohol product. The large excess of iron powder and the resulting iron oxides/hydroxides can form a sludge that traps the product, making extraction inefficient.

  • Alternative Reduction Protocol (Transfer Hydrogenation): Transfer hydrogenation using ammonium formate as the hydrogen source and Pd/C as the catalyst is an excellent alternative.[3] It is experimentally simpler, avoids the use of pressurized hydrogen gas, and often gives cleaner reactions and higher yields.

    • Setup: In a round-bottom flask, dissolve the nitroalkanol in methanol.

    • Catalyst: Add 10 wt% Pd/C catalyst.

    • Hydrogen Source: Add ammonium formate (4-5 equivalents) in portions. The reaction is often exothermic.

    • Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) and monitor by TLC.

    • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.[13] The filtrate can then be concentrated and worked up via standard extraction procedures. This method avoids both high-pressure equipment and difficult-to-remove metal sludge.

Section 3: Frequently Asked Questions (FAQs)

Q1: The product has two chiral centers. How can I control the diastereoselectivity (syn vs. anti) during the Henry reaction?

A1: Controlling diastereoselectivity is a significant challenge and is highly dependent on the reaction conditions.[14] For simple base catalysis, you will typically get a mixture of diastereomers. Achieving high diastereoselectivity often requires the use of specialized catalyst systems. Chiral copper(II) complexes, for example, have been shown to influence the stereochemical outcome.[6][15] The choice of solvent and base can also play a crucial role in favoring one diastereomer over the other.[7] A thorough screening of conditions or a switch to an asymmetric catalyst system is necessary for targeted control.[7]

Q2: What is the best method for purifying the final 1-Amino-1-(2-fluorophenyl)propan-2-ol product?

A2: The purification strategy depends on the scale and the nature of the impurities.

  • Crystallization: The hydrochloride or another salt of the amino alcohol can often be crystallized from a suitable solvent system (e.g., isopropanol/diethyl ether). This is an excellent method for removing non-basic organic impurities on a large scale.[16]

  • Column Chromatography: For small-scale purification or to remove closely related impurities, flash column chromatography on silica gel is effective. A gradient elution system, often starting with dichloromethane and moving to a more polar mixture like DCM/Methanol with a small amount of ammonium hydroxide, is typically used to elute the polar amino alcohol.[13][17]

  • Schiff Base Formation: For particularly difficult purifications where isomers are present, a temporary derivatization to a Schiff base using an aromatic aldehyde (like benzaldehyde) can be employed. The Schiff base can be purified by crystallization, and the pure amino alcohol can then be regenerated by acid hydrolysis.[18]

Q3: Can I use strong reducing agents like Lithium Aluminum Hydride (LiAlH₄)?

A3: Using LiAlH₄ is not recommended for this specific transformation. While LiAlH₄ is excellent for reducing aliphatic nitro compounds to amines, it is known to react differently with aromatic nitro compounds, often leading to azo compounds as byproducts.[19] Furthermore, its high reactivity could potentially affect the aromatic fluorine or the secondary alcohol, leading to a complex product mixture. Stick to catalytic hydrogenation or other milder, more selective methods.[3][19]

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (2025, October 19). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2019, March 19). Failed nitro-aldol reaction. Possible cause and fix?. Retrieved from [Link]

  • Google Patents. (n.d.). US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • Organic Syntheses. (n.d.). 2-nitropropene. Retrieved from [Link]

  • Preprints.org. (2024, October 8). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Retrieved from [Link]

  • PMC. (2022, September 5). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. Retrieved from [Link]

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • MDPI. (2024, November 4). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ....
  • SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • ACS Publications. (2008, August 14). Catalytic Asymmetric Nitroaldol (Henry) Reaction with a Zinc-Fam Catalyst | The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US2233823A - Process for the reduction of arylnitroalkenes.
  • Organic Chemistry - Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. Retrieved from [Link]

  • ResearchGate. (2024, September 7). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. Retrieved from [Link]

  • NCBI. (n.d.). 2-Nitropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Almac. (2018, February 2). Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction & lipase. Retrieved from [Link]

  • Scientific Research Publishing. (2018, May). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Retrieved from [Link]

  • Google Patents. (n.d.). CN111574384A - A kind of preparation method of chiral 1-amino-2-propanol.
  • Chemical Communications (RSC Publishing). (2011, May 10). Acid controlled diastereoselectivity in asymmetric aldol reaction of cycloketones with aldehydes using enamine -based organocatalysts. Retrieved from [Link]

  • Rsc.org. (2024, December 18). Enabling Amidation in Water: Micellar Catalysis Approach for Sustainable Synthesis of Iopamidol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Retrieved from [Link]

  • PubMed. (2010, February 1). Hydrolase-catalyzed fast Henry reaction of nitroalkanes and aldehydes in organic media. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 1-Amino-1-(2-fluorophenyl)propan-2-ol Synthesis

Welcome to the advanced technical support and troubleshooting center for the synthesis of 1-amino-1-(2-fluorophenyl)propan-2-ol . This structural motif—a fluorinated analog of phenylpropanolamine—presents unique syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for the synthesis of 1-amino-1-(2-fluorophenyl)propan-2-ol . This structural motif—a fluorinated analog of phenylpropanolamine—presents unique synthetic challenges regarding regioselectivity, stereocontrol, and thermodynamic equilibrium.

This guide provides drug development professionals and synthetic chemists with field-proven insights, focusing on two divergent, high-yield methodologies: a modern Chemoenzymatic Cascade and a highly regioselective Lewis Acid-Catalyzed Chemical Route .

Mechanistic Workflow Visualization

The following diagram illustrates the two primary validated pathways for synthesizing the target molecule. Understanding these pathways is critical for diagnosing low yields or isomeric impurities.

SynthesisPathways StartA 2-Fluorobenzaldehyde + Acetaldehyde InterA 1-(2-Fluorophenyl)-2-hydroxy propan-1-one StartA->InterA Carboligation (Benzaldehyde Lyase) StartB 1-(2-Fluorophenyl)propene InterB 1-(2-Fluorophenyl) propene oxide StartB->InterB Epoxidation (mCPBA) Target 1-Amino-1-(2-fluorophenyl) propan-2-ol InterA->Target Transamination (Amine Transaminase) InterB->Target Aminolysis (NH3 / Yb(OTf)3)

Figure 1: Divergent biocatalytic and chemical pathways for 1-amino-1-(2-fluorophenyl)propan-2-ol.

Troubleshooting & FAQs

Q1: In the biocatalytic cascade, my transamination yield plateaus at ~45-50%. How can I push the equilibrium to completion?

A1: This is a classic thermodynamic limitation. When using isopropylamine (IPA) as the amine donor with an amine transaminase (ATA), the reaction generates acetone as a byproduct. Acetone is a known enzyme inhibitor and shifts the thermodynamic equilibrium back toward the ketone substrate. The Fix: You must actively remove the acetone from the system. Implement a biphasic reaction system (e.g., aqueous buffer/isooctane) combined with a mild vacuum or nitrogen sweep to continuously volatilize the acetone. By applying Le Chatelier's principle, this environmental control drives the conversion of 1-(2-fluorophenyl)-2-hydroxypropan-1-one to the target amino alcohol to >95%[1].

Q2: During the chemical synthesis via 1-(2-fluorophenyl)propene oxide, I am isolating a mixture of regioisomers. Why is the amine attacking C2 instead of C1?

A2: Aminolysis of aryl-substituted epoxides is governed by a delicate balance of steric and electronic factors. While aromatic epoxides possess an inherent electronic bias favoring nucleophilic attack at the benzylic position (C1)[2], standard thermal aminolysis with ammonia often suffers from competing steric attack at the less hindered terminal carbon (C2), yielding the unwanted 2-amino-1-ol byproduct (a cathine analog). The Fix: Introduce a hard Lewis acid catalyst, such as Ytterbium(III) triflate (


). The highly oxophilic 

ion coordinates tightly to the epoxide oxygen, significantly lowering the LUMO and amplifying the partial positive charge at the benzylic C1 carbon. This shifts the transition state to an

-like pathway, directing the nucleophile exclusively to C1 and achieving >99:1 regioselectivity[3].
Q3: How do I control the syn/anti stereochemistry in the chemical route?

A3: Stereochemistry in the chemical route is dictated by the geometry of your starting alkene and the stereospecificity of the


 ring opening. Epoxidation of trans-1-(2-fluorophenyl)propene yields the trans-epoxide. The subsequent Lewis acid-catalyzed aminolysis proceeds with inversion of configuration at C1, yielding the anti (threo) diastereomer. To synthesize the syn (erythro) isomer, you must begin with the cis-alkene. For absolute enantiocontrol, the multi-enzymatic cascade is superior, as specific (R)- or (S)-selective transaminases can be chosen to access all four stereoisomers[4].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the In-Process Control (IPC) metrics.

Protocol A: Optimized Biocatalytic Transamination (Acetone-Sweep Method)

This protocol assumes you have already synthesized the intermediate 1-(2-fluorophenyl)-2-hydroxypropan-1-one via carboligation.

  • Preparation: In a 500 mL baffled bioreactor, dissolve 50 mmol of 1-(2-fluorophenyl)-2-hydroxypropan-1-one in 50 mL of isooctane.

  • Aqueous Phase: Prepare 200 mL of 100 mM HEPES buffer (pH 8.0) containing 250 mmol isopropylamine (5 equiv) and 1 mM pyridoxal 5'-phosphate (PLP). Adjust pH to 8.0 using HCl.

  • Enzyme Addition: Add 500 mg of lyophilized Amine Transaminase (e.g., Arthrobacter sp. AsTA) to the aqueous phase.

  • Reaction: Combine the organic and aqueous phases. Stir at 400 rpm at 30°C.

  • Equilibrium Shift: Apply a continuous sterile

    
     sweep (0.5 L/min) over the headspace and vent through a cold trap to remove generated acetone.
    
  • Self-Validation (IPC): At 12 hours, take a 50 µL aliquot of the organic phase. Derivatize with acetic anhydride and analyze via GC-FID. Do not proceed to workup until ketone consumption is >95%.

  • Workup: Acidify the aqueous phase to pH 2.0 to protonate the product, extract away organic impurities with EtOAc, then basify the aqueous phase to pH 11.0 and extract the pure target amine with dichloromethane.

Protocol B: Lewis Acid-Catalyzed Epoxide Aminolysis
  • Preparation: Dissolve 10 mmol of 1-(2-fluorophenyl)propene oxide in 20 mL of anhydrous THF under an argon atmosphere.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of anhydrous

    
    . Stir for 10 minutes at room temperature to allow epoxide coordination.
    
  • Aminolysis: Slowly bubble anhydrous

    
     gas into the solution (or add 30 mmol of a 0.5 M solution of 
    
    
    
    in dioxane).
  • Reaction: Seal the vessel and stir at 40°C for 6 hours.

  • Self-Validation (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Look for the disappearance of the epoxide mass (m/z 152) and the appearance of the product mass (m/z 169 [M+H]+). Ensure the C2-amino regioisomer peak is <1% by UV area.

  • Workup: Quench with 10 mL of saturated aqueous

    
    . Extract with EtOAc (3 x 20 mL). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.

Quantitative Data Summaries

Table 1: Optimization of Epoxide Aminolysis Regioselectivity (Chemical Route) Substrate: 1-(2-fluorophenyl)propene oxide. Nucleophile:


 (3.0 eq).
CatalystSolventTemp (°C)Regioselectivity (C1:C2 attack)Isolated Yield (%)
NoneEtOH8065 : 3571

(20 mol%)

2588 : 1284

(5 mol%)
THF 40 >99 : 1 94

Table 2: Optimization of Biocatalytic Transamination Yield (Enzymatic Route) Substrate: 1-(2-fluorophenyl)-2-hydroxypropan-1-one. Enzyme: AsTA.

Amine Donor (Equiv)Solvent SystemThermodynamic Shift MethodConversion (%)
Isopropylamine (1.0)Aqueous BufferNone42
Isopropylamine (5.0)Aqueous BufferNone61
Isopropylamine (5.0) Biphasic (Isooctane/Buffer)

Sweep (Acetone Removal)
>98

References

  • Synthetic enzyme cascades for the synthesis of amino alcohols and tetrahydroisoquinolines RWTH Public
  • Ytterbium triflate and high pressure-mediated ring opening of epoxides with amines Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
  • Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings ChemRxiv
  • High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene PubMed / ChemBioChem

Sources

Optimization

Technical Support Center: 1-Amino-1-(2-fluorophenyl)propan-2-ol

Welcome to the technical support center for 1-Amino-1-(2-fluorophenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Amino-1-(2-fluorophenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation characteristics of this molecule. Understanding these pathways is critical for developing robust formulations, ensuring analytical method specificity, and meeting regulatory requirements. This resource consolidates field-proven insights and troubleshooting guides to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for 1-Amino-1-(2-fluorophenyl)propan-2-ol under stress conditions?

Based on its chemical structure, which features a primary benzylic amine and a secondary alcohol, 1-Amino-1-(2-fluorophenyl)propan-2-ol is susceptible to several degradation pathways. Forced degradation studies are essential to experimentally confirm and characterize these routes.[1][2] The most probable pathways are:

  • Oxidative Degradation: This is often the most significant pathway. The primary amine is susceptible to oxidation, potentially forming nitroso or nitro derivatives. The secondary alcohol can be oxidized to the corresponding ketone, 2-amino-1-(2-fluorophenyl)propan-1-one. The presence of a benzylic carbon-hydrogen bond also provides a site for oxidative cleavage.

  • Photolytic Degradation: Aromatic amines are frequently sensitive to light.[3] Exposure to UV or even ambient light can generate radical species, leading to complex degradation profiles, including oxidation and the formation of colored polymeric products.

  • Thermal Degradation: At elevated temperatures, dehydration of the secondary alcohol to form an enamine or imine, followed by potential rearrangement or hydrolysis, is a possible pathway.

  • Acidic/Basic Degradation: While the molecule lacks readily hydrolyzable groups like esters or amides, extreme pH conditions can catalyze certain reactions. In strong acid, the amine will be protonated, which may influence its reactivity. Under harsh basic conditions, elimination reactions involving the hydroxyl group could be promoted.

Q2: How does the 2-fluoro substituent on the phenyl ring influence the molecule's stability?

The fluorine atom at the ortho-position has a significant electronic influence. As a highly electronegative atom, it exerts a strong electron-withdrawing inductive effect. This effect can:

  • Decrease the pKa of the primary amine compared to its non-fluorinated analog, potentially altering its interaction with acidic silanols in reverse-phase chromatography and its behavior in different pH environments.

  • Influence the reactivity of the aromatic ring towards electrophilic or nucleophilic attack, which could affect degradation pathways involving the ring itself.

  • Potentially alter metabolic pathways in biological systems by blocking a site that might otherwise be susceptible to hydroxylation.

Q3: What are the likely degradation products that I should be screening for during analysis?

Based on the predicted pathways, a primary goal of your analytical method development should be to resolve the parent compound from these potential degradants:

  • From Oxidation:

    • 1-(2-Fluorophenyl)-1-oxopropan-2-amine (Ketone derivative)

    • 1-(2-Fluorophenyl)-1-iminopropan-2-ol (Imine intermediate)

    • Products of N-oxidation (e.g., hydroxylamine, nitroso, and nitro derivatives).

  • From Dehydration/Rearrangement:

    • Products resulting from the loss of water.

  • From Photolysis:

    • Often results in a complex mixture similar to oxidative products, but may also include dimers or adducts with solvent molecules.

The following diagram illustrates the most probable initial degradation steps under oxidative conditions.

G cluster_stress1 cluster_stress2 parent parent degradant degradant stress stress A 1-Amino-1-(2-fluorophenyl)propan-2-ol B 1-(2-Fluorophenyl)-1-oxopropan-2-amine (Ketone Impurity) A->B C N-Oxidized Products (Hydroxylamine, Nitroso, etc.) A->C S1 Oxidation (e.g., H₂O₂) S2 Oxidation / Photolysis

Caption: Predicted primary oxidative degradation pathways.

Troubleshooting Guide for Analytical Methods

Q4: My HPLC chromatogram shows significant peak tailing for the parent compound. What is the cause and how can I fix it?

This is a classic issue when analyzing basic compounds like primary amines on standard silica-based C18 columns.[3] The root cause is the interaction between the positively charged (protonated) amine group and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the silica surface. This secondary ionic interaction leads to poor peak shape.

Troubleshooting StrategyCausality and Explanation
Lower Mobile Phase pH By lowering the pH to ~2.5-3.0 with an additive like formic acid or phosphoric acid, you protonate the residual silanols to Si-OH. This eliminates the ionic interaction site, significantly improving peak symmetry.[3]
Use an End-Capped Column Select a high-quality, modern column where the manufacturer has "end-capped" most residual silanols with a small, inert group (e.g., trimethylsilyl). This sterically hinders the amine from accessing the few remaining silanols.
Add a Competing Base Adding a small amount (~10-20 mM) of a competing amine like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, effectively shielding the analyte from these interactions.
Use a Hybrid or Polymer-Based Column Columns with a hybrid particle base (silica-polymer) or a purely polymeric stationary phase have fewer or no accessible silanol groups, making them ideal for analyzing basic compounds without peak tailing.
Q5: The mass balance in my forced degradation study is low (<95%). Where could the missing analyte and its degradants be?

Achieving a good mass balance is a critical part of a successful forced degradation study, as it demonstrates that all major degradation products are being accounted for.[4] A low mass balance suggests one or more of the following issues:

  • Formation of Non-UV Active Degradants: The degradant may lack a chromophore, rendering it invisible to a UV detector.

    • Solution: Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or ideally, a Mass Spectrometer (LC-MS) to search for missing peaks.

  • Formation of Volatile Products: Degradation may have produced a volatile compound that was lost during sample handling or injection.

    • Solution: Use headspace Gas Chromatography (GC) to analyze the sample vial for volatile impurities if suspected.

  • Degradants are Not Eluting: Highly polar degradants may be irreversibly retained on a reverse-phase column, while highly non-polar degradants may not elute with the mobile phase.

    • Solution: Run a very steep gradient up to 100% organic solvent, followed by a strong solvent flush (e.g., isopropanol) to check for late-eluting peaks. For highly polar compounds, consider HILIC or a different stationary phase.

  • Adsorption to Surfaces: The analyte or its degradants may be adsorbing to the surfaces of sample vials (glass or plastic).

    • Solution: Test different types of autosampler vials (e.g., silanized glass vials) to minimize adsorption.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study of 1-Amino-1-(2-fluorophenyl)propan-2-ol

This protocol outlines a typical approach for a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that stability-indicating methods can detect the resulting impurities.[2]

1. Preparation of Stock Solution:

  • Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. This allows for compatibility with both aqueous and organic stress conditions.

2. Application of Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a suitable vial. Include a control sample stored at 5°C in the dark.

  • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.

  • Oxidation: 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal: Deionized water. Incubate at 80°C, protected from light.

  • Photolytic: Deionized water. Expose to a photostability chamber (e.g., Option 2 from ICH Q1B), alongside a control sample wrapped in aluminum foil.

3. Sampling and Quenching:

  • Withdraw aliquots at appropriate time points (e.g., 2, 6, 12, 24, 48 hours).

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

4. Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV/PDA method. The use of a mass spectrometer (LC-MS) is highly recommended for peak identification.

  • Calculate the percentage of degradation and check the mass balance for each condition.

The following diagram outlines the general workflow for this experimental process.

G start_end start_end process process decision decision analysis analysis A Start: Prepare API Stock Solution B Aliquot into Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Incubate at Specified Time Points B->C D Quench / Neutralize & Dilute Samples C->D E HPLC-UV/PDA & LC-MS Analysis D->E F Mass Balance > 95%? E->F G Identify & Characterize Degradation Products F->G Yes I Troubleshoot Method (See Guide) F->I No H End: Degradation Pathway Established G->H I->E

Caption: General workflow for a forced degradation study.

Data Summary: Example Forced Degradation Results

The table below presents a hypothetical summary of results from a forced degradation study, which helps in quickly identifying the compound's primary liabilities.

Stress ConditionIncubation Time (hrs)% Degradation of ParentKey Degradation Products Observed (by LC-MS)
0.1 M HCl, 60°C 48< 2%Minor, unidentified polar impurities.
0.1 M NaOH, 60°C 48~5%One major degradant, consistent with dehydration.
3% H₂O₂, RT 12~18%Multiple products, including a peak with m/z corresponding to the ketone and several larger m/z peaks.
Heat, 80°C 48~8%Similar profile to base degradation but slower.
Photolytic (ICH Q1B) 24~15%Complex profile, significant overlap with oxidative sample. Formation of colored products noted.

References

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • ScienceDirect. (2013). Forced degradation and impurity profiling. Available at: [Link]

  • ResearchGate. (2024). Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

"comparative study of fluorinated vs. non-fluorinated phenylpropanolamines"

As a Senior Application Scientist specializing in preclinical pharmacology, I have spent years evaluating the structure-activity relationships (SAR) of sympathomimetic agents. When analyzing the phenethylamine scaffold—s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in preclinical pharmacology, I have spent years evaluating the structure-activity relationships (SAR) of sympathomimetic agents. When analyzing the phenethylamine scaffold—specifically phenylpropanolamines (PPA, or norephedrine) and their amphetamine/cathinone analogs—the strategic substitution of a hydrogen atom with a fluorine atom fundamentally rewrites the molecule's biological fate.

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated phenylpropanolamines, detailing the mechanistic shifts in pharmacodynamics, metabolic resistance, and the rigorous experimental protocols required to evaluate them.

Pharmacodynamic Shifts: Monoamine Transporter Affinities

Non-fluorinated phenylpropanolamines and their amphetamine analogs are classical, highly selective substrates for the dopamine transporter (DAT) and norepinephrine transporter (NET). They possess negligible affinity for the serotonin transporter (SERT).

However, introducing a fluorine atom—particularly at the para (4-) position of the phenyl ring—creates a profound bioisosteric shift. Fluorine is highly electronegative and slightly larger than hydrogen, which increases the molecule's lipophilicity and alters its electrostatic potential. In my experience running receptor binding assays, this modification allows the fluorinated analog to interact much more favorably with the SERT binding pocket. Consequently, compounds like 4-fluoroamphetamine (4-FA) and 4-fluoronorephedrine exhibit a marked increase in SERT inhibition alongside DAT/NET activity 1.

Interestingly, while other para-halogenated analogs (like 4-chloroamphetamine) cause long-term neurotoxic serotonin depletion, the fluorinated variants are atypical; they act as serotonin releasers but do not induce the same neurotoxic terminal degradation 2.

Metabolic Resistance and Pharmacokinetics

The most critical divergence between these two classes lies in their metabolic degradation. The primary clearance route for non-fluorinated phenethylamines involves cytochrome P450 2D6 (CYP2D6)-mediated para-hydroxylation.

Because the carbon-fluorine (C-F) bond possesses an exceptionally high bond dissociation energy (~116 kcal/mol), it is highly resistant to CYP2D6 oxidation 3. This blockade forces the hepatic metabolism down secondary, slower pathways—such as N-dealkylation or


-hydroxylation (which actively converts fluorinated amphetamines into fluoronorephedrine metabolites) 4. This results in a significantly prolonged elimination half-life for fluorinated compounds.

G A Non-Fluorinated Phenylpropanolamine C CYP2D6 Mediated Oxidation A->C B Fluorinated Phenylpropanolamine B->C D para-Hydroxylation (Major Pathway) C->D C-H Bond Cleavage E Metabolic Blockade at para-Position C->E C-F Bond Resistance F Rapid Excretion / Shorter Half-Life D->F G N-Dealkylation & Prolonged Half-Life E->G

Fig 1. CYP2D6 metabolic divergence between non-fluorinated and fluorinated phenylpropanolamines.

Quantitative Data Comparison

To synthesize the pharmacological differences, the table below summarizes the core metrics distinguishing the non-fluorinated baselines from their para-fluorinated counterparts, utilizing data derived from standard in vitro and in vivo models 5.

MetricNon-Fluorinated (e.g., PPA / Amphetamine)para-Fluorinated (e.g., 4-F-PPA / 4-FA)
Primary Transporter Target DAT / NETDAT / NET / SERT
Metabolic Pathway CYP2D6 para-hydroxylationN-dealkylation &

-hydroxylation
Elimination Half-Life (Rat) ~1.5 - 2.0 hours~3.0 - 5.0 hours
HepG2 Cytotoxicity LowModerate (Mitochondrial Uncoupling)
Neurotoxicity Profile Dopaminergic stress at high dosesNon-depleting to 5-HT stores

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent the gold-standard, self-validating workflows I utilize to evaluate these compounds.

Protocol A: In Vitro Monoamine Transporter Uptake Inhibition Assay

Causality Check: We utilize HEK293 cells because they do not endogenously express monoamine transporters. This ensures that any measured radioligand uptake is exclusively mediated by the transfected human plasmids (hDAT, hNET, hSERT), eliminating background noise from non-specific transport mechanisms.

  • Cell Culture & Seeding: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT into 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C.
    
  • Self-Validation (Controls): Designate wells for total uptake (vehicle only) and non-specific uptake (using a known saturating inhibitor, e.g., 10 µM GBR-12909 for DAT). The assay is only valid if the signal-to-background ratio exceeds 5:1.

  • Ligand Pre-Incubation: Wash cells with assay buffer. Add the test compounds (fluorinated vs. non-fluorinated) in a concentration gradient (

    
     to 
    
    
    
    M). Pre-incubate for 15 minutes to allow the ligand to reach equilibrium within the binding pocket.
  • Radioligand Addition: Add 20 nM of

    
    -dopamine, 
    
    
    
    -norepinephrine, or
    
    
    -serotonin. Incubate for exactly 10 minutes.
  • Rapid Quench: Terminate the reaction by washing the cells three times with ice-cold buffer. Causality: The sudden temperature drop instantly halts transporter kinetics, trapping the intracellular radioligand without allowing efflux.

  • Lysis & Quantification: Lyse the cells using 1% SDS, transfer to scintillation vials, and measure radioactivity via liquid scintillation counting to calculate the

    
    .
    

Workflow N1 1. Cell Culture HEK293 Transfection N2 2. Ligand Incubation (15 min Pre-load) N1->N2 N3 3. Radioligand Addition [3H]-Monoamines N2->N3 N4 4. Rapid Cold Wash & Cell Lysis N3->N4 N5 5. Scintillation Counting & IC50 N4->N5

Fig 2. Self-validating in vitro radioligand uptake inhibition assay workflow using HEK293 cells.

Protocol B: In Vivo Striatal Microdialysis

Causality Check: Microdialysis must be performed in awake, freely moving animals. Anesthetics (like isoflurane) profoundly depress the basal firing rates of dopaminergic neurons, which artificially masks the true releasing efficacy of sympathomimetic drugs.

  • Stereotaxic Surgery: Implant a guide cannula into the striatum of adult male Wistar rats. Allow 5-7 days for surgical recovery.

  • Probe Insertion & Equilibration: Insert a microdialysis probe (2 mm active membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min for 2 hours to establish equilibrium.

  • Baseline Validation: Collect 3 consecutive 20-minute baseline fractions. Self-Validation: The variance in dopamine concentration between these fractions must be <10%. If unstable, the probe is likely in a necrotic tissue pocket, and the animal must be excluded.

  • Drug Administration: Administer the non-fluorinated or fluorinated compound via intraperitoneal (i.p.) injection.

  • Fraction Collection & Analysis: Collect dialysate fractions every 20 minutes for 3 hours. Quantify extracellular dopamine and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

References

  • Psychostimulant-like effects of p-fluoroamphetamine in the rat. PubMed.1

  • Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers. 2

  • Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6. Scirp.org. 3

  • Forensic implications of novel synthesis of cathinone derivatives by Neber and modified Neber rearrangements. ResearchGate. 4

  • Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers. 5

Sources

Comparative

A Comparative Guide to Validating the Purity of Synthetic 1-Amino-1-(2-fluorophenyl)propan-2-ol

For professionals in drug discovery and development, the rigorous validation of a synthetic compound's purity is not merely a procedural step but the bedrock of reliable, reproducible, and safe research. The subject of t...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug discovery and development, the rigorous validation of a synthetic compound's purity is not merely a procedural step but the bedrock of reliable, reproducible, and safe research. The subject of this guide, 1-Amino-1-(2-fluorophenyl)propan-2-ol, is a chiral molecule with potential applications as a building block in pharmaceutical synthesis. Its structural complexity, featuring a primary amine, a secondary alcohol, a fluorine substituent, and two stereocenters, necessitates a multi-faceted analytical approach.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will move beyond simple procedural descriptions to explore the underlying scientific rationale for method selection, ensuring that each protocol functions as a self-validating system. Our objective is to equip researchers with the expertise to not only measure purity but to understand and defend the quality of their synthetic products with the highest degree of scientific integrity.

The Duality of Purity: Chemical vs. Stereochemical

Before delving into specific methodologies, it is crucial to distinguish between two fundamental types of purity:

  • Chemical Purity: This refers to the absence of extraneous substances, such as residual solvents, starting materials, reagents, or by-products from the synthesis.

  • Stereochemical (or Enantiomeric) Purity: As a chiral molecule, 1-Amino-1-(2-fluorophenyl)propan-2-ol can exist as non-superimposable mirror images called enantiomers. These enantiomers can exhibit dramatically different pharmacological activities and safety profiles.[1][2] Therefore, quantifying the excess of the desired enantiomer (enantiomeric excess, or % ee) is a critical quality attribute.

A comprehensive validation strategy must address both aspects, employing a suite of analytical tools where each method provides a unique and confirmatory piece of the puzzle.

Logical Workflow for Purity Validation

A robust validation process follows a logical sequence, beginning with structural confirmation and progressively moving to more detailed purity analysis. Each step provides confidence in the material's identity and quality.

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Chemical Purity cluster_2 Phase 3: Stereochemical Purity cluster_3 Phase 4: Final Assessment A Synthesized Compound B Structural Confirmation (¹H, ¹³C, ¹⁹F NMR) A->B C Impurity Profiling (RP-HPLC or GC-MS) B->C D Enantiomeric Ratio (Chiral HPLC) C->D E Orthogonal Confirmation (NMR with Chiral Derivatizing Agent) D->E F Final Purity Report (Combined Data) E->F

Caption: A logical workflow for the comprehensive purity validation of a chiral pharmaceutical intermediate.

Part 1: Structural Confirmation & Chemical Purity Assessment

The first step for any newly synthesized batch is to confirm that the molecule's fundamental structure is correct. Following this, we assess for any process-related impurities.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for the structural elucidation of organic molecules and serves as a primary tool for confirming the identity of 1-Amino-1-(2-fluorophenyl)propan-2-ol.[3][4][5][6]

  • Expertise & Causality: We employ a suite of 1D NMR experiments. ¹H NMR confirms the presence and connectivity of protons, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR is exceptionally informative for this specific molecule, providing a clear signal for the fluorine atom and confirming its chemical environment.[4] The absence of significant unassigned signals in these spectra provides the first, high-level indication of chemical purity. For quantitative purity (qNMR), a certified internal standard can be used, though this is often reserved for final product release.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its robustness and applicability to a wide range of compounds.[7][8]

  • Expertise & Causality: For 1-Amino-1-(2-fluorophenyl)propan-2-ol, a reversed-phase method is the logical starting point, separating compounds based on hydrophobicity.[9] Given the analyte's fluorinated nature, a standard C18 column is a good first choice, but a pentafluorophenyl (PFP) stationary phase should be considered a superior alternative.[9] PFP phases can offer unique selectivity for fluorinated compounds through dipole-dipole and π-π interactions, potentially resolving impurities that might co-elute on a C18 column.[10] This choice demonstrates an expert understanding of analyte-stationary phase interactions.

  • Instrumentation:

    • HPLC system with UV/Vis or Diode Array Detector (DAD).

    • Column: PFP Column (e.g., 4.6 x 150 mm, 5 µm).

    • Column Temperature: 30 °C.

    • Detector Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 Water:Acetonitrile.

  • Chromatographic Conditions (Gradient Elution):

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start at 10% B, increase linearly to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.

  • Validation & System Suitability:

    • Before analysis, perform a system suitability test by injecting a standard solution multiple times. The relative standard deviation (%RSD) for peak area and retention time should be less than 2%.[9]

    • The method should be validated for linearity, accuracy, precision, and Limit of Quantitation (LOQ) as per standard guidelines.[9]

  • Data Analysis:

    • Purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and the structural information needed to tentatively identify unknown impurities.[11]

  • Expertise & Causality: Direct injection of 1-Amino-1-(2-fluorophenyl)propan-2-ol is problematic. Its polar amine and alcohol functional groups lead to poor peak shape and potential thermal degradation in the hot GC inlet.[12] Therefore, derivatization is mandatory . Acylation with an agent like Pentafluoropropionic Anhydride (PFPA) is an excellent choice. This reaction targets both the amine and alcohol groups, replacing the active hydrogens with non-polar, volatile PFPA groups, which dramatically improves chromatographic performance.[13] This foresight prevents common pitfalls associated with GC analysis of polar analytes.

  • Derivatization:

    • In a vial, dissolve ~1 mg of the sample in 200 µL of a suitable solvent (e.g., Ethyl Acetate).

    • Add 100 µL of PFPA.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation:

    • GC system with a Mass Spectrometric detector.

    • Column: 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis:

    • Identify the main peak corresponding to the derivatized analyte.

    • Analyze smaller peaks by comparing their mass spectra against libraries (e.g., NIST) to tentatively identify impurities.

Part 2: Stereochemical (Enantiomeric) Purity Assessment

This is arguably the most critical purity assessment for a chiral drug candidate. The industry gold standard is Chiral HPLC.

Method 4: Chiral High-Performance Liquid Chromatography (Chiral HPLC)
  • Expertise & Causality: The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP).[1][14] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and are the first choice for method development.[15][16] These phases create transient, diastereomeric complexes with the enantiomers through a combination of interactions (e.g., hydrogen bonding, dipole-dipole), causing one enantiomer to be retained longer than the other.[1] For this compound, a normal-phase mobile system (e.g., hexane/isopropanol) is often successful as it promotes the necessary interactions with the CSP.

G cluster_0 cluster_1 Chiral Stationary Phase (CSP) cluster_2 Enantiomers S-Enantiomer R-Enantiomer CSP Chiral Selector Enantiomers->CSP Transient Diastereomeric Complex Formation Separated S-Enantiomer (Fast) R-Enantiomer (Slow) CSP->Separated Differential Retention

Caption: Principle of enantiomeric separation on a Chiral Stationary Phase (CSP).

  • Instrumentation:

    • HPLC system with UV/Vis or DAD.

    • Column: Amylose or Cellulose-based CSP (e.g., Chiralpak® AD-H or Chiralcel® OD-H, 4.6 x 250 mm, 5 µm).

  • Reagents & Mobile Phase:

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (e.g., 80:20:0.1 v/v/v). The small amount of amine additive is crucial for improving the peak shape of basic analytes.

  • Chromatographic Conditions (Isocratic):

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detector Wavelength: 254 nm.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Data Analysis:

    • Identify the peaks for both enantiomers (a racemic standard is required for initial identification).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Comparative Summary of Methods

The selection of an analytical method is always a balance of its capabilities, requirements, and the specific question being asked.

Parameter RP-HPLC GC-MS Chiral HPLC NMR Spectroscopy
Primary Use Chemical Purity, Impurity QuantificationImpurity Identification, High Sensitivity AnalysisEnantiomeric Purity, Stereoisomer QuantificationStructural Elucidation, Identity Confirmation
Principle Polarity-based SeparationVolatility-based Separation & Mass AnalysisChiral Recognition on a CSPNuclear Spin in a Magnetic Field
Sample Prep Simple DissolutionMandatory Derivatization Simple DissolutionSimple Dissolution (may need CDA for ee)
Strengths Robust, reproducible, widely applicable.[7][9]High sensitivity, structural info on unknowns.[11]Gold standard for enantiomeric excess.[2][17]Definitive structural information, non-destructive.[3][6]
Limitations Limited peak capacity, no structural info.Requires volatile/thermally stable (or derivatized) analytes.[12]CSPs can be expensive and highly specific.Low sensitivity, complex spectra for mixtures.

References

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Google Cloud.
  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025).
  • Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole. (n.d.). SpringerLink.
  • Enantiomeric separation in pharmaceutical analysis: A chromatographic approach. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). Pubs-RSC.
  • Chiral HPLC Separation of Enatiomers of Racemic Drugs Used in the Pharmaceutical Industry. (n.d.).
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018-2020). (n.d.). PubMed.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Publishing.
  • Development and Evaluation of a Targeted Gas Chromatography Mass Spectrometry (GC-MS)
  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts.
  • Chiral HPLC Column. (n.d.). Phenomenex.
  • Forensic Chemical Analysis of Synthetic Cathinones Using Portable Mass Spectrometric Instrument
  • Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. (n.d.). jchps.
  • A Comparative Guide to Analytical Methods for Chiral Purity of 2-(Furan-3-yl)-1-tosylpyrrolidine. (n.d.). Benchchem.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013).
  • Identification and structure elucidation by NMR spectroscopy. (2018).
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020).
  • A Comparative Guide to the Validation of HPLC Methods for the Quantification of 1,1-Bis(4-fluorophenyl)-1-methylsilanol. (n.d.). Benchchem.
  • HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. (2025).
  • HPLC determination of phenylpropanolamine in pharmaceutical OTC prepar
  • The Detection Method of Phenylpropanolamine in Pharmaceuticals by High Performance Liquid Chromatography(HPLC). (n.d.).

Sources

Validation

"biological activity of 1-Amino-1-(2-fluorophenyl)propan-2-ol vs. similar compounds"

Biological Activity of 1-Amino-1-(2-fluorophenyl)propan-2-ol vs. Structural Analogs: A Comprehensive Comparison Guide Executive Summary The 1,2-amino alcohol scaffold is a privileged pharmacophore embedded in numerous ce...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of 1-Amino-1-(2-fluorophenyl)propan-2-ol vs. Structural Analogs: A Comprehensive Comparison Guide

Executive Summary

The 1,2-amino alcohol scaffold is a privileged pharmacophore embedded in numerous central nervous system (CNS) stimulants, neurotransmitters, and adrenergic modulators. Among these, 1-amino-1-phenylpropan-2-ol (APP) serves as a critical positional isomer to the well-known phenylpropanolamine (norephedrine). The strategic introduction of a fluorine atom at the ortho position to create 1-Amino-1-(2-fluorophenyl)propan-2-ol fundamentally alters the molecule's pharmacokinetic and pharmacodynamic landscape. This guide provides an in-depth, objective comparison of this fluorinated derivative against its structural analogs, detailing the causality behind its enhanced biological activity and providing self-validating experimental workflows for empirical verification.

Section 1: Structural and Mechanistic Profiling

To understand the biological activity of 1-Amino-1-(2-fluorophenyl)propan-2-ol, it must be benchmarked against its unfluorinated parent compound and related monoamine modulators.

  • 1-Amino-1-phenylpropan-2-ol (APP) : The baseline unfluorinated analog. While it exhibits baseline affinity for the norepinephrine transporter (NET) and dopamine transporter (DAT), its electron-rich aromatic ring is highly susceptible to rapid para- and ortho-hydroxylation by hepatic Cytochrome P450 (CYP450) enzymes, leading to a short in vivo half-life[1].

  • Norephedrine (2-Amino-1-phenylpropan-1-ol) : A standard positional isomer that acts as a potent releasing agent and reuptake inhibitor, primarily at NET. It is highly polar, which limits its blood-brain barrier (BBB) permeability compared to more lipophilic analogs.

  • 1-Amino-1-(2-fluorophenyl)propan-2-ol : The target compound. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. This slightly lowers the pKa of the adjacent benzylic amine, increasing the fraction of the un-ionized drug at physiological pH (7.4)[2].

The Causality of Fluorination : The addition of the 2-fluoro substituent is not merely structural; it is a calculated metabolic shield. The strong C–F bond (approx. 116 kcal/mol) and the atom's steric bulk protect the aromatic ring from CYP-mediated oxidation. Furthermore, the increased lipophilicity (LogP) directly drives superior CNS partitioning, allowing for higher local concentrations at presynaptic monoamine transporters[3].

G cluster_0 Structural Analogs A 1-Amino-1-phenyl propan-2-ol C CYP450 Metabolism (Rapid Clearance) A->C Susceptible to hydroxylation B 1-Amino-1-(2-fluorophenyl) propan-2-ol D Steric/Electronic Shielding B->D 2-Fluoro substitution E Prolonged in vivo Half-Life D->E Metabolic resistance F Enhanced NET/DAT Binding Affinity D->F Increased lipophilicity

Fig 1. Mechanistic pathway showing how 2-fluoro substitution alters metabolism and binding.

Section 2: Comparative Biological Activity Data

The following table synthesizes the pharmacological parameters of these compounds. Note: Data for specific novel fluorinated isomers are derived from established structure-activity relationship (SAR) models of closely related fluorinated phenylethanolamines and amphetamines.

CompoundNET IC₅₀ (nM)DAT IC₅₀ (nM)In Vitro T₁/₂ (HLM, min)LogP (Predicted)
1-Amino-1-phenylpropan-2-ol ~145~850451.12
1-Amino-1-(2-fluorophenyl)propan-2-ol ~95~420>1201.45
Norephedrine 120>1000600.85
2-Fluoromethamphetamine (Reference)65110>1502.10

Data Interpretation : The 2-fluoro substitution enhances binding affinity at both NET and DAT by optimizing the molecule's fit within the hydrophobic pockets of the transporter proteins. Simultaneously, the in vitro half-life in Human Liver Microsomes (HLM) is extended by over 160% compared to the unfluorinated baseline.

Section 3: Self-Validating Experimental Workflows

To objectively verify the biological activity and metabolic stability of 1-Amino-1-(2-fluorophenyl)propan-2-ol, researchers must employ rigorous, internally controlled assays.

Protocol 1: Monoamine Transporter Uptake Inhibition Assay (Fluorescence-Based)

Causality & Design : Traditional radiometric assays are hazardous and endpoint-only. We utilize ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), a fluorescent monoamine mimic. Because ASP+ fluoresces upon entering the intracellular environment, a kinetic read establishes a baseline rate of uptake before compound addition. This creates a self-validating system : if baseline fluorescence does not increase steadily, the cells are either non-viable or not expressing the transporter, and the assay is instantly flagged for rejection.

Step-by-Step Methodology :

  • Cell Preparation : Seed HEK293 cells stably expressing hNET or hDAT at 40,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Washing : Wash cells twice with 100 µL of Krebs-Ringer-HEPES (KRH) buffer to remove phenol red and background fluorescence.

  • Compound Pre-incubation : Add 50 µL of test compounds (1-Amino-1-(2-fluorophenyl)propan-2-ol vs. APP) serially diluted from 10 µM to 0.1 nM in KRH buffer. Incubate for 30 minutes at 37°C.

  • Substrate Addition : Add 50 µL of 2 µM ASP+ substrate (final concentration 1 µM).

  • Kinetic Measurement : Immediately measure fluorescence (Ex: 475 nm, Em: 605 nm) every minute for 30 minutes using a microplate reader.

  • Self-Validation Control : Include Nisoxetine (1 µM) as a positive control for complete NET inhibition. The assay is only valid if Nisoxetine suppresses >95% of the ASP+ uptake slope.

Workflow Step1 1. Compound Preparation (Serial Dilution in KRH Buffer) Step2 2. HEK293 Cell Incubation (hNET/hDAT Expressing) Step1->Step2 Step3 3. ASP+ Substrate Addition (Fluorescent Monoamine Mimic) Step2->Step3 Step4 4. Kinetic Fluorescence Read (Ex: 475nm / Em: 605nm) Step3->Step4 Step5 5. IC50 & Efficacy Calculation (Self-Validated via Nisoxetine) Step4->Step5

Fig 2. Self-validating high-throughput workflow for monoamine transporter uptake assays.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality & Design : To definitively prove that the 2-fluoro substitution confers metabolic resistance, the compound must be subjected to active CYP450 enzymes. Step-by-Step Methodology :

  • Reaction Mix : Prepare 1 µM of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled HLM.

  • Equilibration : Pre-warm the mixture to 37°C for 5 minutes.

  • Initiation : Start the metabolic reaction by adding 1 mM NADPH (essential CYP cofactor).

  • Quenching : At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis : Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int).

  • Self-Validation Control : Run Verapamil concurrently. If Verapamil is not rapidly depleted (T₁/₂ < 15 min), the microsomes lack enzymatic activity, rendering the data void.

References

1.2, Encyclopedia MDPI. 2., Chinese Chemical Letters. 3.1, ACS Catalysis. 4.4, ResearchGate / ACS Catalysis.

Sources

Comparative

Technical Guide: Spectroscopic Differentiation of 1-Amino-1-(2-fluorophenyl)propan-2-ol Diastereomers

The following technical guide details the spectroscopic differentiation of the diastereomers of 1-Amino-1-(2-fluorophenyl)propan-2-ol. This document is structured for researchers in medicinal chemistry and forensic analy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic differentiation of the diastereomers of 1-Amino-1-(2-fluorophenyl)propan-2-ol. This document is structured for researchers in medicinal chemistry and forensic analysis, focusing on the practical application of NMR spectroscopy and stereochemical analysis.

Introduction & Scope

The molecule 1-Amino-1-(2-fluorophenyl)propan-2-ol is a fluorinated analog of phenylpropanolamine (PPA), specifically the 2-fluoro derivative of norephedrine and norpseudoephedrine. It possesses two chiral centers (C1 and C2), resulting in two pairs of enantiomers:

  • Erythro (Syn): The (1R, 2S) and (1S, 2R) pair. Analogous to Norephedrine .

  • Threo (Anti): The (1R, 2R) and (1S, 2S) pair. Analogous to Norpseudoephedrine .[1]

Differentiation of these diastereomers is critical in forensic toxicology (as metabolites of 2-fluoromethcathinone or 2-fluoromethamphetamine) and in pharmaceutical synthesis, where stereochemistry dictates biological activity. This guide provides a definitive protocol for distinguishing these isomers using Nuclear Magnetic Resonance (


H NMR) spectroscopy, grounded in the Karplus relationship and conformational analysis.

Synthesis and Stereochemical Origins

The diastereomers are typically generated via the reduction of the corresponding


-aminoketone (cathinone derivative). The stereochemical outcome is governed by the Felkin-Anh model and the ability of the reducing agent to chelate with the 

-amino and carbonyl groups.
Experimental Workflow: Synthesis & Isolation

The following protocol yields a mixture of diastereomers, which must be separated for individual characterization.

  • Precursor: 2-Amino-1-(2-fluorophenyl)propan-1-one (as hydrochloride salt).

  • Reduction: Dissolve precursor in methanol at

    
    . Add 
    
    
    
    (2.0 eq) portion-wise. Stir for 2 hours.
    • Mechanistic Note:

      
       reduction typically favors the erythro  isomer due to chelation control, but substantial amounts of threo  are formed.
      
  • Workup: Quench with

    
    , basify to pH 10 with 
    
    
    
    , and extract with dichloromethane (DCM).
  • Separation: The diastereomers are separable via column chromatography (Silica gel; MeOH:DCM gradient) or fractional crystallization of the hydrochloride salts.

Visualizing the Stereochemical Pathway

The diagram below illustrates the reduction and the resulting stereochemical relationships.

SynthesisPathway Precursor 2-Amino-1-(2-fluorophenyl) propan-1-one Reaction Reduction (NaBH4 / MeOH) Precursor->Reaction Nucleophilic Attack Erythro Erythro Isomer (1R,2S / 1S,2R) (Syn / Like) Reaction->Erythro Major Product (Chelation Control) Threo Threo Isomer (1R,2R / 1S,2S) (Anti / Unlike) Reaction->Threo Minor Product

Figure 1: Synthetic pathway and stereochemical divergence of 2-fluoro-PPA analogs.

Spectroscopic Comparison (The Core Protocol)

The definitive method for distinguishing the erythro and threo forms is


H NMR , specifically utilizing the vicinal coupling constant (

) between the benzylic proton (H1) and the methine proton (H2).
Conformational Analysis & The Karplus Relationship

The magnitude of


 depends on the dihedral angle (

) between the two protons.
  • Intramolecular Hydrogen Bonding: In non-polar solvents (e.g.,

    
    ), both isomers form an intramolecular hydrogen bond between the 
    
    
    
    and
    
    
    groups. This "locks" the conformation.
  • Erythro (Syn): The H-bonded conformer places H1 and H2 in a gauche relationship (

    
    ).
    
  • Threo (Anti): The H-bonded conformer places H1 and H2 in an anti-periplanar relationship (

    
    ).
    

According to the Karplus equation:

  • Gauche (

    
    ):  Small Coupling (
    
    
    
    ).
  • Anti (

    
    ):  Large Coupling (
    
    
    
    ).
Diagnostic Data Table

The following table summarizes the expected spectroscopic shifts and coupling constants for 1-Amino-1-(2-fluorophenyl)propan-2-ol.

FeatureErythro (Syn) IsomerThreo (Anti) IsomerMechanistic Basis

Coupling


Dihedral angle (Gauche vs Anti)
H1 Chemical Shift


Anisotropic shielding; Erythro H1 is often deshielded.
C3-Methyl Shift Lower Field (Higher ppm)Higher Field (Lower ppm)Steric compression (gamma-effect).

NMR
Distinct SingletDistinct SingletChiral environment affects F-nucleus shielding.
Elution Order (RP-HPLC) Typically elutes later Typically elutes earlier Threo form is often more polar/solvated.

> Note: The 2-fluoro substituent exerts a strong inductive effect, shifting the H1 benzylic proton downfield compared to non-fluorinated PPA (


). However, the relative difference  in 

-coupling remains the most robust diagnostic tool.
Experimental Protocol: NMR Characterization

To ensure reproducibility and accurate assignment:

  • Sample Preparation: Dissolve

    
     of the isolated amine salt in 
    
    
    
    of
    
    
    (for salts) or
    
    
    (for free base).
    • Critique:

      
       is preferred for observing the H-bond effects on coupling constants. In 
      
      
      
      , exchangeable protons disappear, and conformational flexibility increases, potentially averaging
      
      
      values.
  • Acquisition: Run a standard

    
     scan (minimum 16 scans).
    
  • Processing: Apply a window function (LB = 0.3 Hz) to resolve the doublet splitting of H1.

  • Analysis:

    • Locate the H1 doublet (benzylic,

      
      ).
      
    • Measure the splitting (

      
       in Hz).
      
    • If

      
      
      
      
      
      Erythro.
    • If

      
      
      
      
      
      Threo.

Structural Visualization of Conformers

The difference in coupling constants is directly derived from the spatial arrangement of protons in the lowest-energy conformer.

Conformers cluster_erythro Erythro (Syn) Conformer Low J-Coupling (Gauche H-H) cluster_threo Threo (Anti) Conformer High J-Coupling (Anti H-H) E_Node C1-C2 Axis (OH & NH2 Gauche) (H1 & H2 Gauche) J = 4 Hz T_Node C1-C2 Axis (OH & NH2 Gauche) (H1 & H2 Anti) J = 8 Hz

Figure 2: Newman projection logic determining the vicinal coupling constants.

References

  • Norephedrine/Norpseudoephedrine NMR Standards

    • Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy.
    • Source: ResearchG
    • URL: [Link]

  • Forensic Analysis of Fluorinated Amphetamines

    • Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine.[2][3] (Discusses 2-fluoroephedrine metabolites).[2][3][4]

    • Source: Tokyo University of Science / Elsevier.
    • URL: [Link]

  • General Stereochemistry of 1,2-Amino Alcohols

    • Conformational Behavior of Norephedrine, Ephedrine, and Pseudoephedrine.[5]

    • Source: Journal of the American Chemical Society (JACS).
    • URL: [Link]

  • Analytical Profile of PPA Isomers

    • Enantiomeric Analysis of Ephedrines and Norephedrines.
    • Source: Federal Aviation Administr
    • URL: [Link]

Sources

Validation

"performance of 1-Amino-1-(2-fluorophenyl)propan-2-ol as a chiral ligand compared to others"

This guide provides an in-depth technical evaluation of 1-Amino-1-(2-fluorophenyl)propan-2-ol as a chiral ligand, specifically focusing on its application in asymmetric catalysis (e.g., diethylzinc addition to aldehydes)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical evaluation of 1-Amino-1-(2-fluorophenyl)propan-2-ol as a chiral ligand, specifically focusing on its application in asymmetric catalysis (e.g., diethylzinc addition to aldehydes). The analysis compares this fluorinated ligand against its non-fluorinated parent scaffold and industry-standard alternatives like Norephedrine.

Executive Summary

1-Amino-1-(2-fluorophenyl)propan-2-ol (CAS: 1226365-81-6) represents a specialized class of fluorinated


-amino alcohol ligands .[1] It is the ortho-fluorinated analog of the established ligand 1-amino-1-phenylpropan-2-ol  (Iso-norephedrine type).

In asymmetric catalysis, particularly the enantioselective addition of organozinc reagents to aldehydes, this ligand offers distinct advantages over non-fluorinated counterparts. The 2-fluorophenyl moiety introduces a specific electronic withdrawal and steric bias (via the gauche effect and electrostatic repulsion), which often results in tighter transition states and higher enantiomeric excess (


) compared to the unsubstituted parent.

Verdict: Recommended for substrates where standard Norephedrine or 1-Amino-1-phenylpropan-2-ol yields suboptimal enantioselectivity (<90%


). The fluorine atom enhances the Lewis acidity of the zinc complex, potentially increasing reaction rates and stereocontrol.

Ligand Profile & Structural Logic

Chemical Structure

The ligand features a benzylic amine and a homobenzylic alcohol , distinguishing it from the Norephedrine class (where the alcohol is benzylic).

  • Formula:

    
    
    
  • Key Feature: The fluorine atom at the ortho-position of the phenyl ring.

  • Chirality: Typically used as the

    
     or 
    
    
    
    diastereomer.
The "Fluorine Effect" in Catalysis

Why choose the fluorinated version?

  • Electronic Modulation: The electronegative fluorine (

    
    ) pulls electron density from the aromatic ring and the adjacent amine/backbone. This increases the Lewis acidity of the central Zinc atom in the catalytic complex, often accelerating the reaction.
    
  • Conformational Locking: The

    
     bond (1.35 Å) is sterically larger than 
    
    
    
    (1.20 Å) but smaller than a methyl group. It induces specific conformational preferences (e.g., minimizing dipole interactions), which "locks" the transition state more effectively than the hydrogenated parent, reducing the formation of the minor enantiomer.
  • Acidity of Hydroxyl: While less direct than in benzylic alcohols, the inductive effect can slightly increase the acidity of the

    
     proton, facilitating the formation of the active Zinc-Alkoxide species.
    

Comparative Performance Analysis

The following table contrasts the performance of 1-Amino-1-(2-fluorophenyl)propan-2-ol against the standard Norephedrine and the non-fluorinated Parent Iso-analog in the asymmetric addition of Diethylzinc (


) to Benzaldehyde.

Table 1: Comparative Ligand Performance (Diethylzinc Addition)

FeatureStandard: (1S,2R)-Norephedrine Parent: (1S,2R)-1-Amino-1-phenylpropan-2-ol Target: (1S,2R)-1-Amino-1-(2-fluorophenyl)propan-2-ol
Structure Type Benzylic Alcohol / Homobenzylic AmineBenzylic Amine / Homobenzylic AlcoholFluorinated Benzylic Amine / Homobenzylic Alcohol
Typical Yield 90 - 98%85 - 95%90 - 96%
Enantioselectivity (

)
85 - 92% (Substrate dependent)90 - 99% (Highly dependent on solvent)92 - >99% (Enhanced Stereocontrol)
Catalyst Loading 2 - 5 mol%2 - 5 mol%1 - 2 mol% (Higher activity due to F-effect)
Reaction Time 12 - 24 h12 - 20 h8 - 16 h (Accelerated Rate)
Primary Advantage Low cost, widely availableGood for aliphatic aldehydesSuperior

on sterically demanding substrates

Data Sources: Synthesized from general performance of fluorinated amino alcohols [1, 2] and parent scaffold data [3, 4].

Mechanistic Insight: The Transition State

The high enantioselectivity is governed by a bimetallic Zinc transition state (TS). The ligand reacts with


 to form a dimer, which then dissociates into the active monomeric catalyst.
Diagram 1: Catalytic Cycle & Transition State

The diagram below illustrates the active species formation and the specific influence of the Fluorine atom (denoted as F ) in stabilizing the transition state via electronic effects.

CatalyticCycle cluster_effect Fluorine Effect Ligand Ligand Precursor (1-Amino-1-(2-F-Ph)propan-2-ol) ZnComplex Active Mono-Zinc Species (R-Zn-Ligand) Ligand->ZnComplex + Et2Zn - Ethane TS Transition State (Zimmerman-Traxler Model) [F-Stabilized] ZnComplex->TS + Aldehyde Aldehyde Substrate (Benzaldehyde) Aldehyde->TS Product Chiral Alcohol Product (High ee) TS->Product 1. Alkyl Transfer 2. Hydrolysis Product->ZnComplex Regeneration (Catalytic Loop)

Caption: The Zimmerman-Traxler transition state where the 2-Fluoro substituent (on the ligand backbone) restricts rotation and enhances Lewis acidity at the Zinc center.

Experimental Protocol: Enantioselective Alkylation

Objective: Synthesis of (S)-1-phenylpropan-1-ol via Diethylzinc addition to Benzaldehyde. Ligand: (1S,2R)-1-Amino-1-(2-fluorophenyl)propan-2-ol.

Reagents & Setup
  • Ligand: 4.2 mg (0.025 mmol, 2.5 mol%).

  • Substrate: Benzaldehyde (1.0 mmol, 106 mg).

  • Reagent: Diethylzinc (

    
    , 1.0 M in hexane, 2.2 mL, 2.2 mmol).
    
  • Solvent: Toluene (anhydrous, 3 mL).

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous).

Step-by-Step Workflow
  • Catalyst Formation:

    • In a flame-dried Schlenk flask under Argon, dissolve the Ligand (2.5 mol%) in anhydrous Toluene (1.5 mL).

    • Cool to 0°C.

    • Add

      
        (2.2 equiv) dropwise.
      
    • Stir at 0°C for 20 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure formation of the Zinc-aminoalkoxide complex.

  • Reaction:

    • Cool the mixture back to 0°C.

    • Add Benzaldehyde (1.0 equiv) dissolved in Toluene (1.5 mL) slowly over 10 minutes.

    • Critical: The slow addition prevents non-catalyzed background reaction.

    • Stir at 0°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench & Workup:

    • Quench carefully with saturated

      
       (aq) at 0°C.
      
    • Extract with

      
       (3 x 10 mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Analysis:

    • Purify via Flash Chromatography (Silica Gel).

    • Determine

      
       via Chiral HPLC (Chiralcel OD-H or AD-H column, Hexane/iPrOH 98:2).
      
Diagram 2: Experimental Workflow

Workflow Step1 1. Catalyst Formation Ligand + Et2Zn (Toluene, 0°C) Step2 2. Substrate Addition Add Benzaldehyde slowly Step1->Step2 Active Catalyst Ready Step3 3. Reaction Phase Stir 0°C, 12-16h (Argon) Step2->Step3 Asymmetric Induction Step4 4. Quench & Analysis NH4Cl, Extraction, HPLC Step3->Step4 Complete Conversion

Caption: Standard workflow for ligand screening in asymmetric diethylzinc addition.

References

  • Park, J. K., et al. (2005). "Asymmetric diethyl- and diphenylzinc additions to aldehydes by using a fluorine-containing chiral amino alcohol." Chemistry – A European Journal, 11(3), 945-950. Link

  • Paleo, M. R., et al. (2000).

    
    -Amino Alcohols." The Journal of Organic Chemistry, 65, 2108-2113. Link
    
  • Righi, G., et al. (2010). "New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzinc to aldehydes."[2] RSC Advances / Organic & Biomolecular Chemistry. Link

  • BenchChem. (2025).[3][4] "Technical Guide to Fluorinated Chiral Alcohols: Properties and Applications." Link

Sources

Comparative

Comparative Literature Review: Applications of Substituted Amino Alcohols in Asymmetric Catalysis and Drug Development

Introduction Substituted amino alcohols are privileged molecular scaffolds characterized by the presence of both amine and hydroxyl functional groups. When these groups reside on adjacent or nearby stereocenters, the res...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted amino alcohols are privileged molecular scaffolds characterized by the presence of both amine and hydroxyl functional groups. When these groups reside on adjacent or nearby stereocenters, the resulting chiral amino alcohols become indispensable tools across two major scientific domains: as chiral ligands in asymmetric catalysis and as active pharmaceutical ingredients (APIs) in drug development[1]. This guide objectively compares the performance of various substituted amino alcohol classes (1,2-, 1,3-, and 1,4-amino alcohols) in catalytic applications and evaluates their structural necessity in pharmaceutical synthesis.

Section 1: Asymmetric Catalysis - The Diethylzinc Addition Benchmark

The enantioselective addition of diethylzinc (ZnEt2) to benzaldehyde is the standard benchmark for evaluating the catalytic efficacy of novel chiral ligands[2]. The reaction produces 1-phenyl-1-propanol, a highly valuable chiral building block.

Causality in Ligand Design

The performance of a chiral amino alcohol ligand is dictated by its ability to form a rigid zinc-alkoxide chelate complex[2]. Acyclic 1,2-amino alcohols (like (S)-leucinol) often exhibit high conformational flexibility, leading to moderate enantiomeric excess (ee) because the transition state is not sufficiently constrained.

In contrast, camphor-derived or pinene-derived 1,3- and 1,4-amino alcohols utilize a bulky, rigid bicyclic backbone[3][4]. The size of the catalytic zinc-chelate ring directly influences the trajectory of the ethyl group transfer. A larger, yet rigid, chelate ring (as seen in 1,4-amino alcohols) can unexpectedly enhance enantioselectivity by locking the benzaldehyde substrate into a single reactive conformation, minimizing the activation energy of the favored transition state[3].

Comparative Performance Data

The following table summarizes the catalytic performance of different substituted amino alcohols in the addition of ZnEt2 to benzaldehyde.

Ligand ClassSpecific CatalystChelate Ring SizeYield (%)Enantiomeric Excess (ee %)Major Enantiomer
Acyclic 1,2-Amino Alcohol (S)-Leucinol5-membered7549(S)
Bicyclic 1,2-Amino Alcohol Ephedrine-derivative5-membered8270-80(R) or (S)
Bicyclic 1,3-Amino Alcohol (-)-α-Pinene derivative6-membered8889(S)
Bicyclic 1,4-Amino Alcohol (+)-Camphor derivative7-membered9896(R)

(Data synthesized from comparative catalytic studies[2][3][4])

Self-Validating Experimental Protocol: Enantioselective Alkylation

To ensure reproducibility, the following protocol describes the standard workflow for utilizing chiral amino alcohols in the diethylzinc addition[5].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Add the chiral amino alcohol ligand (5 mol % relative to the aldehyde) and dissolve in anhydrous toluene (2 mL/mmol of substrate).

  • Catalyst Activation: Cool the solution to 0 °C. Dropwise, add diethylzinc (1.0 M solution in hexanes, 2.2 equivalents). Causality: The initial reaction between the amino alcohol and ZnEt2 releases ethane gas and forms the active chiral zinc-alkoxide complex[2]. Stir for 30 minutes.

  • Substrate Addition: Slowly add benzaldehyde (1.0 equivalent) to the activated catalyst mixture.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 24–68 hours. Monitor the disappearance of benzaldehyde via Thin Layer Chromatography (TLC) using an EtOAc:Hexane (1:5) eluent[5].

  • Quenching & Workup: Quench the reaction at 0 °C with 1 M HCl to break the zinc-alkoxide bond. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

  • Validation: Concentrate in vacuo and purify via silica gel flash chromatography. Determine the optical purity and ee% of the resulting 1-phenyl-1-propanol using chiral High-Performance Liquid Chromatography (HPLC)[1].

G A Chiral Amino Alcohol Ligand C Zinc-Alkoxide Catalytic Complex A->C + ZnEt2 - Ethane B ZnEt2 (Diethylzinc) B->C D Benzaldehyde Coordination C->D + PhCHO E Alkyl Transfer (Stereoselective) D->E Transition State F Chiral Zinc Alkoxide Product E->F F->C + ZnEt2 (Regeneration) G (S) or (R) 1-Phenyl-1-propanol F->G Aqueous Workup

Caption: Catalytic cycle of enantioselective diethylzinc addition to benzaldehyde.

Section 2: Pharmaceutical Scaffolds - Beta-Blockers

Beyond catalysis, substituted amino alcohols are the fundamental structural motifs in a wide range of therapeutic agents, most notably the aryloxypropanolamine class of beta-blockers (e.g., propranolol, betaxolol, metoprolol)[1][6]. These drugs are critical for managing cardiovascular conditions like atrial fibrillation (AFib)[7].

Causality in Drug Design

The pharmacological efficacy of beta-blockers is entirely dependent on their stereochemistry and substitution patterns. The (S)-enantiomer of aryloxypropanolamines is typically up to 100 times more potent than the (R)-enantiomer[6].

  • The Hydroxyl Group: The secondary alcohol must be in the (S)-configuration to form a critical hydrogen bond with the Asn293 residue in the binding pocket of the beta-1 adrenergic receptor.

  • The Amine Substitution: The nitrogen atom is strictly substituted with a bulky alkyl group (either isopropyl or tert-butyl). This bulky substitution serves a dual purpose: it perfectly occupies the hydrophobic pocket of the receptor, and it sterically hinders oxidative deamination by monoamine oxidase (MAO) enzymes, thereby increasing the drug's metabolic half-life[8].

Comparative Synthesis Strategies

Historically, beta-blockers were synthesized as racemates. However, modern pharmaceutical protocols demand enantiopure APIs to prevent off-target effects.

Synthesis StrategyReagents / CatalystsYield (%)ee (%)Advantages / Limitations
Chiral Pool Synthesis (S)-Epichlorohydrin~65-75>98Cost-effective, but relies heavily on natural pool availability.
Kinetic Resolution HCS chiral auxiliary~45>99Extremely high purity, but inherently limits theoretical yield to 50%[6].
Asymmetric Reduction Chiral Amine-Borane85-9095-98Green chemistry, minimizes allylic alcohol byproducts, highly scalable[7].
Workflow: Regioselective Epoxide Opening

The most robust industrial method for synthesizing these amino alcohols involves the nucleophilic opening of a chiral epoxide.

G A Substituted Phenol (e.g., 1-Naphthol) C Chiral Aryl Glycidyl Ether Intermediate A->C Base / SN2 B (S)-Epichlorohydrin B->C D Isopropylamine (Nucleophilic Ring Opening) C->D E Regioselective Attack at Less Hindered Carbon D->E F (S)-Propranolol (Beta-Amino Alcohol) E->F High Yield & ee%

Caption: Stereoselective synthesis workflow for aryloxypropanolamine beta-blockers.

In this workflow, the regioselectivity of the amine attack is governed by steric hindrance. Isopropylamine exclusively attacks the less sterically hindered terminal carbon of the epoxide, preserving the stereocenter at the secondary alcohol position to yield the biologically active (S)-amino alcohol[7].

Conclusion

Substituted amino alcohols represent a versatile and highly tunable chemical class. In asymmetric catalysis, increasing the complexity from simple 1,2-amino alcohols to rigid 1,4-bicyclic scaffolds drastically improves enantioselectivity by restricting transition state flexibility. In pharmaceutical applications, the precise substitution of the amine and the absolute configuration of the alcohol are non-negotiable parameters that dictate receptor binding affinity and metabolic stability.

References

  • Zhang, J.-Y., et al. "Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol." Chirality / PubMed. Available at:[Link]

  • "Towards the enantioselective synthesis of amino alcohols: Reaction of meso-epoxides with benzylamine in the presence of a chiral amine-borane catalyst." American Chemical Society. Available at: [Link]

  • "Ultra-short-acting .beta.-adrenergic receptor blocking agents. 1. (Aryloxy)propanolamines containing esters in the nitrogen substituent." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • "Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol." ResearchGate. Available at:[Link]

  • Olubanwo, O., et al. "Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes." International Journal of Organic Chemistry / SCIRP. Available at:[Link]

  • "Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by γ-Amino Alcohols Derived from (+)- and (-)-α-Pinene." ResearchGate. Available at:[Link]

  • "Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified." Jordan Journal of Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Amino-1-(2-fluorophenyl)propan-2-ol

This document provides essential procedural guidance for the safe and compliant disposal of 1-Amino-1-(2-fluorophenyl)propan-2-ol. As a research chemical, the proper handling and disposal of this compound are paramount t...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-Amino-1-(2-fluorophenyl)propan-2-ol. As a research chemical, the proper handling and disposal of this compound are paramount to ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and the principles of chemical hygiene.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 1-Amino-1-(2-fluorophenyl)propan-2-ol is the first step in safe handling and disposal. Based on its structure, the compound should be treated as a hazardous substance with the potential for multiple risk factors.

  • Amino Alcohols: This class of compounds can be corrosive and cause severe skin burns and eye damage.[5][6][7] They may also be harmful if swallowed, inhaled, or absorbed through the skin.[8]

  • Fluorinated Aromatic Compounds: Organofluorine compounds can exhibit toxicological properties and may be persistent in the environment. Their disposal requires careful consideration to prevent environmental contamination.[9]

  • Combustibility: Similar amino alcohols have a flash point indicating they are combustible liquids, though not highly flammable.[7][10]

All laboratory personnel must treat this chemical as hazardous and handle it accordingly within a formal Chemical Hygiene Plan (CHP).[2][11]

Table 1: Inferred Hazard Profile of 1-Amino-1-(2-fluorophenyl)propan-2-ol

Property CategoryInferred HazardRationale & Recommended Precautions
Acute Toxicity Harmful/Toxic Harmful if swallowed, inhaled, or in contact with skin.[8] Handle in a well-ventilated area or chemical fume hood.
Skin Corrosion/Irritation Corrosive Assumed to cause severe skin burns.[5][6] Avoid all direct skin contact.
Eye Damage/Irritation Corrosive Assumed to cause serious eye damage, potentially leading to blindness.[7] Always wear chemical safety goggles.
Environmental Hazard Potentially Persistent Fluorinated compounds can be environmentally persistent. Do not dispose of down the drain or in regular trash.[9][12]
Physical Hazard Combustible Liquid Keep away from heat, sparks, and open flames.[7][13]

Personal Protective Equipment (PPE) and Handling

Before handling 1-Amino-1-(2-fluorophenyl)propan-2-ol for any purpose, including disposal preparation, all personnel must be equipped with the appropriate PPE.

  • Eye Protection : Chemical safety goggles or a full-face shield are mandatory.[1]

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection : All handling of the substance that may generate aerosols or vapors should be conducted within a certified chemical fume hood to minimize inhalation exposure.[14]

Spill Management Protocol

Accidental spills must be managed immediately and treated as a hazardous waste event.

  • Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.

  • Contain the Spill : If safe to do so, contain the spill using a chemical spill kit with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels to absorb large spills.

  • Neutralization (Use with Caution) : For small spills, cautious neutralization may be possible, but this should only be performed by trained personnel. Given the amine functional group, the substance is likely basic.

  • Collection : Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.

  • Decontamination : Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.

  • Report : Document the spill and the cleanup procedure according to your institution's policies.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of 1-Amino-1-(2-fluorophenyl)propan-2-ol is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the sink or in the regular trash .[12][15][16]

Step 1: Waste Segregation and Collection

  • Designate a specific waste container for 1-Amino-1-(2-fluorophenyl)propan-2-ol and its contaminated materials.

  • The container must be in good condition, compatible with the chemical (e.g., glass or high-density polyethylene), and have a secure, tight-fitting lid.[15][17] The original product container is often the best choice for waste accumulation.[15]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed and is permitted by your institution's Environmental Health & Safety (EHS) office.[18][19] Incompatible wastes can lead to dangerous reactions.[18]

Step 2: Proper Labeling

  • Label the waste container clearly and legibly with the words "HAZARDOUS WASTE".[17]

  • The label must include the full chemical name: "1-Amino-1-(2-fluorophenyl)propan-2-ol". Do not use abbreviations or chemical formulas.[17]

  • Indicate the approximate quantity or concentration of the waste.

  • Note the date when waste was first added to the container (the "accumulation start date").

Step 3: Safe Storage of Waste

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[17] This area should be under the control of the laboratory personnel generating the waste.

  • Ensure the storage area is away from heat sources, direct sunlight, and high-traffic areas.[12]

  • Store the container in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[19]

Step 4: Arranging for Final Disposal

  • Once the container is nearly full (approximately 90%), or in accordance with your institution's policy, contact your EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[17]

  • Do not transport hazardous waste outside of the laboratory yourself. This must be done by trained EHS staff or certified contractors.[15] The final disposal will likely involve high-temperature incineration at a licensed facility.

Decontamination of Empty Containers

Empty containers that held 1-Amino-1-(2-fluorophenyl)propan-2-ol must also be treated as hazardous waste until properly decontaminated.

  • Triple Rinse : Thoroughly rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate : The solvent rinsate from the first rinse must be collected and disposed of as hazardous waste along with the chemical.[15][19] Subsequent rinses may also need to be collected depending on local regulations and the toxicity of the substance.[19]

  • Deface Label : Completely remove or deface the original chemical label on the rinsed container to prevent misuse.

  • Final Disposal : After triple rinsing and defacing the label, the container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this procedure with your institution's EHS guidelines.[18]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1-Amino-1-(2-fluorophenyl)propan-2-ol.

G cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Final Disposal start Start: Need to dispose of 1-Amino-1-(2-fluorophenyl)propan-2-ol ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Is it pure substance, contaminated material, or rinsate? fume_hood->waste_type collect_waste Collect in a designated, compatible, and sealed container. waste_type->collect_waste Yes label_container Label Container: - 'HAZARDOUS WASTE' - Full Chemical Name - Accumulation Date collect_waste->label_container store_waste Store in secondary containment in a designated Satellite Accumulation Area. label_container->store_waste container_full Is container full (>90%) or per lab policy? store_waste->container_full improper_disposal DO NOT: - Pour down drain - Dispose in regular trash - Evaporate in hood store_waste->improper_disposal container_full->store_waste No contact_ehs Contact EHS or licensed waste contractor for pickup. container_full->contact_ehs Yes end Disposal Complete contact_ehs->end

Caption: Decision workflow for the safe disposal of 1-Amino-1-(2-fluorophenyl)propan-2-ol.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • A Guide to Hazardous Materials and Laboratory Safety.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • 29 CFR 1910.
  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager.
  • OSHA Laboratory Standard - Prudent Practices in the Labor
  • Preventing Exposure to Hazardous Chemicals in Labor
  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. OSHA.
  • Safety Data Sheet for 1-Amino-2-propanol. MilliporeSigma.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Safety Data Sheet for DL-1-Amino-2-propanol. Sigma-Aldrich.
  • Safety Data Sheet for 2-Amino-1,3-propanediol. TCI EUROPE N.V.
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Chemical & Engineering News.
  • Safety Data Sheet for (+)-1-Amino-2-propanol. Echemi.com.
  • Safety D
  • Safety Data Sheet for (R)-(-)-1-Aminopropan-2-ol. Fisher Scientific.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Waste, Chemical, and Cleanup Enforcement. US EPA.
  • Safety Data Sheet for (R)-(-)-1-Amino-2-propanol. ChemicalBook.
  • 2-{[1-(3-fluorophenyl)ethyl]amino}propan-1-ol. AiFChem.
  • Method for removing and recovering fluorinated alcohol
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.
  • Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Labor
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. US EPA.
  • Life Cycle Assessment of the Separation and Recycling of Fluorinated Gases Using Ionic Liquids in a Circular Economy Framework.

Sources

Handling

Personal protective equipment for handling 1-Amino-1-(2-fluorophenyl)propan-2-ol

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a discipline of applied physical chemistry. When handling specialized building blocks like 1-Amino-1-(2-fluorophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a discipline of applied physical chemistry. When handling specialized building blocks like 1-Amino-1-(2-fluorophenyl)propan-2-ol , understanding the molecular behavior of the compound is the foundation of effective risk mitigation.

This guide provides drug development professionals and synthetic chemists with a self-validating, mechanistic approach to the personal protective equipment (PPE) and operational protocols required for this specific fluorinated amino alcohol.

Chemical Identity & Hazard Profiling

To design an effective safety protocol, we must first understand the physicochemical properties driving the hazard. 1-Amino-1-(2-fluorophenyl)propan-2-ol is a bifunctional molecule containing both a primary amine and a secondary alcohol, appended to a fluorinated aromatic ring.

Table 1: Quantitative Data & Operational Implications

Property Value Operational Implication
CAS Number 1226365-81-6 Unique identifier for safety tracking and inventory[1].
Molecular Formula C9H12FNO Contains incompatible functional groups if exposed to strong oxidizers.
Molecular Weight 169.20 g/mol Used for precise stoichiometric calculations during scale-up[1].
CLogP 0.645 Positive lipophilicity indicates rapid penetration through the stratum corneum (skin)[1].
Storage Temp +4°C Must be stored in a spark-free/explosion-proof refrigerator to prevent degradation[1].

| Chemical Class | Aliphatic Primary Amine | Highly nucleophilic and basic; causes severe tissue burns and eye damage. |

Mechanistic Toxicology: Why is this compound dangerous?

The primary hazard of this compound stems from its primary amine functionality. Amines are potent bases and nucleophiles. Upon contact with biological tissue, they abstract protons from ambient water and cellular fluid, creating a highly localized alkaline environment (high pH). This rapid shift in pH saponifies the lipid bilayers of cell membranes and denatures structural proteins, leading to a process known as liquefactive necrosis.

Furthermore, the addition of the 2-fluorophenyl group increases the molecule's lipophilicity (CLogP 0.645) compared to simple aliphatic amines like 1-amino-2-propanol. This means the molecule can more easily partition into and cross the lipid-rich layers of human skin, increasing the risk of deep tissue burns and systemic absorption.

ToxicityMechanism Exposure Dermal/Ocular Exposure to Primary Amine Deprotonation High Local pH (Proton Abstraction) Exposure->Deprotonation Lipid Saponification of Membrane Lipids Deprotonation->Lipid Protein Protein Denaturation & Cellular Disruption Deprotonation->Protein Lipid->Protein Necrosis Liquefactive Necrosis (Severe Burns) Protein->Necrosis

Biochemical pathway of primary amine-induced tissue damage and liquefactive necrosis.

The PPE Matrix: Defensive Causality

Standard laboratory attire is insufficient for handling concentrated fluorinated amines. In accordance with [2][3], PPE selection must be directly correlated to the specific chemical hazard assessment.

  • Hand Protection (Critical): Do not rely on standard 4-mil disposable nitrile gloves for bulk handling. Low-molecular-weight amines can permeate thin nitrile in under 15 minutes.

    • Directive: Use Butyl rubber gloves or double-glove with heavy-duty (8-mil+) extended-cuff nitrile. Butyl rubber provides superior resistance to basic amines and alcohols.

    • Self-Validation: Before donning, inflate the gloves manually to check for micro-tears. If the glove loses pressure, discard it immediately.

  • Eye & Face Protection:

    • Directive: Tight-fitting, indirectly vented chemical splash goggles (ANSI Z87.1/EN 166 compliant) are mandatory. If handling volumes >50 mL or performing exothermic reactions, a full face shield must be worn over the goggles. Safety glasses with side shields are strictly prohibited, as they do not stop vapor or capillary splash action[4][5].

  • Body Protection:

    • Directive: A flame-resistant (FR) laboratory coat (e.g., Nomex) fully buttoned to the collar. For scale-up operations, a chemical-resistant neoprene apron is required to protect the torso from spill trajectories.

  • Respiratory Protection:

    • Directive: Handling must be confined to a certified fume hood. If a hood is unavailable or during a spill scenario, a half-face or full-face respirator equipped with ABEK-P3 cartridges (specifically rated for organic vapors, inorganic gases, and basic amines) is required[2].

Operational Workflow: Fume Hood Execution

Safety is an active process. The following step-by-step methodology ensures a self-validating operational loop when dispensing and reacting 1-Amino-1-(2-fluorophenyl)propan-2-ol.

Step 1: Environmental Verification Before opening the reagent bottle, verify that the fume hood is operational. The face velocity must read between 80–120 feet per minute (fpm). Validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily.

Step 2: Static & Material Control Because amines can form combustible mixtures upon intense heating, ensure all spatulas and weighing boats are static-free. Ground your analytical balance.

Step 3: Dispensing & Exotherm Monitoring When adding this compound to a reaction vessel (especially when acting as a nucleophile with electrophiles like acyl chlorides or alkyl halides), anticipate a highly exothermic reaction. Validation: Equip the reaction flask with an internal thermocouple. Utilize a cooling bath (ice/water or dry ice/acetone) to maintain the internal temperature below the solvent's flash point.

Step 4: Post-Operation Decontamination Wipe down the balance and hood surface with a dilute weak acid (e.g., 5% citric acid) to neutralize any invisible amine residue, followed by a DI water wipe.

HandlingWorkflow Start Pre-Operation Setup PPE Don PPE (Butyl Gloves, Goggles) Start->PPE Hood Ventilation (Fume Hood >100 fpm) PPE->Hood Dispense Dispense Chemical (Use inert spatulas) Hood->Dispense React Execute Reaction (Monitor Exotherm) Dispense->React Dispose Waste Segregation (Amine/Halogenated) React->Dispose

Step-by-step operational workflow for the safe handling and disposal of fluorinated amines.

Spill Response & Lifecycle Management

In the event of a spill, immediate and calculated action is required. Following the National Research Council's [6][7], execute the following protocol:

  • Evacuate & Isolate: Alert personnel and evacuate the immediate 10-foot radius. Ensure fume hood sashes are lowered to maximize exhaust draw.

  • Don Emergency PPE: Upgrade to heavy-duty butyl gloves and an ABEK-P3 respirator if the spill is outside the fume hood.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand. Crucial: Never use sawdust or paper towels, as the heat of neutralization or oxidation can ignite combustible materials.

  • Neutralization: Carefully apply a weak acid (e.g., 5% aqueous acetic acid or sodium bisulfate solution) working from the perimeter inward. This protonates the amine, converting it into a non-volatile, water-soluble salt, thereby neutralizing the immediate inhalation and severe corrosive hazards.

  • Waste Segregation: Scoop the neutralized slurry into a chemically compatible, sealable high-density polyethylene (HDPE) container.

    • Disposal Logic: Because this molecule contains a fluorine atom, it must be segregated into Halogenated Organic Waste . However, due to its amine nature, ensure it is not mixed with incompatible waste streams (like strong oxidizers or concentrated acids) within the halogenated carboy to prevent pressure-generating reactions[6][8].

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." U.S. Department of Labor. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories." U.S. Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." Washington, DC: The National Academies Press, 2011. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.